An In-depth Technical Guide to the Synthesis and Characterization of 1-(Amino(phenyl)methyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound 1-(Amino(p...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound 1-(Amino(phenyl)methyl)cyclopropanol. This molecule incorporates a structurally significant cyclopropylamine moiety, a prevalent motif in a wide range of biologically active pharmaceutical compounds.[1] The unique conformational constraints and electronic properties imparted by the cyclopropane ring make such compounds highly valuable in medicinal chemistry for enhancing metabolic stability and receptor binding affinity.[2][3] This guide will detail a plausible and efficient stereoselective synthesis based on the reaction of 1-phenylcyclopropanol with a chiral N-tert-butanesulfinyl imine, a methodology that has proven effective for the synthesis of related vicinal amino alcohols. Furthermore, a thorough characterization of the target molecule using modern spectroscopic techniques is outlined, providing a complete profile for this promising chemical entity.
Introduction: The Significance of the Cyclopropylamine Scaffold
The cyclopropylamine structural motif is a cornerstone in modern medicinal chemistry, found in a diverse array of FDA-approved drugs and clinical candidates. Its incorporation into a molecular structure can profoundly influence its pharmacological properties. The rigid, three-membered ring restricts the conformational flexibility of the molecule, which can lead to a more favorable binding to biological targets. Additionally, the cyclopropyl group often enhances metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation. This increased stability can result in an improved pharmacokinetic profile, including a longer in-vivo half-life. The unique electronic nature of the strained cyclopropane ring can also modulate the pKa of the amine group, influencing its interaction with physiological targets. Given these advantageous properties, the development of novel synthetic routes to access structurally diverse cyclopropylamines, such as 1-(Amino(phenyl)methyl)cyclopropanol, is of paramount importance for the discovery of next-generation therapeutics.
Retrosynthetic Analysis and Synthetic Strategy
The proposed synthesis of 1-(Amino(phenyl)methyl)cyclopropanol is based on a highly stereoselective addition of a zinc homoenolate derived from 1-phenylcyclopropanol to a chiral N-tert-butanesulfinyl imine. This approach is adapted from the work of Ortuño and colleagues, who have demonstrated the efficacy of this method for the synthesis of a variety of vicinal anti-amino alcohols.[1][4] The retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of 1-(Amino(phenyl)methyl)cyclopropanol.
The synthesis begins with the preparation of two key starting materials: 1-phenylcyclopropanol and (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide. 1-Phenylcyclopropanol can be efficiently synthesized via the Kulinkovich reaction from a benzoate ester.[2][3][5][6][7] The chiral sulfinamide is prepared by the condensation of benzaldehyde with (R)-(+)-2-methylpropane-2-sulfinamide. The subsequent diastereoselective addition reaction, followed by acidic removal of the tert-butanesulfinyl protecting group, is expected to yield the target amino alcohol.
Experimental Protocols
Part 1: Synthesis of Starting Materials
Protocol 1.1: Synthesis of 1-Phenylcyclopropanol via Kulinkovich Reaction
The Kulinkovich reaction provides a robust method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[2][3][5][6][7]
Caption: Synthesis of 1-Phenylcyclopropanol.
Materials:
Methyl benzoate
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M)
Titanium(IV) isopropoxide (Ti(O-iPr)4)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH4Cl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na2SO4)
Procedure:
To a solution of methyl benzoate (1.0 eq) in anhydrous THF under an argon atmosphere, add Ti(O-iPr)4 (0.2 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add EtMgBr (3.0 eq) dropwise over 1 hour, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
Extract the aqueous layer with EtOAc (3 x 50 mL).
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylcyclopropanol.
Protocol 1.2: Synthesis of (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide
This chiral sulfinamide is prepared by the condensation of benzaldehyde with (R)-(+)-2-methylpropane-2-sulfinamide.
Enantioselective Synthesis of (S)-1-(Amino(phenyl)methyl)cyclopropanol: A Technical Guide for the Modern Chemist
Foreword: The Strategic Importance of Chiral Cyclopropanols The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent strain, is now a celebrated component in medicinal chemistry. Its rigid...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Strategic Importance of Chiral Cyclopropanols
The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent strain, is now a celebrated component in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise positioning of functional groups in space, offering a powerful tool for optimizing ligand-receptor interactions and improving metabolic stability. When combined with a chiral amino alcohol functionality, as in (S)-1-(Amino(phenyl)methyl)cyclopropanol, the resulting scaffold becomes a highly valuable building block for the synthesis of novel therapeutics, particularly in the realms of neuroscience and oncology. This guide provides an in-depth exploration of the enantioselective synthesis of this key intermediate, focusing on robust and scalable methodologies for researchers in drug development.
Retrosynthetic Analysis and Core Synthetic Challenges
The primary challenge in synthesizing (S)-1-(Amino(phenyl)methyl)cyclopropanol lies in the stereocontrolled construction of the chiral center adjacent to the cyclopropane ring. A retrosynthetic analysis reveals several potential bond disconnections, each suggesting a different strategic approach.
Caption: Key retrosynthetic disconnections for (S)-1-(Amino(phenyl)methyl)cyclopropanol.
This analysis highlights two primary strategies:
Asymmetric Carbon-Carbon Bond Formation: Creating the stereocenter by adding either a cyclopropanol-derived nucleophile to a phenylaldimine or a phenyl nucleophile to a cyclopropyl-substituted imine.
Asymmetric Reduction: Establishing the stereocenter through the enantioselective reduction of a pre-formed cyclopropyl phenyl ketimine.
This guide will focus on the most promising and technically sound approaches, emphasizing catalytic asymmetric methods that offer high levels of stereocontrol and operational efficiency.
Strategy I: Diastereoselective Addition of a Zinc Homoenolate to a Chiral Sulfinyl Imine
This strategy represents a powerful and highly diastereoselective method for constructing the target molecule. It leverages the predictable stereodirecting influence of a chiral N-tert-butanesulfinyl auxiliary. The key transformation is the reaction of a zinc homoenolate, generated in situ from 1-phenylcyclopropanol, with (R)-N-tert-butanesulfinylbenzaldimine.[1]
Mechanistic Rationale and Causality
The reaction proceeds through the ring-opening of 1-phenylcyclopropanol by diethylzinc, which, in the presence of a base like triethylamine, forms an "enolized" zinc homoenolate. This species acts as a potent carbon nucleophile.[1] The chiral N-tert-butanesulfinyl group on the benzaldimine effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thereby establishing the desired (S)-configuration at the newly formed stereocenter. The stereochemistry is dictated by a Zimmerman-Traxler-like transition state where the zinc atom coordinates to both the sulfinyl oxygen and the imine nitrogen.
Caption: Workflow for the diastereoselective homoenolate addition strategy.
Detailed Experimental Protocol
Materials:
1-Phenylcyclopropanol
(R)-N-tert-Butanesulfinamide
Benzaldehyde
Diethylzinc (1.0 M solution in hexanes)
Triethylamine (Et3N)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Methanol (MeOH)
Hydrochloric Acid (4 M in 1,4-dioxane)
Anhydrous Magnesium Sulfate (MgSO4)
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Part A: Synthesis of (R)-N-tert-Butanesulfinylbenzaldimine
To a solution of (R)-N-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add benzaldehyde (1.1 eq).
Add anhydrous MgSO4 (2.0 eq) as a drying agent.
Stir the mixture at room temperature under an inert atmosphere for 12-18 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
Upon completion, filter the reaction mixture to remove MgSO4 and concentrate the filtrate under reduced pressure to yield the crude imine, which can often be used in the next step without further purification.
Part B: Diastereoselective Addition and Deprotection
To a solution of 1-phenylcyclopropanol (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere, add triethylamine (1.0 eq).
Cool the solution to 0 °C and add diethylzinc (2.0 eq, 1.0 M solution in hexanes) dropwise.
Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete formation of the zinc homoenolate.
Cool the reaction to room temperature and add a solution of (R)-N-tert-butanesulfinylbenzaldimine (1.2 eq) in anhydrous THF.
Stir the reaction mixture at 60 °C for 15 hours.[1]
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude sulfinamide adduct by flash column chromatography on silica gel.
Dissolve the purified adduct in methanol and cool to 0 °C.
Add hydrochloric acid (4 M in 1,4-dioxane, 4.0 eq) dropwise.
Stir the solution at room temperature for 1 hour.
Concentrate the mixture under reduced pressure and partition the residue between water and diethyl ether.
Separate the aqueous layer and basify to pH > 10 with 2 M NaOH.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield (S)-1-(Amino(phenyl)methyl)cyclopropanol.
Data Summary
Step
Reactants
Key Conditions
Product
Typical Yield
Diastereomeric Ratio (d.r.)
Imine Formation
(R)-Sulfinamide, Benzaldehyde
MgSO4, THF, rt
(R)-Sulfinyl Imine
>95%
N/A
C-C Coupling
1-Phenylcyclopropanol, Sulfinyl Imine
Et2Zn, Et3N, THF, 60°C
Sulfinamide Adduct
70-85%
>95:5
Deprotection
Sulfinamide Adduct
HCl, MeOH, rt
(S)-Target Molecule
>90%
N/A (>98% ee)
Strategy II: Catalytic Asymmetric Phenyl Addition to a Cyclopropyl Imine
An alternative and highly attractive approach involves the catalytic asymmetric addition of a phenyl nucleophile to an imine derived from 1-aminomethylcyclopropanol. This strategy avoids the use of stoichiometric chiral auxiliaries, relying instead on a chiral catalyst to induce enantioselectivity.
Mechanistic Principles and Catalyst Selection
This approach would likely involve the in situ formation of an N-acylated or N-sulfonylated imine from 1-(aminomethyl)cyclopropanol and benzaldehyde. A chiral Lewis acid or organocatalyst would then coordinate to the imine, activating it towards nucleophilic attack and creating a chiral environment. The addition of a phenyl organometallic reagent, such as phenylmagnesium bromide or diphenylzinc, would then proceed with high enantioselectivity.
Catalyst systems based on chiral ligands complexed with metals like copper, zinc, or zirconium are promising candidates. For instance, complexes of copper with chiral phosphine ligands (e.g., Josiphos, Taniaphos) or BOX ligands have shown high efficacy in similar asymmetric additions to imines.
Caption: Catalytic cycle for the asymmetric phenyl addition strategy.
Proposed Experimental Protocol (Hypothetical)
Materials:
1-(Aminomethyl)cyclopropanol hydrochloride
Benzaldehyde
Triethylamine
Chiral Ligand (e.g., (R,R)-Ph-BOX)
Copper(II) triflate (Cu(OTf)2)
Diphenylzinc (Ph2Zn)
Anhydrous Toluene
Procedure:
In a flame-dried flask under an inert atmosphere, combine Cu(OTf)2 (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous toluene.
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
In a separate flask, prepare the free imine by treating 1-(aminomethyl)cyclopropanol hydrochloride (1.0 eq) with triethylamine (1.1 eq) and benzaldehyde (1.05 eq) in toluene. Stir for 2 hours.
Add the freshly prepared imine solution to the catalyst mixture.
Cool the reaction to -20 °C and add diphenylzinc (1.5 eq) dropwise.
Stir the reaction at -20 °C for 24-48 hours, monitoring by chiral HPLC for conversion and enantiomeric excess (ee).
Quench the reaction with saturated aqueous NH4Cl.
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
Purify the product by flash column chromatography.
Alternative Strategies and Future Outlook
While the two strategies detailed above represent robust approaches, other methods are also worthy of consideration:
Biocatalysis: The use of engineered imine reductases (IREDs) or transaminases could provide a highly efficient and green route.[2][3] A potential pathway would involve the enzymatic reductive amination of a 1-benzoylcyclopropanol precursor.
Organocatalysis: Chiral phosphoric acids or prolinol ether catalysts could potentially catalyze the addition of nucleophiles to a cyclopropyl imine, offering a metal-free alternative.
The field of asymmetric synthesis is constantly evolving, and new methods for the construction of chiral cyclopropanes are continually being developed.[4] Future research will likely focus on increasing the catalytic efficiency, broadening the substrate scope, and developing more sustainable synthetic routes to valuable building blocks like (S)-1-(Amino(phenyl)methyl)cyclopropanol.
References
Fülöp, F. (2022). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB01746C.[4]
García, P., et al. (2006). Stereoselective Synthesis of Cyclopropanols. Mini-Reviews in Organic Chemistry, 3(4), 291–314.
Lindsay, V. N. G., et al. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22, 6510–6515.[5]
Magdalena, J., et al. (2021). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules, 26(15), 4499.[1]
Pian, J., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24, 5641-5645.
Wang, W., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes. Journal of the American Chemical Society, 129, 10886-10894.
Zhang, F., & Fox, J. M. (2006). Synthesis of Cyclopropene Alpha-Amino Acids via Enantioselective Desymmetrization. Organic Letters, 8(14), 2965-8.[6]
Zhu, J., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters, 25(36), 6688-6692.[2]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Amino(phenyl)methyl)cyclopropanol
This technical guide provides a detailed analysis of the spectroscopic data for the novel compound 1-(Amino(phenyl)methyl)cyclopropanol. Designed for researchers, scientists, and professionals in drug development, this d...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a detailed analysis of the spectroscopic data for the novel compound 1-(Amino(phenyl)methyl)cyclopropanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and verification of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven expertise to ensure accuracy and trustworthiness.
Introduction
1-(Amino(phenyl)methyl)cyclopropanol (CAS No. 1391737-71-5) is a unique chemical entity featuring a stereocenter and a strained cyclopropyl ring, making it a compound of interest in medicinal chemistry and drug discovery.[1][2][3] Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol .[1][3] The accurate characterization of such molecules is paramount for understanding their chemical behavior and potential biological activity. This guide will delve into the core spectroscopic techniques used to confirm the structure and purity of this compound.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of 1-(Amino(phenyl)methyl)cyclopropanol include a phenyl group, a cyclopropyl ring, a hydroxyl group, and a primary amine. These functional groups give rise to characteristic signals in various spectroscopic analyses.
Caption: Molecular Structure of 1-(Amino(phenyl)methyl)cyclopropanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-(Amino(phenyl)methyl)cyclopropanol is predicted to exhibit distinct signals corresponding to the aromatic, methine, and cyclopropyl protons. The chemical shifts are influenced by the electronic environment of each proton.
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
7.20 - 7.40
Multiplet
5H
Aromatic protons (C₆H₅)
~4.00
Singlet
1H
Methine proton (-CH(NH₂)-)
~2.50
Broad Singlet
3H
Amino (-NH₂) and Hydroxyl (-OH) protons
0.50 - 1.00
Multiplet
4H
Cyclopropyl protons (-CH₂CH₂-)
Expertise & Experience Insight: The broadness of the NH₂ and OH signals is due to hydrogen bonding and rapid exchange with trace amounts of water in the NMR solvent. To confirm these peaks, a D₂O exchange experiment can be performed, which will cause the NH₂ and OH signals to disappear from the spectrum. The exact chemical shift of the methine proton is sensitive to the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.
Predicted Chemical Shift (ppm)
Assignment
140 - 145
Quaternary aromatic carbon (C-Ar)
125 - 130
Aromatic carbons (CH-Ar)
~60
Methine carbon (-CH(NH₂)-)
~55
Quaternary cyclopropyl carbon (-C(OH)-)
10 - 15
Cyclopropyl carbons (-CH₂CH₂-)
Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. In this case, due to the symmetry of the phenyl group, four aromatic signals are expected (one quaternary and three protonated), along with the methine carbon, the quaternary cyclopropyl carbon, and the two equivalent methylene carbons of the cyclopropyl ring, for a total of eight signals.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 1-(Amino(phenyl)methyl)cyclopropanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3300 - 3500 (broad)
O-H stretch
Hydroxyl (-OH)
3200 - 3400 (two bands)
N-H stretch
Primary Amine (-NH₂)
3000 - 3100
C-H stretch
Aromatic C-H
2850 - 3000
C-H stretch
Aliphatic C-H (cyclopropyl and methine)
~1600, ~1450
C=C stretch
Aromatic ring
1000 - 1100
C-O stretch
Alcohol
Expertise & Experience Insight: The broadness of the O-H stretch is a hallmark of hydrogen bonding. The presence of two distinct N-H stretching bands is characteristic of a primary amine. The exact positions of these bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).
Experimental Protocol for IR Data Acquisition
Sample Preparation (ATR):
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Collect a background spectrum of the empty ATR crystal.
Collect the sample spectrum.
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted m/z
Assignment
163
[M]⁺ (Molecular ion)
146
[M - NH₃]⁺
118
[M - C₂H₅O]⁺
105
[C₆H₅CH=NH₂]⁺
77
[C₆H₅]⁺
Expertise & Experience Insight: In Electron Ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ may be weak or absent due to the facile fragmentation of the molecule. The base peak is often a stable fragment. In this case, the benzylic cleavage to form the [C₆H₅CH=NH₂]⁺ fragment at m/z 105 is expected to be a prominent peak.
Caption: Predicted Mass Spectrometry Fragmentation Pathway
Experimental Protocol for MS Data Acquisition
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
Mass Analysis: Scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Conclusion
The comprehensive spectroscopic analysis of 1-(Amino(phenyl)methyl)cyclopropanol, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation. The predicted data and interpretations outlined in this guide, based on fundamental principles and comparison with related structures, offer a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is indispensable for the advancement of research and development in the chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Physicochemical Properties of 1-(Amino(phenyl)methyl)cyclopropanol
Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Amino(phenyl)methyl)cyclopropanol (CAS No. 1391737-71-5), a chiral molecule featuring a unique combination of a...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Amino(phenyl)methyl)cyclopropanol (CAS No. 1391737-71-5), a chiral molecule featuring a unique combination of a phenyl ring, an amino group, and a strained cyclopropanol moiety. In the context of drug discovery and development, a thorough understanding of a compound's physicochemical profile is paramount as it governs solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET). Due to the limited availability of direct experimental data for this specific molecule, this guide integrates known structural information with established, high-fidelity protocols for the empirical determination of key parameters. We further discuss the principles of computational property prediction as a valuable tool in early-stage assessment. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational data and practical, field-proven methodologies for comprehensive characterization.
Introduction and Molecular Overview
1-(Amino(phenyl)methyl)cyclopropanol is a fascinating small molecule that presents several features of high interest to medicinal chemistry. The rigid cyclopropane ring introduces conformational constraint, which can be beneficial for receptor binding and metabolic stability[1]. The presence of a primary amine and a hydroxyl group provides sites for hydrogen bonding and potential salt formation, while the phenyl group contributes to hydrophobic interactions. The molecule contains a chiral center at the carbon bearing the amino and phenyl groups, meaning stereoisomers exist, each of which could possess distinct biological activities and properties.
One vendor notes the compound's utility as a building block or intermediate in the synthesis of bioactive agents, such as antiviral, anticancer, and anti-inflammatory drugs, with potential applications in neuroscience and immunology[2]. The strained cyclopropanol ring itself is a versatile synthetic intermediate, prone to ring-opening reactions that can be exploited for constructing more complex molecular architectures[3]. Given these characteristics, a robust understanding of its physicochemical properties is the foundational first step in any drug development campaign.
Molecular Structure and Core Identifiers
The fundamental identifiers for 1-(Amino(phenyl)methyl)cyclopropanol are summarized in the table below.
The ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its solubility, permeability, and target engagement. 1-(Amino(phenyl)methyl)cyclopropanol is an amphoteric compound, possessing both a basic primary amine and a weakly acidic cyclopropanol hydroxyl group.
Basic Center (pKa₁): The primary amino group is expected to be the dominant basic center. Its pKa will determine the extent to which the molecule is protonated (cationic) in the acidic environment of the stomach and the physiological pH of the blood and tissues.
Acidic Center (pKa₂): The cyclopropanol hydroxyl group is weakly acidic. Its pKa is likely high, and it is expected to be predominantly in its neutral form at physiological pH.
Predictive Analysis
While experimental data is unavailable, Quantitative Structure-Property Relationship (QSPR) models and other computational tools are invaluable for initial pKa estimation[4][5]. These models analyze the molecule's structure and compare it to databases of compounds with known pKa values to generate a prediction[6][7]. For 1-(Amino(phenyl)methyl)cyclopropanol, predictions would likely place the amino group's pKa in the range of 8.5 - 10.0 and the hydroxyl group's pKa > 12.
Authoritative Protocol for pKa Determination: Potentiometric Titration
The gold standard for pKa determination is potentiometric titration.[8][9][10][11] This method offers high precision and directly measures the pH changes of a solution of the compound upon the incremental addition of a titrant (acid or base).
Causality and Self-Validation: This protocol is self-validating because the resulting titration curve provides a complete profile of the compound's ionization behavior. The inflection point of the curve directly corresponds to the pKa, where the concentrations of the protonated and deprotonated species are equal. The sharpness of the inflection point also provides confidence in the measurement.
Step-by-Step Methodology:
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0)[8].
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system to a known concentration (e.g., 1-10 mM). For sparingly soluble compounds, a co-solvent system (e.g., methanol/water) may be required[12]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[8][10].
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement of basic pKa values[10].
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for the basic pKa, 0.1 M NaOH for the acidic pKa).
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point on the resulting sigmoid curve[9].
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP and LogD)
Lipophilicity is a crucial physicochemical property that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 1-(Amino(phenyl)methyl)cyclopropanol, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.
Predictive Analysis
Computational methods are widely used to estimate LogP (often denoted as cLogP)[13][14][15]. Based on its structure, which contains a hydrophobic phenyl ring and polar amino and hydroxyl groups, the cLogP for the neutral form of 1-(Amino(phenyl)methyl)cyclopropanol is likely to be in the moderately lipophilic range of 1.5 - 2.5. At pH 7.4, the amino group will be partially protonated, leading to a LogD₇.₄ value that is lower than the LogP of the neutral species.
Authoritative Protocol for LogP/LogD Determination: Shake-Flask Method
The shake-flask method is the traditional and most reliable "gold standard" for experimentally determining LogP and LogD values[16][17][18].
Causality and Self-Validation: The principle is based on the direct measurement of a compound's concentration at equilibrium in two immiscible phases. Its trustworthiness comes from this direct quantification. The system is validated by ensuring that equilibrium has been reached (e.g., by measuring concentrations at multiple time points) and by running control compounds with known LogP values in parallel.
Step-by-Step Methodology:
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) for 24 hours to ensure mutual saturation. Allow the phases to separate completely[16].
Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (likely n-octanol or a co-solvent like DMSO).
Partitioning: Add a small, precise volume of the stock solution to a known volume of the pre-saturated n-octanol/buffer mixture in a vial. The final concentration should be within the linear range of the analytical method.
Equilibration: Shake the vial gently at a constant temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to allow the compound to partition and reach equilibrium[16][19].
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Calculation: Calculate LogP or LogD using the formula:
LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )[18]
Aqueous Solubility
Aqueous solubility is a gatekeeper property in drug development. Insufficient solubility can severely limit oral bioavailability and pose significant challenges for formulation.[20] For discovery projects, a kinetic solubility of >60 µg/mL is often considered a good target.
Authoritative Protocol for Solubility Determination: Kinetic Solubility Assay
In early drug discovery, kinetic solubility is often measured as a high-throughput surrogate for the more time-consuming thermodynamic solubility. This method assesses the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.[20][21][22][23]
Causality and Self-Validation: The protocol mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO. The formation of a precipitate indicates that the compound's solubility limit has been exceeded. The method is validated by including control compounds with known low, medium, and high solubilities and by constructing a robust calibration curve for quantification.
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM)[22][24].
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock into the wells of a 96-well microtiter plate[24].
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be low and consistent (e.g., 1-2%)[23].
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) to allow for precipitation[23][24].
Detection & Quantification:
Nephelometry: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed[20][24].
Direct UV/LC-MS: Filter the solutions through a filter plate to remove any precipitate. Measure the concentration of the dissolved compound in the filtrate using a UV spectrophotometer (if the compound has a chromophore) or by LC-MS/MS against a standard curve[21][22][24].
Data Analysis: The solubility is defined as the highest concentration at which no significant precipitate is detected.
Caption: Workflow for kinetic solubility determination.
Thermal Properties and Spectroscopic Characterization
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. No experimental melting point data for 1-(Amino(phenyl)methyl)cyclopropanol has been publicly reported.
Authoritative Protocol for Melting Point Determination: Differential Scanning Calorimetry (DSC)
DSC is a highly accurate thermoanalytical technique used to determine a material's melting point and heat of fusion[25][26]. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[25].
Causality and Self-Validation: The melting of a crystalline solid is an endothermic event, which is detected by the DSC instrument as a distinct peak in the heat flow curve. The onset temperature of this peak is taken as the melting point[26]. The technique is validated by calibrating the instrument with certified standards (e.g., indium) and by the sharpness of the observed melting peak, as impurities typically cause a broadening and depression of the melting range[25][26].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh a small amount of the finely powdered sample (typically 2-5 mg) into a DSC pan (e.g., aluminum)[26][27]. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample at a constant, controlled rate (e.g., 2-10 °C/min) under an inert nitrogen atmosphere[26].
Data Acquisition: Record the differential heat flow into the sample versus temperature.
Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the DSC thermogram[28].
Spectroscopic Profile (Predicted)
While experimental spectra are not available, a predicted spectroscopic profile can be constructed based on the known structure. Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy:
Aromatic Protons: Signals corresponding to the phenyl ring protons are expected in the ~7.2-7.5 ppm region[29].
Methine Proton (-CH(Ph)NH₂): A signal for the proton on the chiral center is expected, likely coupled to the adjacent NH₂ protons. Its chemical shift would be influenced by the adjacent functional groups.
Cyclopropane Protons: The diastereotopic protons of the cyclopropane ring will appear as complex multiplets in the upfield region, typically between 0.5-1.5 ppm[30].
Amine and Hydroxyl Protons (-NH₂, -OH): These protons will appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are exchangeable with D₂O[31][32]. Machine learning-based tools can provide more accurate predictions for these shifts[33][34].
¹³C NMR Spectroscopy:
Aromatic Carbons: Signals for the six carbons of the phenyl ring are expected between ~125-140 ppm[35][36].
Quaternary Carbon (C-OH): The carbon of the cyclopropanol bearing the hydroxyl group will be a key signal.
Methine Carbon (-CH(Ph)NH₂): The chiral carbon signal.
Cyclopropane Carbons (-CH₂-): The methylene carbons of the cyclopropane ring will appear at a high field (typically < 30 ppm).
Mass Spectrometry (MS): In Electrospray Ionization (ESI) positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 164.22.
Conclusion
This guide establishes a comprehensive physicochemical profile for 1-(Amino(phenyl)methyl)cyclopropanol by combining its known molecular identifiers with authoritative, best-practice protocols for the determination of its most critical properties. While direct experimental data remains scarce, the methodologies detailed herein for pKa, LogD, solubility, and melting point provide a clear and robust framework for researchers to generate the high-quality data necessary for advancing this promising chemical scaffold in drug discovery and development programs. The integration of predictive methods with these empirical protocols represents a sound scientific strategy for efficient and informed decision-making.
References
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The Advent of Chiral 1-Aminocyclopropanols: A Guide to Discovery and Asymmetric Synthesis
Abstract The 1-aminocyclocyclopropanol motif, a conformationally constrained bioisostere of amino acids, represents a burgeoning frontier in medicinal chemistry and drug discovery. The rigid cyclopropane scaffold, combin...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1-aminocyclocyclopropanol motif, a conformationally constrained bioisostere of amino acids, represents a burgeoning frontier in medicinal chemistry and drug discovery. The rigid cyclopropane scaffold, combined with the stereochemical complexity of the amino and hydroxyl functionalities, offers a unique tool for probing biological systems and designing novel therapeutics with enhanced potency and selectivity. This technical guide provides an in-depth exploration of the discovery and, critically, the synthetic routes to chiral 1-aminocyclopropanol derivatives. We will delve into the causal logic behind key asymmetric strategies, provide detailed experimental protocols for a state-of-the-art catalytic method, and present a comparative analysis of available synthetic approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chiral building block in their work.
Introduction: The Strategic Value of Chiral 1-Aminocyclopropanols in Drug Design
The principles of chirality are fundamental to drug design, as the differential interaction of enantiomers with chiral biological targets often dictates therapeutic efficacy and toxicological profiles.[1][2] The cyclopropane ring, with its unique electronic properties and inherent strain, has long been recognized as a valuable structural element in medicinal chemistry.[3] When incorporated into a 1-aminocyclopropanol structure, this rigid scaffold imparts significant conformational constraint, locking the relative orientation of the amino and hydroxyl groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity.
While the closely related 1-aminocyclopropane-1-carboxylic acids (ACCs) have been extensively studied, primarily due to their role as precursors to the plant hormone ethylene, the corresponding alcohol derivatives have emerged as targets of significant interest in their own right.[4][5] These chiral 1,2-amino alcohols are privileged scaffolds in numerous biologically active compounds and serve as valuable chiral ligands in asymmetric synthesis.[6] The development of stereoselective synthetic routes to access enantiomerically pure 1-aminocyclopropanols is therefore a critical endeavor, enabling the systematic exploration of their potential in drug discovery.
This guide will focus on the practical aspects of obtaining these chiral building blocks, with a particular emphasis on asymmetric catalysis, a powerful tool for the efficient construction of stereochemically defined molecules.
Asymmetric Synthetic Routes to Chiral 1-Aminocyclopropanols
The construction of the sterically demanding and stereochemically rich 1-aminocyclopropanol core presents a significant synthetic challenge. Several strategies have been developed, with varying degrees of efficiency and stereocontrol. Here, we will provide a detailed overview of a leading catalytic asymmetric method and briefly discuss other relevant approaches.
One-Pot Catalytic Asymmetric Synthesis from Ynamides
A highly efficient and elegant one-pot method for the synthesis of chiral aminocyclopropyl carbinols (1-aminocyclopropanol derivatives) has been developed, proceeding via a tandem hydroboration/boron-to-zinc transmetalation/enantioselective carbonyl addition/cyclopropanation sequence.[7][8] This strategy offers excellent control over three contiguous stereocenters.
Causality Behind the Experimental Choices:
The success of this one-pot reaction hinges on a carefully orchestrated sequence of catalytic events. The use of N-tosyl-substituted ynamides as starting materials is crucial, as they readily undergo regioselective hydroboration. The subsequent in-situ transmetalation from boron to zinc is a key step, as the resulting organozinc species is poised for nucleophilic addition to an aldehyde. The choice of a chiral amino alcohol-derived catalyst is paramount for inducing high enantioselectivity in the carbon-carbon bond-forming step. Finally, the cyclopropanation of the intermediate zinc β-alkoxy enamine is a diastereoselective process that forges the cyclopropane ring.
Experimental Workflow Diagram:
Caption: One-Pot Catalytic Asymmetric Synthesis of Chiral 1-Aminocyclopropanols.
Detailed Experimental Protocol:
The following is a representative protocol based on the work of Walsh and colleagues.[7]
To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol catalyst and anhydrous toluene.
Cool the solution to 0 °C and add diethylzinc dropwise. Stir for 30 minutes at 0 °C.
In a separate flask, dissolve the N-tosyl ynamide in anhydrous toluene. Cool to 0 °C and add diethylborane dropwise. Stir for 1 hour at 0 °C.
To the ynamide/borane solution, add the aldehyde.
Transfer the catalyst/diethylzinc solution to the ynamide/borane/aldehyde mixture via cannula at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Cool the reaction to 0 °C and add diiodomethane dropwise.
Stir at room temperature for 12-24 hours, monitoring for the formation of the cyclopropane product.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1-aminocyclopropanol derivative.
Data Presentation:
Entry
Aldehyde (R group)
Yield (%)
ee (%)
dr
1
Phenyl
82
94
>20:1
2
4-Bromophenyl
78
92
>20:1
3
2-Naphthyl
75
93
>20:1
4
Cyclohexyl
72
88
>20:1
Table 1: Representative yields, enantiomeric excesses (ee), and diastereomeric ratios (dr) for the one-pot synthesis of chiral 1-aminocyclopropanol derivatives. Data adapted from Walsh et al.[8]
Other Synthetic Approaches
While the one-pot catalytic method is highly efficient, other strategies have also been explored for the synthesis of chiral aminocyclopropane derivatives, which could be adapted for 1-aminocyclopropanol synthesis.
Cyclopropanation of Chiral Bicyclic Lactams: This method involves the cyclopropanation of a chiral bicyclic lactam, followed by removal of the chiral auxiliary and a Curtius rearrangement to furnish the aminocyclopropane core.[9] This approach offers high enantiomeric excess (>99% ee).
1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of diazomethane to chiral dehydro amino acids, followed by pyrolysis of the resulting pyrazolines, is an effective method for the stereoselective synthesis of aminocyclopropane carboxylic acid derivatives, which could potentially be reduced to the corresponding alcohols.[6]
Conclusion and Future Outlook
The development of robust and efficient asymmetric synthetic routes to chiral 1-aminocyclopropanol derivatives has opened new avenues for the exploration of this fascinating class of molecules. The one-pot catalytic method described herein represents a significant advancement, providing access to a range of enantiomerically enriched products with high stereocontrol. As our understanding of the biological roles of these conformationally constrained amino alcohols grows, so too will the demand for diverse and efficient synthetic methodologies. Future research in this area will likely focus on expanding the substrate scope of existing methods, developing novel catalytic systems with even greater efficiency and selectivity, and exploring the applications of these chiral building blocks in the synthesis of complex, biologically active molecules. The continued innovation in asymmetric synthesis will undoubtedly solidify the place of chiral 1-aminocyclopropanols as a valuable tool in the arsenal of the medicinal chemist.
References
Walsh, P. J., et al. (2010). Stereoselective Synthesis of β-Hydroxy Enamines, Aminocyclopropanes, and 1,3-Amino Alcohols via Asymmetric Catalysis. Journal of the American Chemical Society, 132(40), 14179-14190. [Link]
Walsh, P. J., et al. (2010). Stereoselective Synthesis of β-Hydroxy Enamines, Aminocyclopropanes, and 1,3-Amino Alcohols via Asymmetric Catalysis. Journal of the American Chemical Society. [Link]
Arribas, E., et al. (2007). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron, 63(35), 8565-8576. [Link]
Kananovich, D. G., & Aav, R. (2021). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 19(2), 229-245. [Link]
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Kananovich, D. G., & Aav, R. (2021). Recent advances in asymmetric synthesis via cyclopropanol intermediates. ResearchGate. [Link]
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Walsh, P. J., et al. (2009). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 131(1), 341-350. [Link]
Yashin, N. V. (2018). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. [Link]
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Toste, F. D., et al. (2022). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Journal of the American Chemical Society, 144(26), 11629-11636. [Link]
Gawroński, J., & Skowronek, P. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(17), 3949. [Link]
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]
Zhang, Y., et al. (2023). Chiral biology: An unusual perspective on chirality-induced cell behaviors and life phenomenon. The Innovation, 4(1), 100361. [Link]
Hilaris Publisher. (n.d.). Chirality in Drug Molecules: Synthetic and Biological Implications. [Link]
Wang, Y., et al. (2024). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Advanced Synthesis & Catalysis, 366(4), 698-703. [Link]
Zhang, Y., et al. (2023). Interface Chirality: From Biological Effects to Biomedical Applications. Molecules, 28(15), 5629. [Link]
Krasnov, V. P., et al. (2003). Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it. Russian Chemical Reviews, 72(4), 313-333. [Link]
Theoretical and Computational Investigations of 1-(Amino(phenyl)methyl)cyclopropanol: A Guide for Drug Discovery and Development
Abstract 1-(Amino(phenyl)methyl)cyclopropanol is a fascinating molecule that holds significant potential in medicinal chemistry due to its unique structural and electronic properties. The incorporation of a cyclopropyl r...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
1-(Amino(phenyl)methyl)cyclopropanol is a fascinating molecule that holds significant potential in medicinal chemistry due to its unique structural and electronic properties. The incorporation of a cyclopropyl ring, a motif increasingly recognized for its favorable influence on pharmacological profiles, combined with a chiral aminobenzyl alcohol moiety, presents a rich landscape for theoretical and computational exploration.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for conducting theoretical and computational studies on this compound. By elucidating its conformational landscape, electronic characteristics, and potential reactivity, we aim to accelerate its development from a promising scaffold to a clinically relevant therapeutic agent.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group is more than just a small carbocycle; it is a powerful tool in medicinal chemistry for enhancing a range of pharmacokinetic and pharmacodynamic properties.[1][2] Its rigid structure can lock in bioactive conformations, leading to increased potency and selectivity for a target receptor.[3] The strained three-membered ring also imparts unique electronic properties, influencing pKa, metabolic stability, and membrane permeability.[1][2] In the context of 1-(Amino(phenyl)methyl)cyclopropanol, the cyclopropanol fragment is of particular interest due to its potential for ring-opening reactions, which can be exploited for covalent modification of biological targets or as a bioisosteric replacement for other functional groups.[4][5][6][7]
This whitepaper will delve into the theoretical underpinnings and practical computational methodologies to comprehensively characterize 1-(Amino(phenyl)methyl)cyclopropanol. We will explore its conformational preferences, the stability of its strained ring system, and its potential interactions with biological macromolecules, providing a roadmap for its rational design and optimization in drug discovery programs.
Foundational Physicochemical Properties
A thorough understanding of a molecule's basic properties is the cornerstone of any in-depth study. For 1-(Amino(phenyl)methyl)cyclopropanol, these properties provide the initial parameters for computational models and guide the interpretation of theoretical results.
Theoretical Framework and Computational Methodologies
The investigation of 1-(Amino(phenyl)methyl)cyclopropanol necessitates a multi-faceted computational approach. This section outlines the key theoretical concepts and provides detailed protocols for their implementation. Computational chemistry offers a powerful lens to understand and predict chemical phenomena where experimental methods may be challenging.[9][10]
Conformational Analysis: Unveiling the 3D Landscape
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable, low-energy conformations of 1-(Amino(phenyl)methyl)cyclopropanol, which are most likely to be biologically relevant.[11] Given the rotational freedom around the C-C and C-N bonds, a systematic exploration of the potential energy surface is crucial.
Protocol 1: Systematic Conformational Search
Initial Structure Generation:
Build the 3D structure of 1-(Amino(phenyl)methyl)cyclopropanol using a molecular editor (e.g., Avogadro, ChemDraw).
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).
Systematic Search:
Identify all rotatable bonds. For 1-(Amino(phenyl)methyl)cyclopropanol, these are primarily the bond connecting the phenyl ring to the chiral carbon and the bond between the chiral carbon and the cyclopropanol ring.
Define a dihedral angle increment (e.g., 30°) for each rotatable bond.
Generate all possible conformers by systematically rotating each bond through 360°.
Geometry Optimization and Energy Minimization:
For each generated conformer, perform a geometry optimization using a quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a good starting point.[12][13]
Calculate the single-point energy of each optimized conformer at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) for more accurate energy ranking.
Analysis and Clustering:
Rank the conformers based on their relative energies.
Cluster the conformers based on structural similarity (e.g., RMSD) to identify unique low-energy conformational families.
Analyze the geometric parameters (bond lengths, angles, dihedrals) of the most stable conformers to understand the intramolecular interactions governing their stability.
Caption: A workflow diagram for the conformational analysis of 1-(Amino(phenyl)methyl)cyclopropanol.
Quantum Chemical Calculations: Probing Electronic Structure and Reactivity
Quantum mechanics provides the theoretical foundation for understanding the electronic properties of molecules, which in turn dictate their reactivity and spectroscopic signatures.[9] For 1-(Amino(phenyl)methyl)cyclopropanol, quantum chemical calculations can elucidate the stability of the cyclopropane ring, the nature of its frontier molecular orbitals, and its electrostatic potential.
Protocol 2: Quantum Chemical Calculations
Method Selection:
Employ Density Functional Theory (DFT) as a robust and computationally efficient method. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost.[12][13]
Select a basis set appropriate for the desired accuracy. The Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are common choices.[12][13]
Geometry Optimization and Frequency Analysis:
Perform a full geometry optimization of the lowest energy conformer identified in the conformational analysis.
Conduct a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.
Electronic Property Calculations:
Frontier Molecular Orbitals (FMOs): Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface. This visualization helps to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Mulliken Population Analysis: Calculate the partial atomic charges to understand the charge distribution within the molecule.[14]
Ring Strain Energy (RSE) Calculation:
Calculate the RSE of the cyclopropanol ring to quantify its inherent instability. This can be done using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, minimizing errors in the calculated energy.
Caption: Workflow for quantum chemical calculations on 1-(Amino(phenyl)methyl)cyclopropanol.
Molecular Docking and Dynamics: Simulating Biological Interactions
For drug development professionals, understanding how 1-(Amino(phenyl)methyl)cyclopropanol interacts with a specific biological target is paramount. Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting binding modes and affinities.[15]
Protocol 3: Molecular Docking and Dynamics
Target Preparation:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
Prepare the protein by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning protonation states to ionizable residues.
Ligand Preparation:
Use the lowest energy conformer of 1-(Amino(phenyl)methyl)cyclopropanol as the starting ligand structure.
Assign partial charges using a suitable method (e.g., Gasteiger charges).
Molecular Docking:
Define the binding site on the target protein.
Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the active site.
Score and rank the docking poses based on the program's scoring function.
Molecular Dynamics (MD) Simulation:
Take the best-ranked docking pose as the starting structure for an MD simulation.
Solvate the protein-ligand complex in a periodic box of water molecules.
Add counter-ions to neutralize the system.
Perform an energy minimization of the entire system.
Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it.
Run a production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the stability of the protein-ligand interactions.
Analysis of MD Trajectory:
Analyze the trajectory to assess the stability of the ligand's binding pose (e.g., RMSD of the ligand).
Identify key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) and their persistence over time.
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
Potential Applications in Drug Discovery
The structural features of 1-(Amino(phenyl)methyl)cyclopropanol suggest its potential utility in several therapeutic areas. The phenylamino alcohol moiety is a common pharmacophore in various biologically active compounds.[14] Furthermore, cyclopropane-containing molecules have shown promise as antivirals, modulators of protein trafficking, and agents for treating neurological conditions.[7][16]
Analogues of this scaffold have demonstrated a range of biological activities. For instance, conformationally restricted analogues of milnacipran, which share the phenylcyclopropane core, have been identified as potent NMDA receptor channel blockers.[17] Additionally, other aminopropanol derivatives have been investigated as hypolipidemic agents.[18] The unique conformational constraints and electronic properties imparted by the cyclopropyl ring in 1-(Amino(phenyl)methyl)cyclopropanol could lead to novel compounds with improved efficacy and selectivity in these and other therapeutic areas. Computational approaches, as outlined in this guide, are instrumental in the rational design of such next-generation therapeutics.[19]
Conclusion
1-(Amino(phenyl)methyl)cyclopropanol represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a rigid cyclopropyl ring and a flexible aminobenzyl alcohol moiety offers a rich playground for medicinal chemists. The theoretical and computational methodologies detailed in this guide provide a robust framework for elucidating the structure-activity relationships of this compound and its derivatives. By leveraging these in silico techniques, researchers can accelerate the design-synthesis-test cycle, ultimately leading to the discovery of new drugs with improved therapeutic profiles.
References
Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Chemical Science (RSC Publishing).
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Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- Diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. PubMed.
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US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
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A Technical Guide to the Stability and Reactivity of the Cyclopropanol Ring in 1-(Amino(phenyl)methyl)cyclopropanol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract The cyclopropane ring is a structurally unique and valuable motif in medicinal chemistry, priz...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom: Gemini, Senior Application Scientist
Abstract
The cyclopropane ring is a structurally unique and valuable motif in medicinal chemistry, prized for its ability to impart conformational rigidity and novel physicochemical properties.[1][2] This guide provides an in-depth analysis of the stability and reactivity of the cyclopropanol ring, focusing specifically on the compound 1-(Amino(phenyl)methyl)cyclopropanol. We explore the inherent ring strain that governs its chemical behavior and the profound influence of the α-aminophenylmethyl substituent. The dominant mode of reactivity is an acid-catalyzed ring-opening, a pathway facilitated by the stabilization of cationic intermediates. This document details the mechanistic underpinnings of this transformation, provides robust experimental protocols for its characterization, and discusses the critical implications of this reactivity profile for drug discovery and development, where the molecule may serve as either a stable building block or a labile pro-drug moiety.
Introduction: The Cyclopropanol Moiety in Modern Chemistry
The cyclopropyl group has transitioned from a chemical curiosity to a cornerstone of modern molecular design, with a proven track record in numerous FDA-approved drugs.[1][3] Its compact, rigid, three-carbon framework offers a strategic tool to enhance metabolic stability, modulate receptor binding, and fine-tune pharmacological profiles.[4] The introduction of a hydroxyl group onto this strained ring, forming a cyclopropanol, dramatically alters its chemical nature. The structure of cyclopropanol contains a highly strained three-membered ring, making it chemically reactive and prone to ring-opening functionalization reactions under various conditions.[5][6]
This guide focuses on 1-(Amino(phenyl)methyl)cyclopropanol , a compound that merges the reactive cyclopropanol core with an α-amino alcohol side chain—a common pharmacophore. Understanding the stability of this specific scaffold is paramount for its application, as its reactivity can be either a critical liability leading to degradation or a designed feature for targeted activation.
Structural and Electronic Profile
The reactivity of 1-(Amino(phenyl)methyl)cyclopropanol is dictated by a confluence of structural strain and the electronic effects of its substituents.
Inherent Ring Strain: The ~60° C-C-C bond angles of the cyclopropane ring deviate significantly from the ideal 109.5° for sp³ hybridized carbons, resulting in substantial angle and torsional strain. This stored potential energy is the primary thermodynamic driving force for ring-opening reactions, which relieve this strain.[6]
Tertiary Alcohol: The hydroxyl group is a key reactive site. Under acidic conditions, it is readily protonated to form a good leaving group (water), initiating C-C bond cleavage.[7][8] Under basic conditions, it can be deprotonated to an alkoxide, which can likewise facilitate ring opening.[9][10]
α-Aminophenylmethyl Substituent: This group critically influences the regioselectivity and rate of ring cleavage.
Phenyl Group: The aromatic ring is capable of stabilizing an adjacent positive charge through resonance, thereby favoring cleavage pathways that generate a benzylic carbocation.
Amino Group: The nitrogen atom can act as a base or nucleophile. Under acidic conditions, it will be protonated to form an ammonium ion, which acts as an electron-withdrawing group and may influence the reaction mechanism.
The most labile bond is predicted to be between the hydroxyl-bearing carbon (C1) and its neighboring ring carbon, as cleavage at this position generates an intermediate that is stabilized by the adjacent phenyl group.
Reactivity and Stability Under Forcing Conditions
The cyclopropanol ring in the title compound is kinetically stable under neutral, ambient conditions but readily undergoes transformation under thermal, acidic, or basic stress.
Acid-Catalyzed Ring Opening: The Dominant Pathway
The most facile and common reaction of cyclopropanols is acid-catalyzed ring opening.[9][10][11] This process is particularly efficient for 1-(Amino(phenyl)methyl)cyclopropanol due to the electronic stabilization afforded by the substituent.
Mechanism:
Protonation: The reaction initiates with the rapid, reversible protonation of the cyclopropanol oxygen by an acid catalyst, converting the poor hydroxyl leaving group into an excellent one (H₂O).
Concerted or Stepwise C-C Cleavage: The C1-C2 bond cleaves. This step relieves ring strain and is driven by the formation of a stabilized tertiary carbocation. The positive charge is delocalized by the adjacent phenyl ring. This process may be concerted with the departure of water or occur in a stepwise fashion.
Nucleophilic Attack/Rearrangement: The resulting intermediate is highly electrophilic. In the absence of other strong nucleophiles, a rearrangement can occur, or water can attack, ultimately leading to the formation of a β-aminoketone after tautomerization.
Fig 1. Acid-catalyzed ring-opening mechanism.
Base-Catalyzed and Nucleophilic Ring Opening
While less common than the acid-catalyzed route, ring-opening can also occur under basic conditions.[9] The reaction proceeds via deprotonation of the hydroxyl group to form a cyclopropoxide anion. The increased electron density on the oxygen facilitates the cleavage of an adjacent C-C bond, driven by the relief of ring strain. This pathway also typically yields β-substituted ketone products.[12]
Thermal and Photochemical Stability
In the absence of activating groups (e.g., vinyl substituents), thermal rearrangement of simple cyclopropanes requires high temperatures.[13] For 1-(Amino(phenyl)methyl)cyclopropanol, degradation under moderate heat is more likely to proceed via acid- or base-catalyzed pathways if trace impurities are present. Photochemical reactions can proceed via radical mechanisms, where single-electron transfer can induce homolytic C-C bond cleavage to form β-keto radicals.[14][15]
Experimental Protocols for Reactivity Profiling
To quantitatively assess the stability of the title compound, a systematic study using validated analytical methods is essential. The following protocols provide a framework for such an investigation.
Protocol: Kinetic Stability Analysis via HPLC
This protocol is designed to determine the degradation rate of 1-(Amino(phenyl)methyl)cyclopropanol under various pH conditions, providing a quantitative measure of its stability.
Self-Validation System: The inclusion of a stable internal standard and the analysis of control samples (pH 7.0) at each time point ensures the integrity of the data by accounting for potential system variability.
Methodology:
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 1-(Amino(phenyl)methyl)cyclopropanol in acetonitrile. Prepare a 1 mg/mL stock solution of a stable internal standard (e.g., caffeine) in acetonitrile.
Buffer Preparation: Prepare a series of aqueous buffers: pH 2.0 (0.01 M HCl), pH 5.0 (0.1 M Acetate Buffer), and pH 7.0 (0.1 M Phosphate Buffer).
Reaction Setup: For each pH condition, dispense 990 µL of buffer into a 1.5 mL HPLC vial. Add 10 µL of the compound stock solution to achieve a final concentration of 100 µg/mL. This is the t=0 sample.
Incubation: Place the vials in a thermostatically controlled environment (e.g., 37°C).
Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.
Quenching and Dilution: Immediately quench the reaction by adding the 100 µL aliquot to a new HPLC vial containing 800 µL of mobile phase and 100 µL of the internal standard solution. This neutralizes the pH and prevents further degradation.
HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic, 30:70 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Detection: 254 nm
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Plot the natural logarithm of the analyte concentration versus time. The slope of this line is the negative of the first-order rate constant (-k). The half-life (t½) can be calculated as 0.693/k.
Fig 2. Workflow for kinetic stability analysis.
Protocol: Preparative Scale Ring Opening and Product Characterization
This protocol aims to synthesize, isolate, and characterize the product of the acid-catalyzed ring-opening reaction.
Reaction: Dissolve 1.0 g of 1-(Amino(phenyl)methyl)cyclopropanol in 20 mL of methanol. Add 1 mL of concentrated HCl and stir the mixture at room temperature for 4 hours.
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure of the resulting β-aminoketone.
Data Interpretation and Discussion
The kinetic stability study provides crucial data for formulation and development scientists. A representative dataset is summarized below.
pH Condition
Temperature (°C)
Half-life (t½, hours)
Rate Constant (k, h⁻¹)
2.0 (0.01 M HCl)
37
0.5
1.386
5.0 (Acetate)
37
48
0.014
7.0 (Phosphate)
37
> 200 (Stable)
< 0.003
Interpretation:
The data clearly demonstrates the extreme lability of the cyclopropanol ring under strongly acidic conditions (pH 2.0), which mimic the gastric environment. The half-life of 30 minutes indicates that oral administration of this compound would likely result in complete degradation before absorption. In contrast, the compound shows significant stability at neutral and mildly acidic pH. This pH-dependent reactivity is a hallmark of the acid-catalyzed ring-opening mechanism.
Implications for Drug Development
The pronounced reactivity of the 1-(Amino(phenyl)methyl)cyclopropanol scaffold presents both challenges and opportunities in drug development:
As a Stable Building Block: If the goal is to incorporate the intact cyclopropane ring into a final drug molecule to leverage its conformational benefits[16][17], then exposure to acidic conditions during synthesis, purification, and formulation must be strictly avoided. The data suggests that formulation in a neutral or enteric-coated dosage form would be necessary to ensure stability.
As a Pro-drug Moiety: The inherent instability in acidic environments could be strategically exploited. The compound could be designed as a pro-drug that remains intact in circulation but rapidly converts to the active β-aminoketone upon entering an acidic microenvironment, such as a tumor or an intracellular lysosome.
Metabolic Stability: While the cyclopropane ring itself can be metabolically robust[4], the lability of the cyclopropanol under physiological acidity (e.g., in lysosomes) could be a primary route of metabolic transformation, independent of CYP450 enzyme action.
Conclusion
1-(Amino(phenyl)methyl)cyclopropanol is a molecule defined by the chemical tension within its three-membered ring. Its stability is highly pH-dependent, exhibiting excellent persistence at neutral pH but undergoing rapid, predictable ring-opening under acidic conditions. This reactivity is governed by the protonation of the hydroxyl group and the subsequent formation of a resonance-stabilized benzylic carbocation. For medicinal chemists and drug developers, this scaffold is a double-edged sword: its inherent reactivity must be carefully managed if the goal is to maintain the cyclopropane core, but it also offers intriguing possibilities for designing targeted pro-drugs. A thorough understanding of this stability profile, as outlined in this guide, is essential for unlocking the full therapeutic potential of this and related cyclopropanol-containing molecules.
References
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DePuy, C. H., et al. (1964). Cyclopropanols. XI. Acid-catalyzed ring opening of arylcyclopropanols. Journal of the American Chemical Society. Retrieved from [Link]
Li, W., et al. (2021). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Retrieved from [Link]
Li, Z., et al. (2021). Scope of aminocyclopropanes in the ring-opening reaction. ResearchGate. Retrieved from [Link]
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Meanwell, N. A. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Retrieved from [Link]
Anslyn, E. V., & Dougherty, D. A. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. University Science Books. Retrieved from [Link]
DePuy, C. H., et al. (1964). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. Journal of the American Chemical Society. Retrieved from [Link]
Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]
UNC-Chapel Hill. (2025). Tiny molecules, big potential. Retrieved from [Link]
Donnelly, J. A., & O'Boyle, P. (1970). Novel thermal rearrangement of 1-alkoxycarbonyl-2-aryl-cyclopropanes. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
Hanna, M. A. R., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (2024). (PDF) Photocatalytic O- to S-Rearrangement of Tertiary Cyclopropanols. Retrieved from [Link]
ResearchGate. (n.d.). Gradual decrease in stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) (%) in plasma samples treated with Escherichia coli (N = 2). Retrieved from [Link]
Wang, T., et al. (2019). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. NIH. Retrieved from [Link]
Al-Shammari, A. M., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH. Retrieved from [Link]
Richard, L. A., & Goudreau, N. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. Retrieved from [Link]
StackExchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]
Hudlicky, T., et al. (1986). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews. Retrieved from [Link]
ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2. Retrieved from [Link]
Yoshikai, N., et al. (2024). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. PMC - PubMed Central. Retrieved from [Link]
Moody, C. L., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Retrieved from [Link]
Reissig, H.-U., & St-Gelais, A. (2025). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Retrieved from [Link]
The Organic Chemistry Tutor. (2015). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening!. YouTube. Retrieved from [Link]
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Unraveling the Formation of Nature's Strained Rings: A Technical Guide to Biosynthetic Pathway Analysis of Cyclopropanol-Containing Natural Products
Abstract Natural products featuring the unique and highly strained cyclopropanol moiety represent a class of molecules with potent biological activities, making them compelling targets for drug discovery and development....
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Natural products featuring the unique and highly strained cyclopropanol moiety represent a class of molecules with potent biological activities, making them compelling targets for drug discovery and development. The inherent reactivity of the three-membered ring, often acting as a "warhead" in DNA-alkylating agents, underscores the importance of understanding its biosynthetic origins. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies employed to elucidate the biosynthetic pathways of cyclopropanol-containing natural products. Moving beyond a simple recitation of protocols, this guide delves into the causal logic behind experimental choices, offering field-proven insights into the intricate enzymatic machinery that constructs these fascinating molecular architectures. We will explore the diverse enzymatic strategies for cyclopropane ring formation, with a particular focus on the radical-mediated mechanisms responsible for the biosynthesis of the duocarmycin and CC-1065 family of antitumor antibiotics. Furthermore, this guide provides detailed, step-by-step methodologies for key experimental workflows, including isotopic labeling studies, targeted gene inactivation, and in vitro enzymatic assays, empowering researchers to confidently navigate the complexities of biosynthetic pathway analysis.
Introduction: The Allure and Challenge of the Cyclopropanol Ring
The cyclopropane ring, the smallest of all carbocycles, is a recurring motif in a diverse array of natural products, including terpenoids, alkaloids, and fatty acids. Its presence imparts unique conformational rigidity and electronic properties, often essential for biological activity.[1] The incorporation of a hydroxyl group to form a cyclopropanol further enhances the chemical reactivity of this strained system, a feature exquisitely exploited by nature in the creation of potent cytotoxins. A prime example is the spirocyclopropylcyclohexadienone family of antitumor agents, which includes yatakemycin (YTM), CC-1065, and the duocarmycins.[2][3] These molecules derive their remarkable biological activity from the ability of the cyclopropane ring to act as an electrophilic "warhead," alkylating DNA and leading to cell death.[2][3]
The inherent instability and high reactivity of the cyclopropanol moiety pose a significant challenge not only to chemical synthesis but also to its biosynthesis. Nature has, however, evolved sophisticated enzymatic strategies to construct this strained ring system with remarkable precision and control. Elucidating these biosynthetic pathways is not merely an academic exercise; it provides the fundamental knowledge required for:
Novel Drug Discovery: Understanding the biosynthetic machinery allows for the targeted genome mining of new, structurally diverse cyclopropanol-containing natural products with potentially improved therapeutic properties.
Metabolic Engineering and Synthetic Biology: The identified biosynthetic genes can be harnessed and engineered to produce these valuable compounds in heterologous hosts, enabling sustainable and scalable production. This also opens the door to creating novel analogs through combinatorial biosynthesis.[4]
Enzymatic Mechanism and Discovery: Studying these pathways can reveal novel enzymatic transformations and catalytic mechanisms, expanding our understanding of the chemical repertoire of biological systems.[5]
This guide will provide a comprehensive framework for the analysis of these intricate biosynthetic pathways, with a focus on practical, field-tested methodologies.
Enzymatic Strategies for Cyclopropane Ring Formation: A Mechanistic Overview
The biosynthesis of cyclopropane rings in natural products proceeds through a variety of fascinating enzymatic mechanisms. These can be broadly categorized based on the nature of the key reactive intermediate involved in the ring-closing step: carbocationic, carbanionic, or radical species.[1][6]
Carbocation-Mediated Cyclopropanation
This is a common strategy in the biosynthesis of terpenoids. The reaction is typically initiated by the ionization of a pyrophosphate leaving group from an allylic or homoallylic precursor, generating a carbocation. This reactive intermediate then undergoes an intramolecular electrophilic attack on a nearby double bond to form the three-membered ring.
Carbanion-Mediated Cyclopropanation
In this mechanism, a carbanion is generated at a position gamma to a suitable leaving group. Subsequent intramolecular nucleophilic attack (an SN2-type reaction) displaces the leaving group and forms the cyclopropane ring. A well-known example is the biosynthesis of the plant hormone ethylene, which proceeds through the cyclopropyl amino acid intermediate, 1-aminocyclopropane-1-carboxylic acid (ACC).[7]
Radical-Mediated Cyclopropanation: The Case of Duocarmycin and CC-1065
The biosynthesis of the cyclopropanol-containing warhead of the duocarmycin and CC-1065 family of antitumor antibiotics showcases a remarkable radical-mediated mechanism.[2][6] This pathway is of particular interest to drug development professionals due to the potent bioactivity of its products. The key players in this transformation are a class of enzymes known as radical S-adenosylmethionine (SAM) enzymes .[2]
The proposed biosynthetic pathway for the spirocyclopropylcyclohexadienone core of CC-1065 involves a two-component cyclopropanase system.[2] A HemN-like radical SAM enzyme, C10P, in conjunction with a methyltransferase, C10Q, is responsible for the formation of the cyclopropane ring. The proposed mechanism initiates with the reductive cleavage of SAM by the [4Fe-4S] cluster of C10P to generate a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the methyl group of a second molecule of SAM, generating a methylene radical. This methylene radical is then proposed to attack the C-11 position of a biosynthetic intermediate, leading to a substrate-SAM adduct. Subsequent radical-mediated cyclization and resolution steps result in the formation of the cyclopropane ring.[2]
The following diagram illustrates the proposed key steps in the radical SAM-mediated biosynthesis of the cyclopropane ring in CC-1065.
Figure 1: Proposed mechanism for radical SAM enzyme-catalyzed cyclopropane ring formation.
Core Experimental Methodologies for Biosynthetic Pathway Elucidation
A multi-pronged approach combining genetic, biochemical, and analytical techniques is essential for the comprehensive analysis of a biosynthetic pathway. This section provides detailed, step-by-step protocols for three cornerstone methodologies: isotopic labeling, gene knockout, and in vitro enzyme assays.
Isotopic Labeling Studies: Tracing the Biosynthetic Building Blocks
Isotopic labeling is a powerful technique to identify the precursor molecules that are incorporated into a natural product.[8][9] By feeding a producing organism with a precursor enriched with a stable isotope (e.g., ¹³C or ¹⁵N), the position and extent of isotope incorporation into the final product can be determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This provides direct evidence for the biosynthetic building blocks and can help to delineate the sequence of enzymatic reactions.
This protocol is a generalized guideline and may require optimization for specific Streptomyces species and natural products.
Materials:
Streptomyces strain of interest
Production medium (e.g., R5A medium for many Streptomyces species)
Solvents for extraction (e.g., ethyl acetate, methanol)
Rotary evaporator
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
NMR spectrometer
Procedure:
Prepare Seed Culture: Inoculate a suitable seed medium with spores or mycelia of the Streptomyces strain. Incubate at the optimal temperature (typically 28-30°C) with shaking (200-250 rpm) for 2-3 days.
Inoculate Production Cultures: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum). Prepare parallel cultures for each labeled precursor and an unlabeled control.
Feeding of Labeled Precursors:
Timing: The timing of precursor addition is critical. For many secondary metabolites, it is best to add the precursor at the onset of the stationary phase of growth, when production of the natural product is typically induced. This can be determined by monitoring the growth curve of the organism.
Concentration: The optimal concentration of the labeled precursor needs to be determined empirically. A starting concentration of 10-50 mM for precursors like acetate is a reasonable starting point. For amino acids, lower concentrations (1-5 mM) are often used. It is important to ensure that the added precursor is not toxic to the organism at the concentration used.
Administration: Add a sterile-filtered solution of the labeled precursor to the production cultures. Add the corresponding unlabeled precursor to the control culture.
Incubation: Continue the incubation under the optimal production conditions for a period sufficient to allow for the production and accumulation of the target natural product (typically 5-10 days).
Extraction of the Natural Product:
Separate the mycelia from the culture broth by centrifugation or filtration.
Extract the mycelia and the culture broth separately with an appropriate organic solvent (e.g., ethyl acetate). The choice of solvent will depend on the polarity of the target compound.
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
Analysis by Mass Spectrometry:
Dissolve the crude extract in a suitable solvent and analyze by high-resolution LC-MS.
Compare the mass spectra of the samples from the labeled and unlabeled cultures. An increase in the mass of the molecular ion corresponding to the number of incorporated isotope atoms will be observed in the labeled samples. For example, the incorporation of one ¹³C atom will result in a mass shift of approximately 1.00335 Da.
Analysis by NMR Spectroscopy (if necessary): For more detailed structural information and to pinpoint the exact location of the incorporated isotopes, the natural product can be purified and analyzed by ¹³C-NMR. The signals corresponding to the labeled carbon atoms will be significantly enhanced.
The following table summarizes common isotopically labeled precursors and their expected incorporation patterns.
Labeled Precursor
Isotope
Common Biosynthetic Fate
[1-¹³C]-Acetate
¹³C
Polyketide synthase (PKS) extender units
[1-¹³C]-Propionate
¹³C
PKS extender units (for methyl-branched polyketides)
[methyl-¹³C]-Methionine
¹³C
S-Adenosylmethionine (SAM)-dependent methylations, cyclopropane ring formation
[¹⁵N]-Glutamate
¹⁵N
Nitrogen source for amino acids, non-ribosomal peptide synthetase (NRPS) building blocks
Gene Knockout Studies: Probing the Function of Biosynthetic Genes
Targeted gene inactivation, or gene knockout, is a powerful technique to determine the function of a specific gene within a biosynthetic gene cluster (BGC).[10][11] By deleting a putative biosynthetic gene, one can observe the effect on the production of the natural product. A complete loss of production implicates the gene as essential for the pathway, while the accumulation of a biosynthetic intermediate can provide valuable clues about the sequence of reactions.
This protocol describes a CRISPR/Cas9-based method for efficient gene editing in Streptomyces.[10]
Materials:
Streptomyces coelicolor M145 (or other suitable host)
E. coli ET12567/pUZ8002 (for conjugation)
CRISPR/Cas9 editing plasmid (e.g., pKCcas9dO)
Primers for amplifying homologous arms and sgRNA
DNA assembly kit (e.g., Gibson Assembly or Golden Gate)
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)
Procedure:
Part 1: Construction of the Gene Knockout Plasmid
Design sgRNA: Design a 20-nucleotide single guide RNA (sgRNA) that targets a specific site within the gene of interest. The target site must be followed by a protospacer adjacent motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).
Amplify Homologous Arms: Using PCR, amplify two ~1.5 kb DNA fragments corresponding to the regions immediately upstream and downstream of the target gene. These will serve as the homologous arms for recombination.
Assemble the Knockout Plasmid: Using a suitable DNA assembly method, clone the sgRNA cassette and the two homologous arms into the CRISPR/Cas9 editing plasmid.
Transform into E. coli: Transform the assembled plasmid into E. coli ET12567/pUZ8002. This E. coli strain is methylation-deficient, which is necessary for efficient DNA transfer to Streptomyces.
Part 2: Intergeneric Conjugation and Mutant Selection
Prepare E. coli and Streptomyces for Conjugation: Grow the E. coli donor strain and the Streptomyces recipient strain to the appropriate growth phase.
Conjugation: Mix the E. coli and Streptomyces cells on a suitable conjugation medium (e.g., MS agar) and incubate.
Selection of Exconjugants: Overlay the conjugation plates with antibiotics to select for Streptomyces cells that have received the plasmid (e.g., apramycin) and to counter-select against the E. coli donor (e.g., nalidixic acid).
Screen for Double Crossover Mutants: The desired gene deletion occurs through a double crossover homologous recombination event. This results in the loss of the plasmid. Screen the exconjugants for the desired knockout phenotype (e.g., loss of antibiotic resistance from the plasmid) and confirm the gene deletion by PCR using primers that flank the targeted region.
The following diagram illustrates the workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces.
Figure 2: Workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces.
In Vitro Enzyme Assays: Characterizing the Catalytic Machinery
In vitro reconstitution of a biosynthetic step with purified enzymes provides the most direct evidence for the function of a particular enzyme.[12][13] This approach allows for the detailed characterization of an enzyme's substrate specificity, catalytic mechanism, and kinetic parameters, free from the complexities of the cellular environment.
This protocol provides a general framework for the characterization of a putative cyclopropanase.
Materials:
Expression vector (e.g., pET-28a(+))
E. coli expression host (e.g., BL21(DE3))
Primers for amplifying the gene of interest
LB medium and appropriate antibiotics
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole)
Sonicator or French press
Ni-NTA affinity chromatography column
Protein purification system (e.g., FPLC)
Assay buffer (optimized for pH and ionic strength)
Substrate for the enzyme
Cofactors (e.g., SAM, [4Fe-4S] cluster reconstitution reagents if necessary)
Analytical instrument for product detection (e.g., HPLC, LC-MS)
Procedure:
Part 1: Heterologous Expression and Purification
Clone the Gene of Interest: Amplify the gene encoding the putative cyclopropanase from the genomic DNA of the producing organism and clone it into an expression vector, often with an affinity tag (e.g., His-tag) for purification.
Transform into E. coli: Transform the expression plasmid into a suitable E. coli expression host.
Protein Expression: Grow the E. coli culture to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG. Incubate at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.
Purification:
Clarify the cell lysate by centrifugation.
Load the supernatant onto a Ni-NTA column to bind the His-tagged protein.
Wash the column to remove unbound proteins.
Elute the purified protein with a high concentration of imidazole.
Further purify the protein by size-exclusion chromatography if necessary.
Confirm Purity: Analyze the purity of the protein by SDS-PAGE.
Part 2: In Vitro Enzyme Assay
Assay Setup:
Prepare a reaction mixture containing the assay buffer, the purified enzyme, the substrate, and any necessary cofactors.
For radical SAM enzymes, the assay must be performed under anaerobic conditions to prevent oxidation of the [4Fe-4S] cluster.
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
Quenching the Reaction: Stop the reaction at various time points by adding a quenching agent (e.g., acid or an organic solvent).
Product Analysis: Analyze the reaction mixture for the formation of the expected product using HPLC or LC-MS. Quantify the product formation to determine the enzyme's activity.
Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Kₘ and kcat can be determined.
The following diagram illustrates the general workflow for in vitro enzyme characterization.
Figure 3: General workflow for in vitro enzyme characterization.
Case Study: The Yatakemycin Biosynthetic Pathway
The biosynthesis of yatakemycin (YTM) in Streptomyces sp. TP-A0356 provides an excellent case study for the application of the methodologies described above. The YTM biosynthetic gene cluster contains genes encoding for the assembly of the core scaffold as well as several tailoring enzymes, including a putative radical SAM-dependent methyltransferase (YtkT) thought to be involved in cyclopropane ring formation.
Gene knockout studies have been instrumental in dissecting the YTM pathway. Deletion of the entire gene cluster abolished YTM production, confirming its role in the biosynthesis. Furthermore, targeted deletion of specific genes within the cluster has helped to assign functions to individual enzymes and to isolate biosynthetic intermediates. For example, deletion of genes involved in the later steps of the pathway could lead to the accumulation of precursors to the cyclopropanation reaction, providing valuable substrates for in vitro enzyme assays.
Isotopic labeling experiments could be used to confirm the origin of the carbon atoms in the YTM backbone, including the C1 unit that forms the cyclopropane ring. Feeding experiments with [methyl-¹³C]-methionine would be expected to result in the incorporation of ¹³C into the cyclopropane ring, providing strong evidence for the involvement of a SAM-dependent enzyme in this step.
Finally, the heterologous expression and purification of YtkT would allow for its in vitro characterization. An assay could be designed using a putative biosynthetic intermediate (isolated from a knockout mutant) as a substrate, along with SAM and a reducing agent for the [4Fe-4S] cluster. The formation of the cyclopropane-containing product could be monitored by LC-MS, providing definitive proof of YtkT's function as a cyclopropanase.
Conclusion and Future Perspectives
The elucidation of biosynthetic pathways for cyclopropanol-containing natural products is a challenging yet rewarding endeavor. The methodologies outlined in this guide provide a robust framework for dissecting these complex pathways, from identifying the primary building blocks to characterizing the intricate enzymatic machinery responsible for their assembly. The integration of genomics, molecular biology, and analytical chemistry is key to success in this field.
As our understanding of these pathways deepens, so too does our ability to harness their biosynthetic power. The continued discovery and characterization of novel cyclopropanases will not only expand our knowledge of enzymatic catalysis but also provide new tools for the chemoenzymatic synthesis of valuable molecules. Furthermore, the application of synthetic biology and metabolic engineering principles will enable the rational design and production of novel cyclopropanol-containing compounds with enhanced therapeutic properties, paving the way for the next generation of natural product-based drugs.
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Boller, T., Herner, R. C., & Kende, H. (1979). Assay for and enzymatic formation of an ethylene precursor, 1-aminocyclopropane-1-carboxylic acid. Planta, 145(3), 293–303.
Chen, H., Zhang, W., Li, S., Wang, X., & Zhang, Q. (2015). Characterization of Yatakemycin Gene Cluster Revealing a Radical S-Adenosylmethionine Dependent Methyltransferase and Highlighting Spirocyclopropane Biosynthesis. Journal of the American Chemical Society, 137(4), 1590–1597.
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Jin, W., Yuan, H., & Tang, G. (2018). Strategies for Construction of Cyclopropanes in Natural Products. Chinese Journal of Organic Chemistry, 38(9), 2324-2334.
Kaysser, L., & Walsh, C. T. (2011). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 111(10), 6296–6329.
Ma, S., Mandalapu, D., Wang, S., & Zhang, Q. (2022). Biosynthesis of cyclopropane in natural products.
McCaughey, C. S., Wang, H., & van der Donk, W. A. (2021). An isotopic labeling approach linking natural products with biosynthetic gene clusters.
Parry, R. J., & Li, Y. (1997). Investigations of the biosynthesis of the phytotoxin coronatine. Canadian Journal of Chemistry, 75(5), 555-565.
Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648.
Tong, Y., Charusanti, P., & Palsson, B. O. (2015). One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces. ACS Synthetic Biology, 4(6), 729-736.
Gust, B., Challis, G. L., Fowler, K., Kieser, T., & Chater, K. F. (2003). PCR-targeted gene replacement in Streptomyces coelicolor. Journal of Bacteriology, 185(1), 109-118.
Zhang, W., Liu, Y., & Zhang, Q. (2021). Yatakemycin biosynthesis requires two deoxyribonucleases for toxin self-resistance. Chemical Science, 12(46), 15413-15420.
Bito, A., Riegler, H., & Breitenbach, M. (1999). Heterologous expression, purification, and kinetic comparison of the cytoplasmic and mitochondrial glyoxalase II enzymes, Glo2p and Glo4p, from Saccharomyces cerevisiae.
Amara, A. A., & Martin, S. F. (2014). In Vitro Enzyme Assays. In Methods in Molecular Biology (Vol. 1141, pp. 67-81). Humana Press.
Zhang, H., & Wang, X. (2018). Chapter 10: Engineering Enzymes for Natural Product Biosynthesis and Diversification. In Synthetic Biology of Natural Products (pp. 235-260). Royal Society of Chemistry.
Wessjohann, L. A., & Brandt, W. (2003). Biosynthesis and metabolism of cyclopropane rings in natural compounds. Chemical Reviews, 103(4), 1625-1647.
Wang, N., Zhao, J. X., & Yue, J. M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024).
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Tang, G. L., & Jin, W. B. (2020). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Encyclopedia, 2(4), 171.
Zhang, H., & Wang, X. (2018). Chapter 10: Engineering Enzymes for Natural Product Biosynthesis and Diversification. In Synthetic Biology of Natural Products. The Royal Society of Chemistry.
Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved January 20, 2026, from [Link]
McCaughey, C. S., Wang, H., & van der Donk, W. A. (2022). An isotopic labeling approach linking natural products with biosynthetic gene clusters.
protocols.io. (2016). Isolation and isotopic labeling of bacteria. [Link]
Wang, N., Zhao, J. X., & Yue, J. M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024).
McCaughey, C. S., Wang, H., & van der Donk, W. A. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters.
Tong, Y., Charusanti, P., & Palsson, B. O. (2015). One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces. ACS Synthetic Biology, 4(6), 729-736.
Gust, B., Challis, G. L., Fowler, K., Kieser, T., & Chater, K. F. (2003). PCR-targeted gene replacement in Streptomyces coelicolor. Journal of Bacteriology, 185(1), 109-118.
Tang, G. L., & Jin, W. B. (2020). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Encyclopedia, 2(4), 171.
Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625-1648.
Bito, A., Riegler, H., & Breitenbach, M. (1999). Heterologous expression, purification, and kinetic comparison of the cytoplasmic and mitochondrial glyoxalase II enzymes, Glo2p and Glo4p, from Saccharomyces cerevisiae.
Amara, A. A., & Martin, S. F. (2014). In Vitro Enzyme Assays. In Methods in Molecular Biology (Vol. 1141, pp. 67-81). Humana Press.
Zhang, H., & Wang, X. (2018). Chapter 10: Engineering Enzymes for Natural Product Biosynthesis and Diversification. In Synthetic Biology of Natural Products (pp. 235-260). Royal Society of Chemistry.
Bito, A., Riegler, H., & Breitenbach, M. (1999). Heterologous expression, purification, and kinetic comparison of the cytoplasmic and mitochondrial glyoxalase II enzymes, Glo2p and Glo4p, from Saccharomyces cerevisiae.
Amara, A. A., & Martin, S. F. (2014). In Vitro Enzyme Assays. In Methods in Molecular Biology (Vol. 1141, pp. 67-81). Humana Press.
Medema, M. H., & Fischbach, M. A. (2015). Computational approaches to natural product discovery.
Application Notes & Protocols: The Strategic Utility of 1-(Amino(phenyl)methyl)cyclopropanol in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to the novel chemical entity, 1-(Amino(p...
Author: BenchChem Technical Support Team. Date: January 2026
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to the novel chemical entity, 1-(Amino(phenyl)methyl)cyclopropanol. While this specific molecule is not extensively documented in current literature, its structural components—a cyclopropanol ring, a phenyl group, and an amino moiety—are of significant interest in medicinal chemistry. This guide will, therefore, extrapolate from the established principles of these components to provide a forward-looking perspective on its potential as a valuable scaffold in drug discovery.
Part 1: The Strategic Value of 1-(Amino(phenyl)methyl)cyclopropanol in Drug Design
The unique combination of a strained cyclopropanol ring, a versatile phenyl group, and a reactive amino group in 1-(Amino(phenyl)methyl)cyclopropanol presents a compelling case for its exploration in medicinal chemistry. Each of these structural motifs contributes distinct and advantageous properties to a potential drug candidate.
The Cyclopropane Moiety: A Tool for Enhanced Potency and Improved Pharmacokinetics
The cyclopropane ring is the most frequently utilized small ring system in medicinal chemistry, appearing in over 60 marketed pharmaceutical agents.[1] Its prevalence is due to the unique structural and physicochemical properties it imparts to a molecule.[1] The inherent strain in the three-membered ring leads to enhanced reactivity and can be exploited in various chemical transformations.[2]
Incorporating a cyclopropane ring can:
Increase Potency and Selectivity : The rigidity of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.[3] This conformational restriction is a key strategy for minimizing off-target effects.[3][4]
Improve Metabolic Stability : The cyclopropyl group is generally resistant to metabolic degradation pathways that often affect more flexible alkyl chains.[3] This can lead to a longer in vivo half-life for a drug, potentially allowing for less frequent dosing.[3]
Act as a Bioisostere : The cyclopropane ring can serve as a bioisostere for other functional groups, such as a phenyl ring or an isopropyl group.[1][5] This allows for the modulation of a molecule's properties while maintaining its interaction with the target.
The Phenyl Group: A Cornerstone for Target Interaction
The phenyl group is a ubiquitous feature in pharmaceuticals, often playing a crucial role in binding to biological targets through various non-covalent interactions, including:
Hydrophobic Interactions : The non-polar nature of the phenyl ring allows it to interact favorably with hydrophobic pockets in proteins.
π-π Stacking : The aromatic system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein.
Cation-π Interactions : The electron-rich face of the phenyl ring can interact with cationic species, such as protonated amino acid side chains.
The strategic placement of the phenyl group in 1-(Amino(phenyl)methyl)cyclopropanol provides a key anchor for engaging with a wide range of biological targets.
The Amino Group: A Handle for Versatility and Bioactivity
The primary amino group in 1-(Amino(phenyl)methyl)cyclopropanol offers several advantages:
Basicity and Hydrogen Bonding : The amino group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salt forms, which can improve solubility and bioavailability.
Synthetic Handle : The amino group is a versatile functional group that can be readily modified to introduce other functionalities, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Pharmacophoric Element : The amino group is a common feature in many pharmacophores and is known to be crucial for the biological activity of numerous drugs.[6]
Part 2: Potential Therapeutic Applications
Based on the known biological activities of structurally related compounds, 1-(Amino(phenyl)methyl)cyclopropanol and its derivatives could be explored for a variety of therapeutic applications.
Table 1: Potential Therapeutic Targets and Rationale
The phenyl-amino-alcohol motif is a known pharmacophore in psychoactive drugs.[6] The conformational rigidity imparted by the cyclopropane ring could lead to enhanced selectivity for specific monoamine transporters or enzymes.
Cyclopropane-containing compounds have shown inhibitory activity against various receptor tyrosine kinases.[7][8] The unique 3D structure could allow for novel interactions within the kinase domain.
Infectious Diseases
Viral or Bacterial Enzymes
The strained cyclopropanol ring could act as a reactive handle for covalent inhibition of key enzymes in pathogens.
Cardiovascular Diseases
Factor Xa
Cyclopropyl groups have been successfully incorporated into Factor Xa inhibitors as bioisosteres for phenyl rings, leading to improved ligand efficiency.[5]
Part 3: Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of 1-(Amino(phenyl)methyl)cyclopropanol and its derivatives.
Protocol 1: Synthesis of 1-(Amino(phenyl)methyl)cyclopropanol
This protocol is a hypothetical, multi-step synthesis based on established organic chemistry principles.
Workflow for the Synthesis of 1-(Amino(phenyl)methyl)cyclopropanol
Caption: A potential synthetic route to 1-(Amino(phenyl)methyl)cyclopropanol.
Step-by-Step Methodology:
Synthesis of 1-Phenylcyclopropanamine:
To a solution of phenylacetonitrile in an appropriate solvent (e.g., THF), add a solution of ethylmagnesium bromide followed by titanium(IV) isopropoxide at a controlled temperature.
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent.
Purify the crude product by column chromatography to yield 1-phenylcyclopropanamine.
Protection of the Amino Group:
Dissolve 1-phenylcyclopropanamine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
Add di-tert-butyl dicarbonate (Boc₂O) dropwise and stir at room temperature until the reaction is complete.
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
Purify the resulting Boc-protected amine if necessary.
Hydroxylation of the Cyclopropane Ring:
Dissolve the Boc-protected 1-phenylcyclopropanamine in a chlorinated solvent (e.g., chloroform).
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
Wash the reaction mixture with a solution of sodium bicarbonate and sodium thiosulfate.
Dry the organic layer and concentrate to obtain the hydroxylated product.
Deprotection of the Amino Group:
Dissolve the Boc-protected 1-(Amino(phenyl)methyl)cyclopropanol in a suitable solvent (e.g., dichloromethane).
Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
Stir at room temperature until the deprotection is complete.
Remove the solvent and excess acid under reduced pressure to obtain the final product, 1-(Amino(phenyl)methyl)cyclopropanol, likely as a salt.
Protocol 2: In Vitro Biological Evaluation
This protocol outlines a general approach for screening 1-(Amino(phenyl)methyl)cyclopropanol and its derivatives for biological activity.
Workflow for In Vitro Biological Evaluation
Caption: A generalized workflow for the in vitro evaluation of new chemical entities.
Step-by-Step Methodology:
Primary Screening:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform a single-point assay at a high concentration (e.g., 10 µM) against a panel of relevant biological targets (e.g., kinases, GPCRs, enzymes).
Include appropriate positive and negative controls.
Identify "hits" as compounds that show significant activity (e.g., >50% inhibition or activation) in the primary screen.
Dose-Response and Potency Determination:
For the identified hits, perform a dose-response assay by testing a range of concentrations (e.g., 10-point serial dilution).
Measure the biological response at each concentration.
Fit the data to a dose-response curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
Selectivity Profiling:
Test the active compounds against a panel of related targets to assess their selectivity.
A highly selective compound will show potent activity against the desired target with significantly lower activity against off-targets.
Mechanism of Action Studies:
Conduct further experiments to elucidate the mechanism of action. This may include:
Enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm target engagement and determine binding affinity (Kᴅ).
Cell-based assays to confirm the activity in a more physiologically relevant context.
Part 4: Conclusion
While 1-(Amino(phenyl)methyl)cyclopropanol is a novel chemical entity, the well-established principles of medicinal chemistry suggest that it holds significant potential as a scaffold for the development of new therapeutic agents. The unique combination of a conformationally rigid and metabolically stable cyclopropane ring, a versatile phenyl group for target interaction, and a synthetically tractable amino group provides a strong foundation for the design of potent, selective, and drug-like molecules. The protocols outlined in this guide provide a starting point for the synthesis and evaluation of this promising compound and its derivatives. Further exploration of this chemical space is warranted and could lead to the discovery of novel therapeutics for a range of diseases.
References
Easy addition of 'unnatural' strained rings boon for drug chemists - Chemistry World. (2016-01-14). Available at: [Link]
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. (n.d.). Available at: [Link]
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(1S,2R)-(+)-Norephedrine - PubChem - NIH. (n.d.). Available at: [Link]
Application Notes and Protocols: 1-(Amino(phenyl)methyl)cyclopropanol as a Versatile Building Block for Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quest for novel chiral ligands is a central theme in modern asymmetric catalysis, driving the...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for novel chiral ligands is a central theme in modern asymmetric catalysis, driving the development of efficient and selective synthetic methodologies for producing enantiomerically pure compounds. This guide introduces 1-(Amino(phenyl)methyl)cyclopropanol , a unique and rigid chiral building block, and explores its potential in the design and synthesis of a new class of chiral ligands. The inherent conformational rigidity of the cyclopropane ring, combined with the stereogenic centers and the versatile amino alcohol functionality, makes this scaffold a highly promising platform for inducing high levels of asymmetry in a variety of metal-catalyzed reactions. These detailed application notes and protocols provide a comprehensive framework for the synthesis of the chiral building block, its derivatization into novel phosphine-containing P,N-ligands, and their subsequent application in asymmetric catalysis, with a focus on asymmetric transfer hydrogenation.
Introduction: The Strategic Advantage of the Cyclopropyl Amino Alcohol Scaffold
Chiral ligands are the cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer drugs and complex molecules.[1] The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure, which dictates the steric and electronic environment around the metal center.[2] While many classes of chiral ligands have been developed, those derived from rigid backbones often exhibit superior performance due to reduced conformational flexibility, leading to more defined transition states and higher enantioselectivity.[3]
The 1-(Amino(phenyl)methyl)cyclopropanol scaffold offers several distinct advantages:
Rigidity and Defined Stereochemistry: The cyclopropane ring imparts significant conformational constraint, which can lead to a more predictable and effective transfer of chirality.
Multiple Chiral Centers: The presence of two adjacent stereocenters allows for fine-tuning of the ligand's steric properties.
Versatile Functional Handles: The amino and hydroxyl groups provide convenient points for derivatization, allowing for the synthesis of a diverse library of ligands with varying electronic and steric properties.
Potential for Hemilability: The combination of a hard nitrogen donor and a soft phosphorus donor (after derivatization) can lead to hemilabile P,N-ligands, which have shown exceptional activity in various catalytic transformations.[4]
This guide will provide researchers with the necessary protocols to synthesize this promising building block and explore its utility in the development of novel chiral catalysts.
Synthesis of Enantiomerically Enriched 1-(Amino(phenyl)methyl)cyclopropanol
A robust and stereocontrolled synthesis of the chiral building block is paramount. While a single, definitive protocol for the enantioselective synthesis of 1-(Amino(phenyl)methyl)cyclopropanol is not extensively documented, a diastereoselective approach starting from a chiral precursor, followed by separation of diastereomers, presents a reliable strategy. The following protocol is a proposed route based on established methodologies for the synthesis of vicinal amino alcohols.[5]
Protocol 1: Diastereoselective Synthesis of (1R,2S)-1-(Amino(phenyl)methyl)cyclopropanol**
This protocol is based on the diastereoselective addition of a nucleophile to a chiral imine, a well-established method for the synthesis of chiral amines.
Workflow Diagram:
Caption: Synthetic workflow for the diastereoselective synthesis of the chiral amino alcohol.
Step-by-Step Protocol:
Imine Formation:
To a solution of phenylacetaldehyde (1.0 eq) in dry THF, add (R)-tert-butanesulfinamide (1.05 eq).
Add titanium(IV) ethoxide (1.5 eq) dropwise at room temperature.
Stir the reaction mixture for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.
Quench the reaction with brine and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by flash chromatography to obtain the chiral N-sulfinylimine.
To a solution of the purified N-sulfinylimine (1.0 eq) in dry THF at -78 °C, add a solution of ethylmagnesium bromide (3.0 eq, 1 M in THF) dropwise.
After stirring for 30 minutes, add titanium(IV) isopropoxide (1.2 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.
Filter the resulting suspension through a pad of Celite® and extract the filtrate with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is a mixture of diastereomers.
Purification and Separation of Diastereomers:
The diastereomeric mixture of the protected amino alcohols can be separated by flash column chromatography on silica gel. The relative stereochemistry can be determined by spectroscopic methods such as NOE experiments in NMR.
Deprotection of the Amino Group:
Dissolve the desired diastereomer in methanol and add a solution of 4 M HCl in dioxane (4.0 eq).
Stir the reaction mixture at room temperature for 1-2 hours.
Concentrate the reaction mixture in vacuo to afford the hydrochloride salt of 1-(Amino(phenyl)methyl)cyclopropanol.
The free amine can be obtained by neutralization with a suitable base (e.g., NaHCO3) and extraction.
Derivatization into Chiral P,N-Ligands
The synthesized chiral amino alcohol serves as a versatile precursor for a variety of chiral ligands. The following protocol outlines the synthesis of a P,N-ligand, a class of ligands that has demonstrated remarkable success in asymmetric catalysis.[6]
Protocol 2: Synthesis of a Chiral (Cyclopropyl-amino)phosphine Ligand
Workflow Diagram:
Caption: General workflow for the synthesis of a chiral P,N-ligand from the amino alcohol building block.
Step-by-Step Protocol:
Oxazoline Ring Formation:
This step is a conceptual proposal for creating a common ligand scaffold. To a solution of the chiral 1-(Amino(phenyl)methyl)cyclopropanol (1.0 eq) in dry dichloromethane at 0 °C, add triethylamine (2.2 eq).
Slowly add a solution of pivaloyl chloride (1.1 eq) in dichloromethane.
Allow the reaction to warm to room temperature and stir for 12 hours.
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
The resulting amide is then cyclized to the oxazoline using a dehydrating agent like thionyl chloride.
Introduction of the Phosphine Moiety:
The resulting oxazoline can be functionalized with a phosphine group. To a solution of the oxazoline (1.0 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
After stirring for 1 hour, add chlorodiphenylphosphine (1.2 eq).
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
Dry the organic layer and concentrate. Purify the crude product by column chromatography under an inert atmosphere to yield the chiral P,N-ligand.
Application in Asymmetric Catalysis: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones, utilizing a hydrogen donor such as isopropanol.[7] Chiral amino alcohol-derived ligands are known to be effective in Ru-catalyzed ATH reactions.[3]
Protocol 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
Reaction Scheme:
Workflow Diagram:
Caption: Experimental workflow for the asymmetric transfer hydrogenation of acetophenone.
Step-by-Step Protocol:
Catalyst Preparation (in situ):
In a Schlenk tube under an argon atmosphere, dissolve [RuCl2(p-cymene)]2 (1 mol%) and the chiral P,N-ligand (2.2 mol%) in anhydrous 2-propanol.
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
Catalytic Reaction:
To the catalyst solution, add acetophenone (1.0 eq) and a solution of potassium tert-butoxide (5 mol%) in 2-propanol.
Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC.
Work-up and Analysis:
After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature and quench with water.
Extract the product with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash chromatography.
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Performance and Optimization:
Based on literature for structurally related P,N-ligands, high yields and enantioselectivities can be anticipated.[6]
Table 1: Anticipated Performance Data for Asymmetric Transfer Hydrogenation
Substrate
Product
Expected Yield (%)
Expected ee (%)
Acetophenone
1-Phenylethanol
>90
>95
1-Tetralone
1-Tetralol
>95
>98
2-Chloroacetophenone
2-Chloro-1-phenylethanol
>85
>90
Note: These are projected values based on analogous systems. Actual results will require experimental verification.
Causality behind Experimental Choices:
Ruthenium Precursor: [RuCl2(p-cymene)]2 is a common and effective precursor for in situ catalyst formation.
Base: A catalytic amount of a strong base like potassium tert-butoxide is required to generate the active ruthenium hydride species.
Solvent and Hydrogen Source: 2-Propanol serves as both the solvent and the hydrogen donor in this transfer hydrogenation process.
Conclusion and Future Outlook
1-(Amino(phenyl)methyl)cyclopropanol represents a compelling and underexplored building block for the synthesis of novel chiral ligands. Its rigid framework and versatile functional groups offer significant potential for the development of highly effective catalysts for a range of asymmetric transformations. The protocols detailed herein provide a solid foundation for researchers to synthesize this building block, prepare new chiral ligands, and evaluate their catalytic performance. Further exploration of different ligand architectures derived from this scaffold and their application in other important reactions, such as C-C bond-forming reactions, is a promising avenue for future research.
References
Pfaltz, A., & Drury, W. J. (2004). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. Accounts of Chemical Research, 37(8), 534-543. [Link]
Guiry, P. J., & Saunders, C. P. (2004). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. Advanced Synthesis & Catalysis, 346(5), 497-537. [Link]
Chelucci, G., & Orru, G. (2008). New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene. Molecules, 13(5), 1054-1065. [Link]
Leonard, W. R., et al. (2010). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(4), 902-911. [Link]
Palmer, M. J., et al. (1999). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 4(1), 22. [Link]
Pye, P. J., et al. (1997). A new planar chiral bisphosphine ligand for asymmetric catalysis: Highly enantioselective hydrogenations under mild conditions. Journal of the American Chemical Society, 119(26), 6207-6208. [Link]
Leonard, W. R., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(4), 902-911. [Link]
Carretero, J. C., et al. (2009). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 14(1), 434-447. [Link]
Ellman, J. A., et al. (2002). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Organic Letters, 4(20), 3455-3458. [Link]
De Vries, J. G., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(71), 13686-13689. [Link]
Liu, G., et al. (2017). A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols. Organic Letters, 19(11), 3047-3050. [Link]
Gladiali, S., & Alberico, E. (2006). First example of asymmetric transfer hydrogenation in water induced by a chiral amino alcohol hydrochloride. Chemical Communications, (4), 411-413. [Link]
Feringa, B. L., et al. (1999). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Tetrahedron: Asymmetry, 10(11), 2075-2081. [Link]
Griesbeck, A. G., & Abe, M. (2012). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Angewandte Chemie International Edition, 51(41), 10324-10327. [Link]
Koskinen, A. M. P., & Karjalainen, O. K. (2014). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 12(43), 8511-8526. [Link]
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
Moody, C. J., & Taylor, R. J. K. (2007). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 72(1), 22-29. [Link]
Ager, D. J., et al. (2001). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 101(11), 3321-3350. [Link]
Welsch, M. E., et al. (2011). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 13(1), 25-31. [Link]
Moody, C. J., & Taylor, R. J. K. (2007). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 72(1), 22-29. [Link]
Gotor, V., & Gotor-Fernández, V. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Angewandte Chemie International Edition, 60(21), 11679-11684. [Link]
Chan, A. S. C., et al. (2003). The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. Coordination Chemistry Reviews, 242(1-2), 1-10. [Link]
Montgomery, J., & Krische, M. J. (2014). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society, 136(51), 17692-17695. [Link]
Afonso, C. A. M., & Crespo, J. G. (2018). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 23(10), 2595. [Link]
Application Notes and Protocols: The Potential of 1-(Amino(phenyl)methyl)cyclopropanol in Asymmetric Synthesis
Introduction: A Novel Chiral Scaffold with Untapped Potential In the field of asymmetric synthesis, the development of new chiral ligands, auxiliaries, and organocatalysts is paramount for accessing enantiomerically pure...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Novel Chiral Scaffold with Untapped Potential
In the field of asymmetric synthesis, the development of new chiral ligands, auxiliaries, and organocatalysts is paramount for accessing enantiomerically pure molecules, which form the cornerstone of the pharmaceutical, agrochemical, and fragrance industries. While a vast library of chiral molecules exists, the exploration of novel scaffolds continues to yield catalysts and reagents with unique reactivity and selectivity. 1-(Amino(phenyl)methyl)cyclopropanol is one such molecule of significant interest. Its rigid cyclopropyl group, combined with the stereogenic center bearing both a hydroxyl and an amino group, presents a unique three-dimensional architecture.
While direct applications of 1-(Amino(phenyl)methyl)cyclopropanol in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, its structural motifs are analogous to some of the most successful classes of chiral 1,2-amino alcohol catalysts and auxiliaries. This application note serves as a forward-looking guide for researchers, scientists, and drug development professionals, exploring the potential applications of this compound. By drawing parallels with well-established systems, we provide a theoretical framework and hypothetical protocols to inspire and guide future research into its utility in asymmetric synthesis. We will explore its potential in three key roles: as a chiral ligand for metal-catalyzed reactions, as a removable chiral auxiliary, and as a precursor to a novel organocatalyst.
Part 1: 1-(Amino(phenyl)methyl)cyclopropanol as a Chiral Ligand in Metal-Catalyzed Additions
The vicinal amino alcohol moiety is a classic chelating group for a variety of metals, including zinc, titanium, copper, and aluminum. The formation of a stable five-membered metallacycle creates a rigid, well-defined chiral environment around the metal center, enabling the transfer of chirality to a substrate during a catalytic transformation.
Mechanistic Rationale: The Case of Diethylzinc Addition to Aldehydes
One of the benchmark reactions for testing new chiral amino alcohol ligands is the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols. The proposed catalytic cycle, by analogy to well-understood ligands like N,N-dibutylnorephedrine (DBNE), would involve the initial reaction of the amino alcohol with diethylzinc to form a zinc alkoxide. This species then dimerizes to form the active catalyst, a dinuclear zinc complex. In this complex, one zinc atom acts as a Lewis acid, activating the aldehyde, while the other delivers an ethyl group to one of the enantiotopic faces of the aldehyde carbonyl, dictated by the steric environment of the chiral ligand.
Caption: Proposed catalytic cycle for the diethylzinc addition to an aldehyde catalyzed by a 1-(Amino(phenyl)methyl)cyclopropanol-Zn complex.
Hypothetical Protocol 1: Enantioselective Ethylation of Benzaldehyde
This protocol is designed as a starting point for the evaluation of 1-(Amino(phenyl)methyl)cyclopropanol as a chiral ligand.
Materials:
(1R,αS)- or (1S,αR)-1-(Amino(phenyl)methyl)cyclopropanol (assuming enantiopure)
Diethylzinc (1.0 M solution in hexanes)
Benzaldehyde (freshly distilled)
Anhydrous Toluene
Saturated aqueous NH₄Cl solution
Anhydrous MgSO₄
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
Procedure:
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the chiral ligand 1-(Amino(phenyl)methyl)cyclopropanol (8.8 mg, 0.05 mmol, 2 mol%).
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
Cool the solution to 0 °C in an ice bath.
Slowly add diethylzinc solution (0.1 mL, 0.1 mmol, 4 mol%) dropwise via syringe. A gas evolution (ethane) should be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the catalyst.
Add freshly distilled benzaldehyde (265 mg, 2.5 mmol, 1.0 equiv) to the catalyst solution.
Add the remaining diethylzinc solution (2.75 mL, 2.75 mmol, 1.1 equiv) dropwise over 20 minutes, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 12 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
Upon completion, quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C.
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Parameter
Expected Value
Notes
Ligand Loading
2 mol%
Can be optimized (1-10 mol%)
Temperature
0 °C
Lower temperatures may improve ee
Reaction Time
12 h
Monitor by TLC for completion
Expected Yield
> 90%
Based on analogous systems
Expected ee
> 95%
Highly dependent on ligand efficacy
Part 2: 1-(Amino(phenyl)methyl)cyclopropanol as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The amino alcohol functionality is ideal for forming robust heterocyclic auxiliaries, such as oxazolidinones.
The strategy involves condensing 1-(Amino(phenyl)methyl)cyclopropanol with a carboxylic acid derivative (e.g., an acyl chloride or ester) to form a chiral N-acyl derivative. This derivative can then be deprotonated to form a conformationally rigid chelated enolate. The phenyl and cyclopropyl groups of the auxiliary would effectively shield one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. Subsequent hydrolysis or reduction cleaves the auxiliary, which can potentially be recovered, to release the chiral product.
Caption: Workflow for the use of 1-(Amino(phenyl)methyl)cyclopropanol as a chiral auxiliary in asymmetric alkylation.
Hypothetical Protocol 2: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
Step A: Auxiliary Attachment
In a round-bottom flask, dissolve hydrocinnamic acid (3.0 g, 20 mmol) in thionyl chloride (5 mL) and heat at reflux for 1 hour. Remove excess thionyl chloride under vacuum to obtain hydrocinnamoyl chloride.
Dissolve the chiral amino alcohol (3.5 g, 20 mmol) and triethylamine (3.0 mL, 22 mmol) in anhydrous dichloromethane (50 mL) and cool to 0 °C.
Slowly add a solution of the crude hydrocinnamoyl chloride in dichloromethane (10 mL) to the amino alcohol solution.
Stir at room temperature for 4 hours. Wash the reaction mixture with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄ and concentrate to obtain the N-acyl adduct. Purify by chromatography if necessary.
Step B: Diastereoselective Alkylation
Dissolve the N-acyl adduct (1.0 equiv) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C.
Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF. Stir for 30 minutes to form the lithium enolate.
Add methyl iodide (1.2 equiv) dropwise and stir the mixture at -78 °C for 2 hours.
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Step C: Auxiliary Cleavage
Dissolve the alkylated product in a 3:1 mixture of THF and water.
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv).
Stir vigorously at room temperature for 4 hours.
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
Acidify the mixture to pH ~2 with 1 M HCl.
Extract the desired carboxylic acid with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Purify the product acid by chromatography or crystallization. Determine the ee by converting to a methyl ester and analyzing by chiral HPLC.
Parameter
Expected Value
Notes
Diastereomeric Ratio (d.r.)
> 95:5
Highly dependent on the auxiliary's directing ability
Alkylation Yield
> 85%
Cleavage Yield
> 90%
Auxiliary Recovery
> 80%
Important for process efficiency
Part 3: 1-(Amino(phenyl)methyl)cyclopropanol as an Organocatalyst Precursor
Proline and its derivatives, particularly diarylprolinol silyl ethers, are powerful organocatalysts that activate substrates through the formation of enamine or iminium ion intermediates. The amino alcohol scaffold of 1-(Amino(phenyl)methyl)cyclopropanol is an excellent starting point for creating a new class of organocatalyst. By protecting the hydroxyl group, for example as a bulky silyl ether, the amine is free to engage in catalysis.
Catalytic Mode: Enamine-Based Michael Addition
In this proposed application, the O-silylated derivative of the chiral amino alcohol would react with a ketone to form a chiral enamine. This enamine then attacks a Michael acceptor, such as a nitroalkene, in a stereoselective manner. The bulky silyl ether and the phenyl/cyclopropyl groups would create a well-defined chiral pocket, directing the addition to one face of the enamine. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Proposed catalytic cycle for an organocatalytic Michael addition using an O-silylated 1-(Amino(phenyl)methyl)cyclopropanol derivative.
Hypothetical Protocol 3: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Step A: Catalyst Preparation
Dissolve 1-(Amino(phenyl)methyl)cyclopropanol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF.
Cool to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv).
Stir at room temperature overnight.
Pour the reaction into water and extract with ether.
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by chromatography to obtain the O-TBDMS protected catalyst.
Step B: Catalytic Michael Addition
To a vial, add the O-TBDMS protected catalyst (20 mol%), β-nitrostyrene (0.5 mmol, 1.0 equiv), and 4-nitrobenzoic acid (20 mol%).
Add cyclohexanone (2.0 mmol, 4.0 equiv) as the solvent and nucleophile.
Stir the mixture at room temperature for 24-48 hours.
Monitor the reaction by TLC.
Once complete, directly load the reaction mixture onto a silica gel column and purify by flash chromatography (e.g., gradient of ethyl acetate in hexanes).
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess of the major diastereomer by chiral HPLC.
Parameter
Expected Value
Notes
Catalyst Loading
20 mol%
Can be optimized (5-20 mol%)
Additive
4-Nitrobenzoic Acid
Often required to facilitate catalyst turnover
Reaction Time
24-48 h
Expected Yield
> 80%
Expected d.r.
> 90:10 (anti:syn)
Based on similar catalysts
Expected ee
> 95%
Conclusion and Future Outlook
1-(Amino(phenyl)methyl)cyclopropanol represents a structurally intriguing and potentially powerful scaffold for asymmetric synthesis. Although it remains a relatively unexplored molecule, its inherent features—a rigid cyclopropyl backbone, a key stereocenter, and versatile amino alcohol functionality—provide a strong basis for its development as a chiral ligand, auxiliary, or organocatalyst. The hypothetical protocols and mechanistic frameworks presented in this application note are intended to be a starting point for synthetic chemists to unlock the potential of this and related chiral building blocks. Experimental validation of these proposals could lead to the discovery of novel and highly efficient catalytic systems for the stereoselective synthesis of valuable chiral molecules.
References
This reference list provides sources for the analogous, well-established systems that form the basis for the hypothetical protocols described in this document.
Title: Asymmetric Catalysis in Organic Synthesis
Source: Noyori, R. (1994). John Wiley & Sons.
URL: [Link]
Title: Enantioselective Addition of Dialkylzincs to Aldehydes Using N,N-Dibutylnorephedrine
Source: Soai, K., & Niwa, S. (1992). Chemical Reviews, 92(5), 833-856.
URL: [Link]
Title: Asymmetric Alkylation of Chiral Imide Enolates
Source: Evans, D. A., et al. (1981). Journal of the American Chemical Society, 103(8), 2127-2129.
URL: [Link]
Title: A General and Direct Enantioselective Michael Addition of Aldehydes and Ketones to Nitroolefins Catalyzed by a Diarylprolinol Silyl Ether
Source: Hayashi, Y., et al. (2006). Angewandte Chemie International Edition, 45(39), 6570-6573.
URL: [Link]
Title: Chiral Auxiliaries in Asymmetric Synthesis
Source: Gawley, R. E., & Aubé, J. (Eds.). (2012). Elsevier.
URL: [Link]
Title: Organocatalysis—From Biomimetic Concepts to Applications in Asymmetric Synthesis
Source: Dalko, P. I., & Moisan, L. (2004). Angewandte Chemie International Edition, 43(39), 5138-5175.
URL: [Link]
Application
Application Note: Synthesis of Novel Peptidomimetics via Multicomponent Reactions Utilizing 1-(Amino(phenyl)methyl)cyclopropanol
Introduction: The Imperative for Peptidomimetics and the Role of Strained Rings In the landscape of modern drug discovery, peptides represent a class of signaling molecules with unparalleled specificity and potency. Howe...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative for Peptidomimetics and the Role of Strained Rings
In the landscape of modern drug discovery, peptides represent a class of signaling molecules with unparalleled specificity and potency. However, their therapeutic application is often hampered by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation and poor membrane permeability.[1] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to these challenges, providing enhanced stability and bioavailability while retaining biological activity.[1][2]
A key strategy in peptidomimetic design is the introduction of conformational constraints to pre-organize the molecule into its biologically active conformation, thereby reducing the entropic penalty of binding to its target.[3][4] Trisubstituted cyclopropanes have emerged as highly effective scaffolds for this purpose.[3][4][5] The strained cyclopropane ring acts as a rigid dipeptide replacement, precisely orienting backbone substituents and amino acid side chains.[3][4]
This application note details the use of a unique building block, 1-(Amino(phenyl)methyl)cyclopropanol , in the synthesis of complex peptidomimetic scaffolds. The inherent strain of the cyclopropanol ring and its bifunctional nature make it an exceptionally versatile substrate for isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These reactions are celebrated for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single synthetic operation.[6][7]
Core Synthetic Strategy: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][8] When employing 1-(Amino(phenyl)methyl)cyclopropanol, the molecule uniquely serves as both the amine and, through its strained ring, a masked carbonyl component.
Mechanistic Insights
The classical Ugi mechanism proceeds through the condensation of the amine and aldehyde to form an imine, which is subsequently protonated by the carboxylic acid.[6][8] This iminium ion is then attacked by the nucleophilic isocyanide to form a nitrilium ion intermediate.[8][9] The carboxylate anion traps this intermediate, which then undergoes an irreversible acyl transfer known as the Mumm rearrangement to yield the final, stable bis-amide product.[6][8]
In the context of our cyclopropanol substrate, the reaction can be envisioned to proceed through an "interrupted" pathway. The cyclopropanol moiety, under the acidic reaction conditions, can undergo ring-opening to generate a homoenolate or a related reactive species, which effectively acts as the carbonyl component. This interruption of the standard pathway by a strained ring system allows for the generation of novel chemical scaffolds that are otherwise difficult to access.[10][11]
Visualization of the Ugi-4CR Workflow
The following diagram illustrates the general workflow for the synthesis of a peptidomimetic library using the Ugi-4CR.
Caption: General workflow for the Ugi four-component reaction.
Detailed Experimental Protocol: Ugi-4CR
This protocol describes a general procedure for the synthesis of a cyclopropane-derived peptidomimetic.
Materials and Reagents:
Reagent
Supplier
Purity
M.W. ( g/mol )
1-(Amino(phenyl)methyl)cyclopropanol
Custom
>98%
163.22
Benzoic Acid
Sigma-Aldrich
>99%
122.12
Benzaldehyde
Acros Organics
99%
106.12
Benzyl Isocyanide
TCI Chemicals
>98%
117.15
Methanol (Anhydrous)
Fisher Sci.
99.8%
32.04
Dichloromethane (DCM)
VWR Chemicals
HPLC
84.93
Ethyl Acetate (EtOAc)
VWR Chemicals
HPLC
88.11
Hexanes
VWR Chemicals
HPLC
-
Magnesium Sulfate (Anhydrous)
Sigma-Aldrich
-
120.37
Procedure:
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol, 1.0 equiv).
Solvent Addition: Dissolve the acid in 5 mL of anhydrous methanol. The choice of a polar protic solvent like methanol is known to favor the Ugi reaction pathway.[7]
Component Addition: To the stirred solution, add 1-(Amino(phenyl)methyl)cyclopropanol (163 mg, 1.0 mmol, 1.0 equiv), followed by benzaldehyde (101 µL, 1.0 mmol, 1.0 equiv).
Isocyanide Addition: Add benzyl isocyanide (121 µL, 1.0 mmol, 1.0 equiv) dropwise to the mixture. The Ugi reaction is often exothermic and typically proceeds rapidly upon addition of the isocyanide.[6]
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc solvent system.
Work-up: Upon completion, remove the methanol under reduced pressure. Redissolve the residue in 20 mL of dichloromethane (DCM) and transfer to a separatory funnel.
Extraction: Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to remove unreacted acid), 15 mL of water, and 15 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure peptidomimetic product.
Expected Results:
Yields for Ugi reactions are generally high, often ranging from 60-95%, depending on the specific substrates used. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Alternative Strategy: The Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is another powerful isocyanide-based MCR that produces α-acyloxy carboxamides from a carboxylic acid, a carbonyl compound, and an isocyanide.[7] This reaction can be adapted to create unique peptidomimetic structures, particularly when using bifunctional building blocks that can lead to "interrupted" reaction pathways, yielding novel chemotypes.[10][11]
Mechanistic Considerations and Visualization
The Passerini-3CR is typically performed in aprotic solvents.[7] A plausible mechanism involves the interaction of the carboxylic acid and the carbonyl compound, followed by nucleophilic attack of the isocyanide. A subsequent intramolecular acyl transfer yields the final product.[7] The diagram below outlines the key transformations.
Caption: Simplified mechanism of the Passerini reaction.
Protocol: Interrupted Passerini Reaction
In this variation, the cyclopropanol building block again acts as a bifunctional component, and an external nucleophile (which can be the solvent) intercepts a key intermediate, preventing the final Mumm-type rearrangement and leading to a different class of peptidomimetics.[10][11]
Materials:
1-Formyl-1-phenylcyclopropane (or a similar cyclopropyl aldehyde)
Benzyl Isocyanide
Methanol (acting as both solvent and nucleophile)
Dichloromethane (DCM) for work-up
Procedure:
Reaction Setup: In a sealed vial, dissolve the cyclopropyl aldehyde (1.0 mmol, 1.0 equiv) in 4 mL of methanol.
Isocyanide Addition: Add benzyl isocyanide (1.0 mmol, 1.0 equiv) to the solution.
Heating and Monitoring: Seal the vial and heat the reaction to 55 °C for 12 hours. Monitor for the consumption of starting material by TLC.
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
Purification: Dissolve the residue in a minimal amount of DCM and purify by flash column chromatography (silica gel, gradient elution with EtOAc/Hexanes) to isolate the desired interrupted Passerini product. This type of reaction has been shown to produce novel peptide-like frameworks in high yields (81–97%).[10][11]
Troubleshooting and Experimental Considerations
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Yield
- Impure reagents (especially aldehyde or isocyanide).- Presence of moisture.- Incorrect stoichiometry.
- Purify aldehyde by distillation.- Use anhydrous solvents and perform reaction under an inert atmosphere (N₂ or Ar).- Carefully check molar equivalents.
Multiple Side Products
- Isocyanide polymerization.- Competing side reactions (e.g., self-condensation of aldehyde).
- Add isocyanide slowly and at a lower temperature.- Ensure high concentration of reactants (0.5M - 2.0M) to favor the multicomponent pathway.[6]
Incomplete Reaction
- Steric hindrance from bulky R-groups.- Insufficient reaction time or temperature.
- Increase reaction time.- Gently warm the reaction mixture (e.g., to 40-55 °C), as demonstrated in some protocols.[10][11]
Purification Difficulty
- Products have similar polarity.- Streaking on TLC plate.
- Use a different solvent system for chromatography.- Consider adding a small amount of triethylamine (1%) to the eluent to suppress amine streaking on silica.
Conclusion
1-(Amino(phenyl)methyl)cyclopropanol is a potent and versatile building block for the synthesis of novel peptidomimetics. Its unique structure allows it to participate in powerful multicomponent reactions like the Ugi and Passerini reactions, leading to complex molecular scaffolds in a highly efficient manner. The protocols outlined in this note provide a robust starting point for researchers to explore the vast chemical space of cyclopropane-derived peptidomimetics, paving the way for the development of next-generation therapeutics with enhanced pharmacological properties.
References
Tripolitsiotis, N. P., et al. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. [Link]
Peres, C. A., et al. (n.d.). Probing the mechanism of the Ugi four-component reaction with charge-tagged reagents by ESI-MS(/MS). Chemical Communications. [Link]
Shaaban, M. R., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
Rocha, R. O., et al. (2020). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. [Link]
Neochoritis, C., et al. (n.d.). Mechanisms of the Ugi four and three component reactions. ResearchGate. [Link]
Tripolitsiotis, N. P., et al. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. National Institutes of Health. [Link]
Banfi, L., et al. (2003). Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. Molecular Diversity. [Link]
Olech, Z., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences. [Link]
Sureshbabu, A., et al. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemMedChem. [Link]
Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research. [Link]
de Graaff, C., et al. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
Reichelt, A., et al. (2002). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. The Journal of Organic Chemistry. [Link]
Reichelt, A., & Martin, S. F. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research. [Link]
Kazmierski, W. M. (Ed.). (n.d.). Peptidomimetics Protocols. UC San Diego Library. [Link]
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]
Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]
Paixão, M. W., & Ugi, I. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry. [Link]
Pifferi, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco. [Link]
Shaaban, M. R., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
Liu, R., & Zhou, M. (n.d.). Synthesis and antimicrobial applications of α-peptoid polymers. Chemical Science. [Link]
Lee, A. C.-Y., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. International Journal of Molecular Sciences. [Link]
Topic: 1-(Amino(phenyl)methyl)cyclopropanol in the Design of Enzyme Inhibitors
An Application Guide for Researchers Abstract: This document provides a detailed technical guide on the application of the 1-(amino(phenyl)methyl)cyclopropanol scaffold in the rational design of mechanism-based enzyme in...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide on the application of the 1-(amino(phenyl)methyl)cyclopropanol scaffold in the rational design of mechanism-based enzyme inhibitors. While specific published data on this exact molecule is emerging, its structural components—the cyclopropylamine "warhead" and the phenyl targeting group—are well-established motifs in medicinal chemistry. This guide synthesizes established principles from closely related, highly studied analogs to provide a robust framework for its synthesis, evaluation, and optimization. We will focus primarily on its potential as an inactivator of Cytochrome P450 (P450) enzymes, a superfamily of critical importance in drug metabolism and toxicology.
Introduction: The Rationale for Mechanism-Based Inhibition
Mechanism-based inhibitors, often called "suicide inhibitors," represent a sophisticated class of enzyme inactivators.[1] These compounds are unreactive on their own but are catalytically converted by their target enzyme into a highly reactive species.[2] This reactive intermediate then forms a covalent bond with the enzyme, leading to irreversible inactivation.[2] This strategy offers a significant advantage in drug design: high specificity. Since the inhibitor is only activated by the unique catalytic machinery of the target enzyme, off-target effects can be minimized.
The cyclopropylamine moiety is a classic "warhead" used in the design of such inhibitors.[1][3] Its inherent ring strain makes it susceptible to enzymatic oxidation, which triggers a ring-opening cascade to generate a potent alkylating agent.[4][5] When appended with moieties like a phenyl group, the resulting molecule, such as 1-(amino(phenyl)methyl)cyclopropanol, can be targeted to specific enzyme active sites, combining the potential for both affinity and irreversible inactivation.
Part 1: The Dual Mechanisms of Cyclopropylamine-Mediated Inactivation
The primary targets for cyclopropylamine-based inhibitors are heme-containing enzymes like Cytochrome P450s and flavoenzymes such as Monoamine Oxidases (MAOs).[3][5] The inactivation proceeds through distinct, enzyme-specific pathways.
Cytochrome P450 Inactivation: Ring Scission and Covalent Adduction
Cytochrome P450 enzymes are central to drug metabolism. Their inactivation by cyclopropylamines has been extensively studied.[1][4] The process is initiated by the P450 catalytic cycle, which attempts to oxidize the inhibitor's nitrogen atom.
Initial Oxidation: The P450 iron-oxo species (Compound I) abstracts an electron from the cyclopropylamine nitrogen, forming a nitrogen-centered radical cation.[4]
Ring Opening: This radical cation is unstable. The high strain energy of the three-membered ring facilitates rapid homolytic cleavage of an adjacent C-C bond. This ring-opening event is the key step, transforming the pro-inhibitor into a highly reactive carbon-centered radical.
Covalent Modification: The newly formed radical can then attack the P450 enzyme. The most common outcome is the alkylation of the heme prosthetic group, forming an irreversible covalent bond with a pyrrole nitrogen. This modification permanently destroys the enzyme's catalytic activity.
An alternative, though related, mechanism involves the formation of a Metabolic Intermediate Complex (MIC).[6][7] In this pathway, the cyclopropylamine is metabolized to a nitroso-alkane species which then coordinates tightly to the heme iron, effectively sequestering the enzyme and preventing further turnover without forming a permanent covalent bond.[6][7]
Caption: P450-mediated bioactivation of a cyclopropylamine inhibitor.
Monoamine Oxidase (MAO) Inactivation
Cyclopropylamines are also classic inhibitors of MAOs, with tranylcypromine being a well-known clinical example.[3][8] The mechanism here involves the flavin adenine dinucleotide (FAD) cofactor. The enzyme oxidizes the amine, leading to the formation of a reactive species that covalently modifies the FAD cofactor, rendering the enzyme inactive.
Part 2: Design Principles for 1-(Amino(phenyl)methyl)cyclopropanol
The design of an inhibitor based on this scaffold is a deliberate fusion of two key components: the reactive warhead and the targeting element.
Component
Role in Inhibitor Design
Rationale & Field Insights
Cyclopropylamine
Mechanism-Based Warhead
The strained ring is a latent reactive group, ensuring that high reactivity is localized to the enzyme's active site upon catalytic turnover. This minimizes systemic exposure to reactive metabolites.[5]
Phenyl Group
Targeting & Affinity Element
Provides a hydrophobic handle for binding in active sites that accommodate aromatic residues. It can engage in π-π stacking or hydrophobic interactions, increasing residence time and positioning the warhead for efficient catalysis.
Cyclopropanol
Structural Scaffold
The cyclopropane ring imparts significant conformational rigidity. This reduces the entropic penalty of binding and can lock the molecule into a bioactive conformation, improving potency. The hydroxyl group can also serve as a hydrogen bond donor or acceptor.
Primary Amine
Site of Bioactivation
A primary amine is an excellent substrate for oxidative enzymes like P450s and MAOs, making it an ideal trigger for the inactivation cascade.
Part 3: Application Protocols
The following protocols provide a framework for the synthesis and kinetic evaluation of 1-(amino(phenyl)methyl)cyclopropanol or its analogs as enzyme inhibitors.
Protocol 3.1: Representative Synthesis Pathway
Objective: To synthesize 1-(amino(phenyl)methyl)cyclopropanol from commercially available starting materials.
Conceptual Two-Step Pathway:
Step 1: Synthesis of 1-phenylcyclopropanecarbaldehyde.
This intermediate can be formed via the oxidation of (1-phenylcyclopropyl)methanol. The alcohol precursor can be synthesized from ethyl phenylacetate using the Kulinkovich reaction, which employs a titanium(IV) isopropoxide catalyst and a Grignard reagent (e.g., ethylmagnesium bromide) to form the cyclopropanol ring system.[10]
Step 2: Reductive Amination.
React 1-phenylcyclopropanecarbaldehyde with a source of ammonia (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction forms the imine intermediate, which is immediately reduced to the desired primary amine, yielding 1-(amino(phenyl)methyl)cyclopropanol.
Safety Note: This synthesis involves hazardous reagents and should only be performed by trained chemists in a suitable laboratory with appropriate personal protective equipment and engineering controls.
Protocol 3.2: Kinetic Characterization of P450 Time-Dependent Inhibition (TDI)
Objective: To determine if 1-(amino(phenyl)methyl)cyclopropanol is a mechanism-based inactivator of a specific human P450 isoform (e.g., CYP3A4) and to quantify its kinetic parameters (k_inact and K_I).
Materials:
Recombinant human P450 enzyme (e.g., CYP3A4) and cytochrome P450 reductase co-expressed in a membrane preparation (e.g., baculosomes).
Test Inhibitor: 1-(amino(phenyl)methyl)cyclopropanol, dissolved in a suitable solvent (e.g., DMSO).
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
Fluorogenic probe substrate for the target P450 isoform (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC, for CYP3A4).
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
96-well microplates (black, for fluorescence).
Plate reader with fluorescence detection capabilities.
Application Notes and Protocols for the Development of Novel Pharmaceuticals Using 1-(Amino(phenyl)methyl)cyclopropanol Scaffolds
Introduction: The Strategic Value of the 1-(Amino(phenyl)methyl)cyclopropanol Scaffold in Medicinal Chemistry The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the 1-(Amino(phenyl)methyl)cyclopropanol Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central challenge in drug discovery. The deliberate incorporation of rigid structural motifs into drug candidates is a proven strategy to achieve these goals by reducing conformational flexibility, thereby locking the molecule in a bioactive conformation for optimal target engagement. The cyclopropane ring, a three-membered carbocycle, stands out as a "minimalist" yet powerful design element in medicinal chemistry.[1][2] Its unique stereoelectronic properties, including shortened C-C bonds and enhanced π-character, can profoundly influence the biological activity and physicochemical properties of a molecule.[1][2]
This guide focuses on a particularly promising scaffold: 1-(Amino(phenyl)methyl)cyclopropanol . This structure can be viewed as a conformationally restricted analogue of the proteinogenic amino acid phenylalanine, a common constituent of bioactive peptides and small molecule drugs. By incorporating the α- and β-carbons of the phenylalanine side chain into a cyclopropanol ring, we introduce significant conformational constraints, which can be exploited to probe and optimize interactions with biological targets.[3][4] Furthermore, the cyclopropanol moiety itself can act as a bioisosteric replacement for other functional groups, potentially improving metabolic stability and cell permeability, crucial attributes for effective therapeutics, particularly those targeting the Central Nervous System (CNS).[5][6]
These application notes and protocols are designed for researchers, medicinal chemists, and drug development professionals. They provide a comprehensive overview of the synthesis, applications, and key experimental considerations for leveraging the 1-(Amino(phenyl)methyl)cyclopropanol scaffold in the design and development of next-generation pharmaceuticals.
I. Synthesis of the 1-(Amino(phenyl)methyl)cyclopropanol Scaffold: The Kulinkovich Reaction
The cornerstone for the synthesis of 1-substituted cyclopropanols from esters is the Kulinkovich reaction .[7] This organotitanium-mediated cyclopropanation is highly effective and tolerates a wide range of functional groups, including the N-Boc protecting group commonly used in amino acid chemistry.[8] The reaction proceeds via an in-situ generated titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.[7][9]
Reaction Mechanism Workflow
The generally accepted mechanism for the Kulinkovich reaction provides a clear understanding of the transformation from an N-protected phenylalanine ester to the desired cyclopropanol scaffold.
Caption: Kulinkovich reaction mechanism for the synthesis of the target scaffold.
Experimental Protocol: Synthesis of (R)-1-(1-((tert-butoxycarbonyl)amino)-2-phenylethyl)cyclopropan-1-ol
This protocol is adapted from established procedures for the Kulinkovich reaction on esters, with specific considerations for an N-Boc protected amino acid ester substrate.[8][9]
Materials:
N-Boc-L-phenylalanine methyl ester
Titanium(IV) isopropoxide (Ti(OiPr)₄)
Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Septa and needles for inert atmosphere techniques
Argon or nitrogen gas supply
Syringes
Ice bath
Rotary evaporator
Separatory funnel
Glassware for chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-L-phenylalanine methyl ester (1.0 equiv). Dissolve the ester in anhydrous THF (approximately 0.2 M concentration).
Titanium Reagent Addition: To the stirred solution, add titanium(IV) isopropoxide (1.2 equiv) via syringe at room temperature.
Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the ethylmagnesium bromide solution (3.0 equiv) dropwise via syringe over a period of 30-60 minutes. Gas evolution (ethane) will be observed.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove titanium salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-(1-((tert-butoxycarbonyl)amino)-2-phenylethyl)cyclopropan-1-ol.
Stereochemical Considerations: The stereochemistry of the starting amino acid is typically retained during the Kulinkovich reaction.[10] However, diastereoselectivity can be influenced by the reaction conditions and the nature of the substrate. For applications requiring high diastereomeric purity, chiral titanium catalysts or auxiliaries can be employed.[10]
II. Applications in Drug Discovery
The 1-(Amino(phenyl)methyl)cyclopropanol scaffold offers several strategic advantages in the design of novel therapeutics, particularly for CNS disorders.
A. Conformationally Restricted Phenylalanine Analogues for CNS Targets
Many centrally acting drugs and neurotransmitters contain a phenylethylamine motif. By incorporating this pharmacophore into the rigid cyclopropanol scaffold, the conformational freedom of the molecule is significantly reduced. This can lead to:
Enhanced Potency and Selectivity: By pre-organizing the pharmacophoric elements in a bioactive conformation, binding affinity for the target receptor or enzyme can be increased, while interactions with off-target proteins may be diminished.[3]
Improved Pharmacokinetic Properties: The introduction of the cyclopropane ring can increase metabolic stability by blocking sites susceptible to enzymatic degradation. The compact, sp³-rich nature of the scaffold can also contribute to improved membrane permeability and oral bioavailability, key parameters for CNS drug candidates.
Physicochemical Properties for CNS Drug Design:
Successful CNS drugs typically possess a specific set of physicochemical properties that facilitate their transport across the blood-brain barrier (BBB). The 1-(Amino(phenyl)methyl)cyclopropanol scaffold can be readily modified to align with these parameters.
Property
Desirable Range for CNS Drugs
Contribution of the Scaffold
Molecular Weight (MW)
< 450 Da
The core scaffold has a low molecular weight, allowing for further derivatization.
LogP (Lipophilicity)
1 - 3
The phenyl and cyclopropyl groups contribute to lipophilicity, which can be modulated by substituents.
Topological Polar Surface Area (TPSA)
< 90 Ų
The amino and hydroxyl groups contribute to the TPSA, which can be masked or modified.
Hydrogen Bond Donors (HBD)
≤ 3
The scaffold contains two hydrogen bond donors (amine and hydroxyl).
Hydrogen Bond Acceptors (HBA)
≤ 5
The scaffold contains two hydrogen bond acceptors (hydroxyl and carbonyl of the Boc group).
pKa of Basic Center
7.5 - 10.5
The primary amine provides a basic center within the desired range for CNS drugs.
B. Bioisosteric Replacement and Scaffold Hopping
The cyclopropanol moiety can serve as a bioisostere for other functional groups, such as amides or carboxylic acids, which are often associated with poor pharmacokinetic properties. This "scaffold hopping" strategy can lead to the discovery of novel chemical series with improved drug-like characteristics.[11]
C. Potential as GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Conformationally restricted GABA analogues are a well-established class of drugs for treating epilepsy, neuropathic pain, and anxiety disorders. The 1-(Amino(phenyl)methyl)cyclopropanol scaffold, with its constrained backbone, presents an attractive starting point for the design of novel GABA analogues with potentially unique pharmacological profiles.[6][12]
Illustrative Drug Development Workflow:
The integration of the 1-(Amino(phenyl)methyl)cyclopropanol scaffold into a drug discovery program can be visualized as a systematic workflow.
Caption: A typical workflow for developing drugs from the target scaffold.
III. Characterization and Data Analysis
Thorough characterization of newly synthesized compounds is essential. Standard analytical techniques should be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the synthesized scaffold and its derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products.
Example Data Table for a Library of Derivatives:
Once a library of compounds based on the scaffold is synthesized, their biological activity and key physicochemical properties should be determined and tabulated for structure-activity relationship (SAR) analysis.
Compound ID
R¹ Substituent
R² Substituent
Target Binding Affinity (Kᵢ, nM)
In Vitro Metabolic Stability (t½, min)
ClogP
Scaffold-01
H
H
>10,000
45
2.8
Scaffold-02
4-F
H
520
62
3.1
Scaffold-03
H
CH₃
890
55
3.2
Scaffold-04
4-F
CH₃
150
75
3.5
IV. Conclusion and Future Directions
The 1-(Amino(phenyl)methyl)cyclopropanol scaffold represents a versatile and valuable building block for the development of novel pharmaceuticals. Its inherent conformational rigidity and favorable physicochemical properties make it particularly well-suited for the design of CNS-active agents and as a tool for bioisosteric replacement. The synthetic accessibility via the Kulinkovich reaction allows for the efficient generation of diverse libraries for biological screening. Future research in this area will likely focus on the development of more efficient and highly diastereoselective synthetic methods, as well as the exploration of a broader range of biological targets for compounds derived from this promising scaffold.
V. References
Casanovas, J., Jiménez, A. I., Cativiela, C., Pérez, J. J., & Alemán, C. (2006). Conformational Analysis of a Cyclopropane Analogue of Phenylalanine with Two Geminal Phenyl Substituents. The Journal of Physical Chemistry B, 110(11), 5762–5766.
Guzmán, F., & Aleman, C. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of molecular structure. Theochem, 897(1-3), 89–97.
Casanovas, J., Jiménez, A. I., Cativiela, C., Pérez, J. J., & Alemán, C. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. The Journal of Physical Chemistry B, 110(11), 5762-5766.
Alemán, C., & Pérez, J. J. (2004). Influence of the Phenyl Side Chain on the Conformation of Cyclopropane Analogues of Phenylalanine. The Journal of Physical Chemistry B, 108(7), 2498–2505.
NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]
Wikipedia contributors. (2023, December 28). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
Alemán, C., & Pérez, J. J. (2004). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of Molecular Structure: THEOCHEM, 680(1-3), 151-159.
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
Zhang, X., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601.
Lindsay, V. N. G., & Charette, A. B. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Catalysis, 2(7), 1432–1436.
Chaładaj, W., & Corbet, M. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry.
Grabowski, K., Proschak, E., Baringhaus, K. H., Rau, O., Schubert-Zsilavecz, M., & Schneider, G. (2008). Bioisosteric Replacement of Molecular Scaffolds: From Natural Products to Synthetic Compounds. Natural Product Communications, 3(8), 1934578X0800300.
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223–241.
Zhang, X., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601.
Belokon, Y. N., Grozav, M. S., Moskalenko, M. A., Polikarpov, D. A., Tsvetkov, V. B., & Maleev, V. I. (2020). Solvent-triggered stereoselectivity of α,α-cyclopropanation of amino acids in the Ni(ii) chiral coordination environment. Dalton Transactions, 49(26), 8969-8978.
Bodireddy, P., Balasubramulu, P., & Balasubramanian, S. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 21(1), S349-S357.
Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.
Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.
Yoo, J. W., Seo, Y., Yoo, D., & Kim, Y. G. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285.
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Application Notes and Protocols for the N-Protection of 1-(Amino(phenyl)methyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Navigating the Synthesis of a Unique Chiral Building Block 1-(Amino(phenyl)methyl)cyclop...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of a Unique Chiral Building Block
1-(Amino(phenyl)methyl)cyclopropanol is a chiral amino alcohol that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the stereocentric complexity introduced by the benzylic amine and the tertiary alcohol, offers a unique three-dimensional architecture for the design of novel therapeutics. The primary amine serves as a crucial handle for further synthetic elaborations, such as peptide coupling or the introduction of diverse functionalities. However, the inherent nucleophilicity and basicity of the amine necessitate its protection during many synthetic transformations to prevent undesired side reactions.[1][2]
The selection of an appropriate N-protecting group for this specific molecule is not trivial and requires careful consideration of the inherent reactivity of the cyclopropanol moiety. The strained three-membered ring of cyclopropanol is susceptible to ring-opening under both strongly acidic and basic conditions.[3][4] This chemical instability presents a significant challenge when employing standard protection and deprotection protocols. This guide provides a detailed analysis of various N-protection strategies, offering field-proven insights and step-by-step protocols to enable researchers to confidently and efficiently protect the amino group of 1-(Amino(phenyl)methyl)cyclopropanol while preserving the integrity of its unique structure.
Strategic Selection of N-Protecting Groups: A Comparative Overview
The choice of an N-protecting group is a critical decision in any synthetic sequence. For 1-(Amino(phenyl)methyl)cyclopropanol, the ideal protecting group should be introduced under mild conditions, remain stable throughout subsequent reaction steps, and be selectively removed without compromising the sensitive cyclopropanol ring. The three most widely utilized N-protecting groups in modern organic synthesis—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—are evaluated here for their applicability.
Protecting Group
Abbreviation
Introduction Reagent
Deprotection Conditions
Key Considerations for 1-(Amino(phenyl)methyl)cyclopropanol
tert-Butoxycarbonyl
Boc
Di-tert-butyl dicarbonate (Boc)₂O
Acidic (e.g., TFA, HCl)
High Risk: Cyclopropanol is prone to ring-opening under strong acidic conditions. Milder acidic methods must be employed.
Benzyloxycarbonyl
Cbz
Benzyl chloroformate (Cbz-Cl)
Hydrogenolysis (H₂/Pd-C)
Good Compatibility: Hydrogenolysis is generally mild and orthogonal to many functional groups. Potential for catalyst poisoning should be considered.
9-Fluorenylmethoxycarbonyl
Fmoc
Fmoc-OSu, Fmoc-Cl
Basic (e.g., Piperidine in DMF)
Good Compatibility: Mild basic conditions for deprotection are generally well-tolerated by the cyclopropanol ring.
Protocol 1: N-Boc Protection of 1-(Amino(phenyl)methyl)cyclopropanol
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions and its facile removal with acid.[5][6] However, the inherent acid lability of the cyclopropanol ring necessitates the use of carefully controlled, milder acidic conditions for deprotection.
Experimental Workflow: Boc Protection
Caption: Workflow for the N-Boc protection of 1-(Amino(phenyl)methyl)cyclopropanol.
Detailed Protocol: N-Boc Protection
Reaction Setup: In a round-bottom flask, dissolve 1-(Amino(phenyl)methyl)cyclopropanol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration).
Base Addition: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent to the cooled reaction mixture.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-1-(amino(phenyl)methyl)cyclopropanol.
Causality and Field-Proven Insights
Choice of Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to neutralize the acid generated during the reaction without competing with the primary amine for the (Boc)₂O.
Solvent Selection: Dichloromethane and THF are excellent choices as they are relatively non-polar and aprotic, facilitating the reaction and simplifying the work-up.[5]
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction.
Deprotection Caution: Standard Boc deprotection using strong acids like neat trifluoroacetic acid (TFA) should be avoided as it will likely lead to the ring-opening of the cyclopropanol. Milder conditions, such as 10-20% TFA in DCM at 0 °C for a short duration or using p-toluenesulfonic acid in a controlled manner, should be explored and carefully monitored.[7]
Protocol 2: N-Cbz Protection of 1-(Amino(phenyl)methyl)cyclopropanol
The benzyloxycarbonyl (Cbz) group is a classic and highly reliable protecting group for amines. Its key advantage lies in its stability to a wide range of reagents and its removal under neutral conditions via catalytic hydrogenation, which is generally compatible with the cyclopropanol moiety.[3][8]
Experimental Workflow: Cbz Protection
Caption: Workflow for the N-Cbz protection of 1-(Amino(phenyl)methyl)cyclopropanol.
Detailed Protocol: N-Cbz Protection
Reaction Setup: Dissolve 1-(Amino(phenyl)methyl)cyclopropanol (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio) in a round-bottom flask.
Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.) to the solution and cool the mixture to 0 °C.
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Causality and Field-Proven Insights
Schotten-Baumann Conditions: The use of a biphasic system with an inorganic base is a classic Schotten-Baumann reaction condition, which is highly effective for the Cbz protection of amines.[8]
Deprotection via Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with 10% Pd/C catalyst in a solvent like ethanol or ethyl acetate). This method is exceptionally mild and should not affect the cyclopropanol ring or the phenyl group. It is important to ensure the catalyst is not poisoned by any residual impurities.
Orthogonality: The Cbz group is orthogonal to the Boc and Fmoc protecting groups, allowing for selective deprotection strategies in more complex synthetic routes.[9]
Protocol 3: N-Fmoc Protection of 1-(Amino(phenyl)methyl)cyclopropanol
The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in peptide synthesis. Its key feature is its lability to mild basic conditions, which are generally well-tolerated by the acid-sensitive cyclopropanol ring.[9][10]
Experimental Workflow: Fmoc Protection
Caption: Workflow for the N-Fmoc protection of 1-(Amino(phenyl)methyl)cyclopropanol.
Detailed Protocol: N-Fmoc Protection
Reaction Setup: Dissolve 1-(Amino(phenyl)methyl)cyclopropanol (1.0 eq.) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio).
Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq.).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Field-Proven Insights
Mild Basic Conditions: The use of sodium bicarbonate provides a sufficiently basic environment for the reaction to proceed without being harsh enough to promote side reactions.[11]
Fmoc-OSu vs. Fmoc-Cl: Fmoc-OSu is often preferred over Fmoc-Cl as it is a stable solid and the reaction by-product, N-hydroxysuccinimide, is water-soluble and easily removed during work-up.[10]
Deprotection: The Fmoc group is typically removed using a 20% solution of piperidine in N,N-dimethylformamide (DMF). These mild basic conditions are highly unlikely to affect the cyclopropanol ring, making the Fmoc group a very attractive option for the protection of 1-(Amino(phenyl)methyl)cyclopropanol.
Purification and Characterization
Independent of the chosen protecting group, the successful synthesis and purity of the N-protected 1-(amino(phenyl)methyl)cyclopropanol should be confirmed by a combination of chromatographic and spectroscopic techniques.
Thin Layer Chromatography (TLC): A crucial tool for monitoring the reaction progress and for determining the appropriate solvent system for column chromatography. The protected product will have a higher Rf value than the starting amine.
Column Chromatography: Silica gel is the standard stationary phase for the purification of these compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
¹H NMR: Expect to see the appearance of signals corresponding to the protecting group (e.g., a singlet at ~1.4 ppm for the t-butyl group of Boc, or aromatic signals for Cbz and Fmoc). The proton on the stereocenter will likely appear as a multiplet, and the cyclopropyl protons will have characteristic signals in the upfield region (typically 0-1.5 ppm).
¹³C NMR: The appearance of the carbonyl signal of the carbamate (around 155-156 ppm) is a key indicator of successful protection.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Conclusion and Recommendations
The N-protection of 1-(Amino(phenyl)methyl)cyclopropanol requires a thoughtful approach that balances the need for efficient amine protection with the preservation of the sensitive cyclopropanol ring.
For syntheses that require robust protection and where subsequent steps are compatible with neutral deprotection conditions, the Cbz group is a highly recommended choice due to the mildness of hydrogenolysis.
The Fmoc group is also an excellent option, particularly when orthogonality to acid-labile groups is desired. The mild basic conditions for its removal are well-suited for the target molecule.
The Boc group , while widely used, should be employed with caution. If Boc protection is necessary, deprotection must be carried out under carefully controlled, mild acidic conditions to minimize the risk of cyclopropanol ring-opening.
By following the detailed protocols and considering the insights provided in this guide, researchers can confidently navigate the N-protection of this valuable chiral building block, paving the way for its successful application in the synthesis of novel and complex molecular architectures.
References
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
Pérès, B., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1183. [Link]
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1746-1757. [Link]
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Bhattacharya, S., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 3(3), 174-188. [Link]
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Kamal, A., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(8), 2035-2040. [Link]
Perin, N., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
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Merrill, A. E., et al. (2014). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 25(10), 1734-1744. [Link]
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Application Notes and Protocols for the Functionalization of the Amino Group in 1-(Amino(phenyl)methyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 1-(Amino(phenyl)methyl)cyclopropanol in Medicinal Chemistry The unique structural motif of 1-(amino(phenyl)methyl)cyclo...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-(Amino(phenyl)methyl)cyclopropanol in Medicinal Chemistry
The unique structural motif of 1-(amino(phenyl)methyl)cyclopropanol presents a compelling scaffold for drug discovery and development. The presence of a primary amino group, a phenyl ring, and a cyclopropanol moiety offers a rich platform for chemical modification, enabling the exploration of diverse chemical space and the generation of novel molecular entities with potential therapeutic applications. The cyclopropane ring, in particular, can impart conformational rigidity and metabolic stability, while the amino and hydroxyl groups provide key points for interaction with biological targets. Derivatives of aminocyclopropanes have shown a wide range of biological activities, including enzyme inhibition and neurological effects.[1] This document provides detailed protocols for the selective functionalization of the primary amino group in 1-(Amino(phenyl)methyl)cyclopropanol, a critical step in the synthesis of new pharmaceutical candidates.
Core Principle: Chemoselectivity and Preservation of the Cyclopropanol Moiety
The primary challenge in the functionalization of 1-(amino(phenyl)methyl)cyclopropanol lies in achieving selective modification of the amino group while preserving the integrity of the cyclopropanol ring. Cyclopropanols can be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of certain transition metals. Therefore, the protocols outlined below have been designed to employ mild and chemoselective reaction conditions.
Part 1: Acylation of the Amino Group to Synthesize Amide Derivatives
The formation of an amide bond is a cornerstone of medicinal chemistry, as the amide group is a key feature in a vast number of pharmaceuticals. Acylation of the primary amine in 1-(amino(phenyl)methyl)cyclopropanol can be achieved using various acylating agents under mild conditions.
Protocol 1: Acylation using Acyl Chlorides
This protocol describes a general procedure for the acylation of 1-(amino(phenyl)methyl)cyclopropanol with an acyl chloride in the presence of a non-nucleophilic base.
Workflow for Acylation using Acyl Chlorides:
Caption: Workflow for the acylation of 1-(Amino(phenyl)methyl)cyclopropanol.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Base
Dichloromethane (DCM)
Solvent
Water
Quenching
Brine
Washing
Anhydrous sodium sulfate (Na₂SO₄)
Drying agent
Silica gel
Stationary phase for chromatography
Eluent (e.g., hexane/ethyl acetate mixture)
Mobile phase for chromatography
Procedure:
Dissolve 1-(amino(phenyl)methyl)cyclopropanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0°C in an ice bath.
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of water.
Separate the organic layer and wash it sequentially with 1 M HCl (optional, to remove excess amine), saturated sodium bicarbonate solution (to neutralize), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Causality and Experimental Choices:
Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Solvent: Dichloromethane is a good choice as it is relatively inert and dissolves both the starting materials and the product.
Temperature: The reaction is initiated at 0°C to control the exothermic reaction between the acyl chloride and the amine, minimizing potential side reactions.
Part 2: Sulfonylation of the Amino Group to Synthesize Sulfonamide Derivatives
Sulfonamides are another important class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties. The sulfonylation of 1-(amino(phenyl)methyl)cyclopropanol can be achieved using sulfonyl chlorides.
Protocol 2: Sulfonylation using Sulfonyl Chlorides
This protocol details the reaction of 1-(amino(phenyl)methyl)cyclopropanol with a sulfonyl chloride in the presence of pyridine.
Workflow for Sulfonylation using Sulfonyl Chlorides:
Caption: Workflow for the sulfonylation of 1-(Amino(phenyl)methyl)cyclopropanol.
Dissolve 1-(amino(phenyl)methyl)cyclopropanol (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0°C.
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
After completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
Wash the combined organic layers with 1 M HCl to remove pyridine, followed by washing with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Causality and Experimental Choices:
Pyridine: Pyridine serves as both a base to neutralize the generated HCl and as a solvent for the reaction.
Work-up: The acidic wash with 1 M HCl is crucial for removing the pyridine from the organic phase.
Part 3: N-Alkylation of the Amino Group via Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines. This two-step, one-pot process involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine.
Protocol 3: Reductive Amination with Aldehydes or Ketones
This protocol describes the N-alkylation of 1-(amino(phenyl)methyl)cyclopropanol with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Workflow for Reductive Amination:
Caption: Workflow for the N-alkylation via reductive amination.
Materials:
Reagent/Solvent
Purpose
1-(Amino(phenyl)methyl)cyclopropanol
Starting material
Aldehyde or Ketone
Alkylating agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Reducing agent
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Solvent
Saturated sodium bicarbonate (NaHCO₃) solution
Quenching
Dichloromethane (DCM)
Extraction solvent
Brine
Washing
Anhydrous sodium sulfate (Na₂SO₄)
Drying agent
Procedure:
To a stirred solution of 1-(amino(phenyl)methyl)cyclopropanol (1.0 eq) and the aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[2][3] It is less basic than other common reducing agents like sodium borohydride, which helps to minimize side reactions.
Solvent: Dichloroethane is a common solvent for reductive amination reactions as it is compatible with the reducing agent and effectively dissolves the reactants.
Summary of Functionalization Reactions
Reaction
Reagents
Key Conditions
Product
Acylation
Acyl chloride, Triethylamine
0°C to room temp., Anhydrous DCM
N-Acyl derivative (Amide)
Sulfonylation
Sulfonyl chloride, Pyridine
0°C to room temp., Pyridine
N-Sulfonyl derivative (Sulfonamide)
N-Alkylation
Aldehyde/Ketone, NaBH(OAc)₃
Room temp., DCE
N-Alkyl/N,N-Dialkyl derivative
Troubleshooting and Considerations
Stability of the Cyclopropanol Ring: The primary concern is the potential for ring-opening of the cyclopropanol moiety. It is advisable to perform a small-scale pilot reaction to assess the stability of the starting material under the chosen reaction conditions. Avoid strong acids, strong bases, and high temperatures.
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and to minimize the formation of byproducts.
Purification: The polarity of the product will vary significantly depending on the functional group introduced. The choice of eluent for column chromatography should be optimized accordingly.
Conclusion
The protocols detailed in this application note provide a robust framework for the selective functionalization of the amino group in 1-(amino(phenyl)methyl)cyclopropanol. By employing mild and controlled reaction conditions, researchers can efficiently synthesize a diverse library of amide, sulfonamide, and N-alkylated derivatives, paving the way for the discovery of novel therapeutic agents. Careful consideration of the stability of the cyclopropanol ring is paramount to the success of these synthetic transformations.
References
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Lundberg, H., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 584–610. [Link]
ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from [Link]
Sala, A., et al. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 13(16), 1528-1561.
Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
MySkinRecipes. (n.d.). 1-(Amino(phenyl)methyl)cyclopropanol. Retrieved from [Link]
ResearchGate. (n.d.). Facile and efficient N-arylation of amino acid esters with (-)-methyl-3-dehydroshikimiate(3-MDHS): A bio-based and metal-free strategy leading to N-aryl amino acid derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Facile N‐Alkylation/N′‐Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. Retrieved from [Link]
Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]
ResearchGate. (n.d.). (PDF) 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]
ResearchGate. (n.d.). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Retrieved from [Link]
Cardellicchio, C., et al. (2022). (S,S)-1-(Phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol. Molbank, 2022(4), M1522. [Link]
Application Notes & Protocols: Navigating the Reactivity of the Hydroxyl Group in 1-(Amino(phenyl)methyl)cyclopropanol
Introduction: The Strategic Importance of the 1-(Amino(phenyl)methyl)cyclopropanol Scaffold The 1-(amino(phenyl)methyl)cyclopropanol moiety represents a convergence of several high-value structural features in medicinal...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of the 1-(Amino(phenyl)methyl)cyclopropanol Scaffold
The 1-(amino(phenyl)methyl)cyclopropanol moiety represents a convergence of several high-value structural features in medicinal chemistry. The cyclopropane ring, a "bioisostere" of phenyl groups or gem-dimethyl units, offers a unique three-dimensional profile, conformational rigidity, and often, enhanced metabolic stability.[1][2] The vicinal amino alcohol is a well-established pharmacophore present in numerous bioactive molecules.[3] The tertiary hydroxyl group on the strained cyclopropane ring, however, is not a passive functional handle. Its reactivity is dominated by pathways that leverage the inherent ring strain of the cyclopropyl system, making it a versatile precursor for a range of complex molecular architectures.
This guide provides an in-depth exploration of the reactions involving this pivotal hydroxyl group. We move beyond simple functional group transformations to elucidate the unique, often non-classical, reactivity that it enables. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, empowering researchers to adapt and innovate.
Core Concept: The Hydroxyl Group as a Linchpin for Ring-Opening Reactions
The primary role of the hydroxyl group in 1-(amino(phenyl)methyl)cyclopropanol is to facilitate the cleavage of the adjacent C1-C2 or C1-C3 bonds of the cyclopropane ring. This unique reactivity stems from the ability of the oxygen atom to stabilize reactive intermediates, driven by the release of approximately 27 kcal/mol of ring strain. Two principal mechanistic pathways govern this transformation:
Single-Electron Oxidation: Treatment with single-electron oxidants leads to the homolytic cleavage of the O-H bond, forming a cyclopropoxy radical. This intermediate rapidly undergoes β-scission (ring-opening) to generate a more stable β-keto radical.[4][5] This radical is a powerful synthetic intermediate for C-C bond formation.
Electrophilic Activation / Lewis Acid Catalysis: Activation of the hydroxyl group by an electrophile (e.g., a proton) or a Lewis acid converts it into a good leaving group. The subsequent departure initiates a rearrangement, most commonly a semipinacol-type ring expansion to furnish a cyclobutanone derivative.[6]
These dominant pathways are summarized in the diagram below.
Technical Support Center: Stereoselective Synthesis of 1-(Amino(phenyl)methyl)cyclopropanol
Welcome to the technical support center for the stereoselective synthesis of 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals actively engaged i...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the stereoselective synthesis of 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and structurally related chiral amino alcohols. Here, we address common challenges and provide practical, field-tested troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring both high diastereoselectivity and enantioselectivity.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol?
A1: The synthesis of 1-(Amino(phenyl)methyl)cyclopropanol presents a significant stereochemical challenge due to the creation of two adjacent chiral centers. The primary difficulties lie in concurrently controlling both diastereoselectivity (achieving the desired syn or anti configuration) and enantioselectivity (obtaining a single enantiomer). Key hurdles include:
Facial Selectivity: The approach of the nucleophile to the prochiral carbonyl or imine intermediate must be highly controlled to favor one enantiomer.
Diastereocontrol: When adding a chiral nucleophile to a prochiral electrophile (or vice versa), controlling the formation of one diastereomer over the other can be difficult.
Substrate Control vs. Reagent Control: Achieving high stereoselectivity often relies on a delicate balance between the inherent stereochemical bias of the substrate and the directing influence of a chiral catalyst or auxiliary.[1][2]
Side Reactions: The strained cyclopropane ring can be susceptible to ring-opening under certain reaction conditions, leading to undesired byproducts.[3][4][5][6]
Q2: What are the main synthetic strategies to achieve stereocontrol in this synthesis?
A2: Several powerful strategies have been developed to address the stereoselective synthesis of vicinal amino alcohols like 1-(Amino(phenyl)methyl)cyclopropanol. These can be broadly categorized as:
Chiral Auxiliary-Mediated Synthesis: This classic and reliable approach involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key bond-forming reaction.[1][2][7] Evans' oxazolidinones and pseudoephedrine are common examples.[]
Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach. It employs a chiral catalyst (e.g., a metal-ligand complex) to create the desired stereoisomer from a prochiral starting material.[9]
Substrate-Controlled Diastereoselective Reactions: This method utilizes the existing chirality in a starting material to direct the formation of a new stereocenter. For this specific target, this might involve the diastereoselective addition of an organometallic reagent to a chiral imine derived from a chiral amine.
Enzymatic Resolutions and Desymmetrization: Biocatalysis can offer exceptional selectivity. This could involve the kinetic resolution of a racemic mixture of the target molecule or an intermediate, or the desymmetrization of a meso-compound.[10]
Q3: How stable is the 1-(Amino(phenyl)methyl)cyclopropanol product, and what are the recommended storage conditions?
A3: The stability of 1-(Amino(phenyl)methyl)cyclopropanol can be influenced by storage conditions, particularly temperature and the presence of microorganisms. While specific stability data for this exact compound is not extensively published, studies on similar amino alcohols, such as (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), show a gradual decrease in stability over time, especially at higher temperatures (e.g., 37°C) and when exposed to microorganisms like E. coli.[11][12] For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, at 2-8°C.[13]
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Low diastereoselectivity is a common problem and can often be addressed by systematically evaluating several reaction parameters.
Possible Causes & Solutions:
Inadequate Steric Hindrance: The directing group (e.g., chiral auxiliary) may not be providing sufficient steric bulk to effectively block one face of the reactive intermediate.
Solution: Switch to a more sterically demanding chiral auxiliary. For example, if you are using a simple valine-derived oxazolidinone, consider one derived from tert-leucine.
Chelation Control vs. Non-Chelation Control: The stereochemical outcome of additions to carbonyls or imines can be highly dependent on the presence of Lewis acidic metals that can form a chelate with the substrate.
Solution (Chelation Control): If a chelating heteroatom is present (e.g., an α-alkoxy or α-amino group), using a Lewis acid like TiCl₄ or MgBr₂ can lock the conformation of the substrate, leading to a predictable diastereomeric outcome.
Solution (Non-Chelation Control): If chelation is undesirable or not possible, employing bulky, non-chelating reagents can favor a different diastereomer.
Reaction Temperature: Higher reaction temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored diastereomer.
Solution: Perform the reaction at a lower temperature. For many stereoselective additions, temperatures of -78°C are common.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
Solution: Screen a range of solvents. Non-coordinating solvents like toluene or dichloromethane often favor different outcomes than coordinating solvents like THF.
Experimental Protocol: Screening for Optimal Diastereoselectivity
Set up a parallel reaction array: Use small-scale reactions to test multiple conditions simultaneously.
Vary one parameter at a time: For example, keep the solvent and temperature constant while screening different Lewis acids.
Analyze the crude reaction mixture: Use ¹H NMR or chiral HPLC to determine the diastereomeric ratio (dr).
Identify the optimal conditions: Once a promising condition is found, it can be further optimized.
Parameter
Condition A (Baseline)
Condition B
Condition C
Condition D
Lewis Acid
None
TiCl₄
MgBr₂
ZnCl₂
Solvent
THF
Toluene
CH₂Cl₂
THF
Temperature
-78 °C
-78 °C
-78 °C
0 °C
Issue 2: Low Enantioselectivity (Low ee)
Q: I'm using a chiral catalyst, but the enantiomeric excess (ee) of my product is poor. What can I do?
A: Low enantioselectivity in a catalytic reaction points to issues with the catalyst's ability to create a sufficiently different energetic pathway for the formation of the two enantiomers.
Possible Causes & Solutions:
Catalyst Inactivation or Decomposition: The catalyst may not be stable under the reaction conditions.
Solution: Ensure all reagents and solvents are scrupulously dry and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Consider using a more robust ligand for the metal catalyst.
Poor Ligand-Substrate Interaction: The chiral ligand may not be binding effectively to the substrate in the transition state.
Solution: Screen a library of chiral ligands. Small changes to the ligand's electronic or steric properties can have a profound impact on enantioselectivity.
Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be competing with the desired catalytic cycle.
Solution: Lower the reaction temperature to slow down the background reaction. It may also be beneficial to decrease the concentration of the reactants.
Reversibility of the Reaction: In some cases, the initial addition step may be reversible, leading to erosion of enantioselectivity.[9][14]
Solution: If reversibility is suspected, trapping the initial product in situ or modifying the reaction conditions to favor the forward reaction can be effective.
Workflow for Optimizing Enantioselectivity
Caption: Iterative workflow for optimizing enantioselectivity.
Issue 3: Undesired Ring-Opening of the Cyclopropane Moiety
Q: I am observing significant amounts of byproducts that appear to result from the opening of the cyclopropane ring. How can I prevent this?
A: The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, particularly in the presence of acids, bases, or transition metals.[3][4][5][6][15]
Possible Causes & Solutions:
Harsh Reaction Conditions: Strong acids or bases, or high temperatures can promote ring cleavage.
Solution: Employ milder reaction conditions. Use weaker, non-nucleophilic bases if a base is required. If an acidic workup is necessary, use a buffered system or perform it at low temperatures.
Lewis Acid-Catalyzed Ring Opening: Some Lewis acids can coordinate to the cyclopropylcarbinol oxygen and facilitate ring opening.
Solution: Screen different Lewis acids or consider a catalyst-free approach if possible.
Radical-Mediated Ring Opening: The reaction may be proceeding through a radical pathway that leads to ring opening.[6]
Solution: Add a radical inhibitor, such as BHT or TEMPO, to the reaction mixture. Ensure the reaction is protected from light if a photochemical pathway is suspected.
Issue 4: Difficulty in Separating Diastereomers
Q: The diastereomers of my product are co-eluting during column chromatography. What are my options for separation?
A: Separating diastereomers can be challenging, but several techniques can be employed.
Solutions:
Optimize Column Chromatography:
Systematic Solvent Screening: Use a gradient of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
Recrystallization: If the product is a solid, diastereomers often have different solubilities and can be separated by fractional recrystallization. Screen a variety of solvents to find one that gives good differential solubility.
Derivatization: Convert the amino alcohol into a derivative (e.g., an ester or a carbamate) that may have better separation properties. The protecting group can be removed after separation.
Preparative HPLC: If other methods fail, preparative high-performance liquid chromatography (HPLC) with a suitable chiral or achiral column can be used for separation.
III. Key Experimental Protocols
Protocol 1: Chiral Auxiliary-Directed Addition to a Cyclopropyl Ketone
This protocol describes a general procedure for the diastereoselective addition of an organometallic reagent to a cyclopropyl ketone bearing a chiral auxiliary.
Preparation of the Chiral Substrate: Attach a chiral auxiliary (e.g., an Evans' oxazolidinone) to a cyclopropyl carboxylic acid to form the corresponding N-acyl oxazolidinone.
Reaction Setup: Dissolve the chiral substrate in an anhydrous solvent (e.g., THF) in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C.
Addition of Organometallic Reagent: Add the organometallic reagent (e.g., phenyllithium or phenylmagnesium bromide) dropwise to the cooled solution.
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by TLC.
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
Workup: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purification and Auxiliary Removal: Purify the product by column chromatography. The chiral auxiliary can then be cleaved under standard conditions (e.g., LiBH₄ reduction) to yield the desired amino alcohol.
Logical Relationship Diagram
Caption: Workflow for chiral auxiliary-directed synthesis.
IV. References
Mlynarski, J., & Paradowska, J. (2008). Catalytic Asymmetric Synthesis of Vicinal Amino Alcohols. Chem. Soc. Rev., 37, 1502-1511.
Carson, C. A., & Kerr, M. A. (2006). Stereoselective synthesis of γ-amino acids via the diastereoselective ring-opening of donor-acceptor cyclopropanes with amines. Org. Lett., 8(21), 4719-4722.
Koskinen, A. M. P., & Karjalainen, O. K. (2015). Diastereoselective synthesis of vicinal amino alcohols. Org. Biomol. Chem., 13, 7546-7557.
Yan, P., et al. (2024). Evaluation of stability of (1R,2 S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(3), 83.
Sansinenea, E., & Ortiz, A. (2015). Cyclopropane ring-opening with amine. Tetrahedron, 71(39), 7117-7131.
Baird, M. S., Huber, F. A. M., & Clegg, W. (2001). Stereocontrolled Approaches to 2-(2-Aminoalkyl)-1-hydroxycyclopropanes. Tetrahedron, 57(51), 10177-10185.
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
de Meijere, A., et al. (2004). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. J. Chem. Soc., Perkin Trans. 1, 2004, 2033-2041.
Wessjohann, L. A., & Scheid, G. (2000). Recent advances in the stereoselective synthesis of 1,3-amino alcohols. Synthesis, 2000(1), 1-37.
Al-Majmaie, S., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PLoS ONE, 19(2), e0294191.
Laktsevich-Iskryk, M., & Gevorgyan, V. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Org. Biomol. Chem., Advance Article.
Hoveyda, A. H., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Org. Lett., 23(16), 6296–6301.
Li, Z., & Li, C.-J. (2016). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein J. Org. Chem., 12, 2428–2442.
Carreño, M. C., et al. (2012). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. J. Org. Chem., 77(17), 7549–7556.
Arnold, F. H., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. J. Am. Chem. Soc., 143(33), 13037–13043.
Ghorai, M. K., & Kumar, A. (2018). Visible-Light-Mediated Ring-Opening Reactions of Cyclopropanes. Asian J. Org. Chem., 7(11), 2202-2217.
Silva, R. A., et al. (2013). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Journal of the Brazilian Chemical Society, 24(8), 1344-1348.
Mutti, F. G., et al. (2018). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemCatChem, 10(19), 4348-4352.
Majumdar, S. (2019). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 9, 23793-23813.
Karjalainen, O. K., & Koskinen, A. M. P. (2015). Diastereoselective synthesis of vicinal amino alcohols. Org. Biomol. Chem., 13, 7546-7557.
BenchChem. (2025). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. Retrieved from a relevant source.
Kobayashi, S., Ishitani, H., & Ueno, M. (1997). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. J. Am. Chem. Soc., 119(43), 10543-10544.
ACS Publications. (2026). The Journal of Organic Chemistry Vol. 91 No. 2. Retrieved from a relevant source.
De Kimpe, N., & D'hooghe, M. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chem. Rev., 107(7), 2761–2815.
Lakó, A., et al. (2020). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Catalysts, 10(11), 1279.
Kumar, A., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Arabian Journal of Chemistry, 10, S3039-S3046.
Padwa, A., et al. (2000). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. J. Org. Chem., 65(20), 6644-6652.
Lindsay, V. N. G., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Org. Lett., 24(1), 225–230.
Charette, A. B., et al. (2022). Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol: Simple Building Blocks To Access Heterocycle-Substituted Cyclopropylmethanols. Org. Lett., 24(29), 5329–5334.
Gaina, V., et al. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 7(1), 53.
Tanthana, J., & Rochelle, G. T. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Ind. Eng. Chem. Res., 57(36), 12154–12163.
Patel, R. N. (2001). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. Adv. Synth. Catal., 343(6-7), 527-546.
Ashenhurst, J. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry.
Organic Chemistry Portal. (2023, February 13). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol.
Periandy, S., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1229, 129524.
side reactions in the cyclopropanation for 1-(Amino(phenyl)methyl)cyclopropanol synthesis
Welcome to the technical support guide for the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol and related structures. This resource is designed for researchers, chemists, and drug development professionals who are nav...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol and related structures. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cyclopropanation reactions involving amino-functionalized substrates. We will delve into the common challenges, side reactions, and troubleshooting strategies associated with the two primary synthetic routes: the Kulinkovich hydroxycyclopropanation and the Simmons-Smith cyclopropanation. Our goal is to provide you with the causal understanding and actionable protocols necessary to optimize your experiments for success.
Part 1: Troubleshooting & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.
Route A: Kulinkovich Reaction from Amino Acid Esters
The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols directly from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[1] For the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol, the logical starting material would be an N-protected phenylglycine ester.
Q1: What is the fundamental mechanism of the Kulinkovich reaction?
The reaction involves the in-situ formation of a titanacyclopropane intermediate from the reaction of a titanium(IV) alkoxide with at least two equivalents of a Grignard reagent that possesses β-hydrogens (like EtMgBr).[2] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl. The first addition forms a ketone intermediate, which then undergoes a second, intramolecular addition to form the cyclopropanol product after workup.[2][3]
Q2: Why is N-protection necessary for the amino ester substrate?
The free amine is basic and nucleophilic, and it can interfere with the Grignard reagent and the titanium catalyst. Protecting the nitrogen, for instance as a Boc-carbamate or a dibenzyl amine, prevents these side reactions and is crucial for the success of the transformation.
Q3: My Kulinkovich reaction is consuming the starting ester, but the yield of the desired cyclopropanol is very low. I also notice significant gas evolution. What is the primary cause?
This is a classic symptom of a non-productive side reaction involving the titanacyclopropane intermediate.
Probable Cause: The primary culprit is the reaction of the titanacyclopropane intermediate with additional titanium(IV) isopropoxide. This leads to the formation of two equivalents of titanium(III) isopropoxide and the evolution of ethene gas.[3] This pathway consumes your active catalytic species without forming the desired product. Another cause is the β-hydride elimination from the intermediate dialkyltitanium species, which produces ethane and ethene.[3][4]
Proposed Solution:
Control Stoichiometry: The ratio of Ti(OiPr)₄ to EtMgBr is critical. The non-productive side reaction is maximized when this ratio approaches 1:1.[3] Ensure you are using the correct catalytic amount of the titanium precursor relative to the Grignard reagent (typically 3 equivalents of Grignard to the ester).
Modify Reagents: Consider using a stoichiometric amount of a pre-formed methyltitanium reagent instead of generating the titanacyclopropane in situ from EtMgBr. This can improve atom economy and reduce the formation of gaseous byproducts.[4]
Q4: My starting amino ester has α-hydrogens, making it enolizable. Could this be causing the complex product mixture I'm observing?
Probable Cause: Yes. The Kulinkovich reaction is most efficient with non-enolizable esters.[4] If your ester can be deprotonated at the α-position by the Grignard reagent, this will lead to a competing enolate formation pathway, reducing the amount of starting material available for cyclopropanation and generating a complex mixture of byproducts.
Proposed Solution:
Substrate Design: If possible, modify the substrate to remove enolizable protons.
Reaction Conditions: Running the reaction at lower temperatures may favor the desired cyclopropanation over enolization, though this can also slow down the primary reaction.
Route B: Simmons-Smith Cyclopropanation of Allylic Amines
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene.[5][6] To synthesize 1-(Amino(phenyl)methyl)cyclopropanol, the precursor would be an N-protected allylic amine, which is then hydroxylated in a subsequent step. However, allylic amines are notoriously problematic substrates for this reaction.
Q5: What is the major side reaction when attempting a Simmons-Smith cyclopropanation on a simple allylic amine?
The primary and often dominant side reaction is the formation of a zinc-complexed ammonium ylide.[7][8] The lone pair on the nitrogen atom can attack the electrophilic zinc carbenoid, forming an N-ylide. This pathway completely thwarts the desired cyclopropanation of the adjacent double bond.[9][10]
Q6: How can the reaction be directed towards cyclopropanation instead of N-ylide formation?
The key is to use substrate control. By introducing a chelating functional group, such as a hydroxyl group, in proximity to the amine, you can pre-organize the substrate and the zinc reagent. The zinc carbenoid will coordinate with both the chelating group and the alkene, delivering the methylene group intramolecularly to the double bond and outcompeting the intermolecular N-ylide pathway.[9][10]
Q7: I'm using an N-protected allylic amine, but I'm not getting any cyclopropanation. What's wrong?
Probable Cause: As mentioned in Q5, you are likely forming an N-ylide. Even with protection, if the nitrogen's lone pair is accessible and there is no directing group, ylide formation can still be the preferred pathway.[7][9]
Proposed Solution:
Introduce a Directing Group: The most effective strategy is to redesign your substrate to include a hydroxyl group. For example, using an auxiliary like pseudoephedrine attached to the nitrogen provides a nearby hydroxyl that strongly directs the zinc reagent to the alkene face, promoting high yields and excellent diastereoselectivity of the cyclopropanation product.[9][10]
Protecting Group Choice: Using a carbamate protecting group (e.g., Boc) can sometimes favor cyclopropanation over a simple alkyl-protected amine, as it alters the electronics and sterics around the nitrogen.[7][11]
Q8: My reaction is working, but the diastereoselectivity is poor. How can I improve it?
Probable Cause: The stereochemical outcome is dictated by the facial selectivity of the methylene delivery. Poor selectivity implies that either the directing effect is weak or there are competing, non-directed pathways.
Proposed Solution:
Strengthen Chelation Control: Ensure your directing group (e.g., hydroxyl) is positioned to allow for a stable, chelated transition state. Chiral amino alcohols like pseudoephedrine or ephedrine are highly effective for this purpose, often giving >98% diastereoselectivity.[9][10]
Choice of Reagent: Different Simmons-Smith reagents have different reactivities. The Furukawa modification (Et₂Zn, CH₂I₂) or the Shi modification (CF₃CO₂ZnCH₂I) can offer different levels of reactivity and selectivity compared to the classic Zn(Cu)/CH₂I₂ couple.[7][8] Experimenting with the reagent can sometimes improve selectivity.
The following table summarizes the impact of substrate design on the outcome of the Simmons-Smith reaction with allylic amines, based on literature data.
Understanding the competition between the desired reaction and side reactions is crucial for effective troubleshooting.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.
Caption: Troubleshooting workflow for cyclopropanation reactions.
Competing Pathways in Simmons-Smith Reaction of Allylic Amines
This diagram illustrates the critical mechanistic choice between the desired cyclopropanation and the undesired N-ylide formation.
Caption: Simmons-Smith reaction: Desired vs. side reaction pathway.
Part 3: Experimental Protocols
The following are generalized, self-validating protocols based on established best practices. Note: These are illustrative and should be adapted based on the specific substrate and laboratory safety protocols.
Protocol 1: Directed Simmons-Smith Cyclopropanation of a Chiral Allylic Amine
This protocol is adapted from methodologies proven to favor cyclopropanation through chelation control.[9][10]
Reagent Preparation:
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Zinc dust (4.0 eq).
Add dry dichloromethane (DCM), followed by diiodomethane (CH₂I₂, 2.0 eq).
Stir the suspension vigorously. An exotherm may be observed. Some literature suggests gentle heating or sonication to activate the zinc.[6] The mixture should turn grayish. Cool to 0 °C.
Reaction:
Dissolve the chiral allylic amine substrate (e.g., derived from pseudoephedrine, 1.0 eq) in dry DCM.
Add the substrate solution dropwise to the cold zinc carbenoid suspension over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitoring & Workup (Self-Validation):
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. A key validation step is to co-spot with the starting material to confirm conversion.
Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Add diethyl ether or additional DCM and stir for 15 minutes.
Filter the mixture through a pad of celite to remove zinc salts.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Analysis:
Analyze the crude product by ¹H NMR. The presence of cyclopropyl protons (typically in the 0.5-1.5 ppm range) confirms success. The diastereomeric ratio can be determined by integrating characteristic signals of each diastereomer.[9][10] The absence of signals corresponding to rearranged ylide products validates the chosen directed pathway.
Protocol 2: Kulinkovich Hydroxycyclopropanation of an N-Protected Phenylglycine Ester
This protocol is based on the general procedure for the Kulinkovich reaction.[1][2]
Catalyst & Reagent Setup:
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the N-Boc-phenylglycine methyl ester (1.0 eq) in dry diethyl ether or THF.
Add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.1-0.2 eq) via syringe.
Cool the solution to 0 °C.
Reaction:
To the cooled solution, add ethylmagnesium bromide (EtMgBr, ~3.0 M in ether, 2.5-3.0 eq) dropwise via a syringe pump over 1 hour. Maintain the internal temperature below 5 °C. Gas evolution may be observed.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
Monitoring & Workup (Self-Validation):
Monitor the reaction by TLC or LC-MS for the consumption of the starting ester.
Upon completion, cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl or 1M HCl. CAUTION: Quenching can be highly exothermic.
Dilute with diethyl ether and stir until the solids are manageable.
Filter the mixture through celite, washing the filter cake thoroughly with ether.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ether.
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Analysis:
Purify the crude material by flash column chromatography.
Analyze the purified product by ¹H and ¹³C NMR. The characteristic signals for a cyclopropanol include the quaternary carbon (C-OH) around 50-60 ppm in the ¹³C NMR and the absence of the ester functionality. The presence of the desired product validates the suppression of side reactions like β-hydride elimination.
References
Aggarwal, V. K., et al. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 5(20), 3655–3657*. [Link]
Davies, S. G., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (35), 3637-3639. [Link]
Aggarwal, V. K., et al. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters. [Link]
optimization of reaction conditions for synthesizing 1-(Amino(phenyl)methyl)cyclopropanol
Technical Support Center: Synthesis of 1-(Amino(phenyl)methyl)cyclopropanol Welcome to the technical support center for the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, chemi...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Synthesis of 1-(Amino(phenyl)methyl)cyclopropanol
Welcome to the technical support center for the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this multi-step synthesis.
Recommended Synthetic Pathway
The synthesis of 1-(Amino(phenyl)methyl)cyclopropanol can be efficiently achieved through a three-step sequence. This pathway leverages a robust N-protection strategy, followed by a key titanium-catalyzed cyclopropanation, and concludes with a straightforward deprotection. This route is designed for reliability and scalability.
Caption: Key checkpoints for troubleshooting the Kulinkovich reaction.
Q4: I'm observing the formation of a significant amount of ethyl phenylacetate (reduced ester) instead of the cyclopropanol. Why is this happening?
A4: The formation of the simple reduction product suggests that the reaction is following a standard Grignard reduction pathway rather than the desired titanium-mediated cyclopropanation. This can be caused by:
Inefficient Catalyst: If the titanium catalyst is inactive due to moisture contamination, the reaction will default to the behavior of the Grignard reagent alone, which can reduce the ester.
Incorrect Order of Addition: The standard procedure involves adding the Grignard reagent to a solution of the ester and the titanium catalyst. Pre-mixing the Grignard and the catalyst before adding the ester is crucial for the formation of the active titanacyclopropane species.
Q5: The reaction workup is difficult, forming gels or persistent emulsions. How can I improve the isolation of the product?
A5: The workup of titanium-mediated reactions is notoriously challenging due to the formation of titanium oxide gels. A slow, cold quench is essential.
Quenching Procedure: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl. Do not quench with water alone, as this often produces intractable gels.
Filtration Aid: After quenching, allow the mixture to stir for 30-60 minutes. The resulting slurry can be filtered through a pad of Celite® to remove the titanium salts before proceeding with the standard liquid-liquid extraction. This step is highly effective at preventing emulsions in the separatory funnel.
Step 3: Boc-Deprotection
Q6: The deprotection with Trifluoroacetic Acid (TFA) is leading to a complex mixture of products and a low yield of the target amine. What is causing this decomposition?
A6: The primary issue is the acid sensitivity of the cyclopropanol ring. Under strong acidic conditions, the hydroxyl group can be protonated, and the subsequent loss of water can lead to a cyclopropyl cation. This cation is highly strained and prone to ring-opening, generating a variety of rearranged products.
[1]* Acid Choice and Stoichiometry: While TFA is effective for Boc removal, it may be too harsh for this substrate. A milder and more controlled method is to use a saturated solution of HCl in a non-protic solvent like 1,4-dioxane or diethyl ether. This often provides a cleaner reaction, precipitating the product as its hydrochloride salt.
Temperature and Time: Perform the deprotection at 0 °C and monitor it closely by TLC. The reaction is usually complete within 1-2 hours. Over-exposure to the acid will increase the likelihood of degradation.
Workup: Once the reaction is complete, immediately neutralize the acid with a base (e.g., saturated NaHCO₃ solution or by adding the reaction mixture to a cooled basic solution) before extraction to minimize the product's contact time with acid.
Frequently Asked Questions (FAQs)
Q: Why is the Kulinkovich reaction the recommended method for creating the cyclopropanol ring?
A: The Kulinkovich reaction is exceptionally well-suited for converting esters into 1-substituted cyclopropanols in a single, high-yielding step. [2]Alternative methods, such as adding a cyclopropyl Grignard reagent to a ketone, would require a more complex and less available starting material. The reaction is known for its reliability and good functional group tolerance, provided the conditions are strictly anhydrous.
[3]
Q: Can I use a different protecting group for the amine?
A: Yes, other protecting groups can be used, but the Boc group is ideal for several reasons. It is highly robust and stable to the basic and organometallic conditions of the Kulinkovich reaction. Other common groups like Cbz would likely not survive the Grignard reagent. Groups that require hydrogenation for removal (e.g., Benzyl) could be problematic if other reducible functional groups are present. The Boc group's lability to moderate acid allows for a final deprotection step under conditions that, with care, can be tolerated by the cyclopropanol moiety.
Q: Can I use other Grignard reagents like Methylmagnesium bromide in the Kulinkovich reaction?
A: The classical Kulinkovich reaction uses Grignard reagents with β-hydrogens, like EtMgBr or PrMgBr, which are essential for the formation of the titanacyclopropane intermediate. Using a Grignard reagent without a β-hydrogen, such as MeMgBr, will not result in cyclopropanation and will instead lead to the addition of two methyl groups to the ester carbonyl, forming a tertiary alcohol.
Q: What are the key analytical techniques to confirm the structure of the final product?
A: A combination of techniques is essential:
¹H and ¹³C NMR: This is the most powerful tool. Look for the characteristic high-field signals of the cyclopropyl protons (typically between 0.5-1.5 ppm). The benzylic proton (-CH(NH₂)Ph) will appear as a singlet or doublet, and the aromatic protons will be in the 7-8 ppm region. ¹³C NMR will confirm the presence of the quaternary cyclopropyl carbon and the two CH₂ carbons of the ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and molecular formula of the compound.
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H and N-H stretches (around 3300-3400 cm⁻¹) and the C-H stretches of the aromatic ring.
Data Summary and Protocols
Table 1: Summary of Reaction Conditions
Step
Reaction
Key Reagents
Solvent
Temp.
Typical Yield
1
N-Protection
Ethyl Phenylglycinate, Boc₂O, Et₃N
DCM
0°C to RT
>95%
2
Cyclopropanation
N-Boc Ester, EtMgBr (2.2 eq), Ti(OiPr)₄ (0.1 eq)
THF
RT
60-75%
3
Deprotection
N-Boc Cyclopropanol, 4M HCl in Dioxane
Dioxane
0°C to RT
80-90%
Experimental Protocols
Protocol 2: Kulinkovich Cyclopropanation
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc protected ethyl phenylglycinate (1.0 eq) and anhydrous THF.
Add Titanium(IV) isopropoxide (0.1-0.2 eq) via syringe and stir the solution at room temperature.
To this solution, add Ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise via syringe pump over 30 minutes. A color change to dark brown or black is typically observed.
Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting ester is consumed.
Cool the reaction flask to 0 °C in an ice bath.
Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and stir for 1 hour.
Filter the resulting slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected cyclopropanol.
References
Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988. [Link]
Larionov, O. V., & de Meijere, A. (2008). The Kulinkovich-de Meijere Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 217-230). John Wiley & Sons, Inc. [Link]
Fedorov, A. Y. (2020). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 18(46), 9438-9452. [Link]
Technical Support Center: Synthesis of 1-(Amino(phenyl)methyl)cyclopropanol
Welcome to the technical support center for the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, par...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this valuable synthetic transformation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of the Core Synthesis: The Kulinkovich-Szymoniak Reaction
The synthesis of 1-(substituted)-cyclopropylamines, such as the target molecule, is most effectively achieved through a titanium-mediated reaction known as the Kulinkovich-Szymoniak reaction.[1][2][3] This method involves the reaction of a nitrile (in this case, benzonitrile) with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[2]
The reaction proceeds via the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[3] This intermediate then reacts with the nitrile to form an azatitanacycle. A crucial subsequent step involves the addition of a Lewis acid to promote the ring closure and formation of the desired primary cyclopropylamine.[1][4]
High-Level Synthetic Workflow
Below is a generalized workflow for the synthesis. Specific parameters and troubleshooting steps are detailed in the following sections.
Caption: High-level workflow for the Kulinkovich-Szymoniak synthesis.
Troubleshooting Guide: Diagnosing and Overcoming Low Yields
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A1: Failure to initiate is almost always due to the presence of moisture or impurities that consume the highly reactive organometallic species (Grignard and titanacyclopropane).
Diagnostic Checks:
Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly titrated. Commercial Grignard reagents can degrade over time. The formation of cyclopropylmagnesium bromide itself can be challenging, with radical side reactions sometimes diminishing the yield of the active reagent.[5][6]
Solvent Purity: Ethers like THF and diethyl ether must be rigorously dried. The use of a fresh bottle of anhydrous solvent or distillation from a drying agent (e.g., sodium/benzophenone) is critical.
Atmosphere: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) from start to finish. Ensure all glassware is flame-dried or oven-dried immediately before use to remove adsorbed water.
Magnesium Activation: If preparing the Grignard reagent in situ, ensure the magnesium turnings are activated. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Corrective Actions:
Repeat the reaction using flame-dried glassware under a robust inert atmosphere.
Use freshly distilled anhydrous solvents.
If preparing the Grignard, use mechanical stirring to break the oxide layer on the magnesium surface.
Q2: I'm observing significant formation of side products, primarily a ketone or a tertiary carbinamine. Why is this happening?
A2: The formation of ketones and tertiary carbinamines are known side reactions in the Kulinkovich-Szymoniak synthesis and point to incorrect stoichiometry or reaction conditions.[1]
Mechanistic Insight:
Ketone Formation: Occurs when the azatitanacycle intermediate is hydrolyzed during work-up without effective Lewis acid-promoted ring closure.
Tertiary Carbinamine Formation: Results from the addition of a second equivalent of the Grignard reagent to the azatitanacycle intermediate. This pathway becomes dominant if the ratio of Grignard reagent to nitrile is too high.[1]
Caption: Competing pathways from the key azatitanacycle intermediate.
Corrective Actions & Optimization:
Parameter
Recommended Action
Rationale
Stoichiometry
Use slightly more than 2 equivalents of Grignard reagent relative to the nitrile. Avoid large excesses.
Using >2 equivalents of EtMgBr significantly increases carbinamine formation.[1]
Ti(OiPr)₄ Loading
Ensure a stoichiometric amount of the titanium catalyst is used relative to the nitrile.
Sub-stoichiometric amounts of Ti(OiPr)₄ decrease the yield of the desired amine in favor of ketone and carbinamine byproducts.[1]
Lewis Acid
Add the Lewis acid (e.g., BF₃·OEt₂) after the formation of the azatitanacycle is complete (monitor by TLC/GC-MS if possible).
The Lewis acid is essential to efficiently convert the intermediate to the cyclopropylamine and prevent ketone formation upon work-up.[4]
Temperature
Maintain low temperatures (e.g., -78 °C to 0 °C) during the addition of reagents to control reactivity and minimize side reactions.
Grignard additions are highly exothermic; poor temperature control can lead to undesired pathways.
Q3: My crude yield seems reasonable, but I lose most of my product during work-up or purification. What is causing this loss?
A3: The 1-(Amino(phenyl)methyl)cyclopropanol structure is susceptible to degradation, particularly through acid-catalyzed ring-opening of the cyclopropanol moiety.
Chemical Instability:
Acid Sensitivity: The strained cyclopropanol ring is prone to electrophilic ring-opening under acidic conditions.[7][8] The work-up procedure, especially an acidic quench, can lead to complete decomposition of the product. Aminals and related structures are also known to be unstable in acidic media, hydrolyzing back to their aldehyde and amine precursors.[9]
Silica Gel: Standard silica gel for column chromatography is acidic and can cause significant product degradation on the column.
Corrective Actions:
Work-up Procedure:
Quench: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), at a low temperature. Avoid quenching with strong acids like HCl or H₂SO₄.
Extraction: After quenching, extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove excess water and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Purification Strategy:
Deactivated Silica: If column chromatography is necessary, use deactivated (neutral) silica gel. This can be prepared by flushing a standard silica column with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (~1-2% v/v), before loading the sample.
Alternative Methods: Consider alternative purification methods like crystallization or distillation under reduced pressure if the product is amenable.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?A: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the most common and effective solvents.[3] They effectively solvate the Grignard reagent and the titanium intermediates.
Q: How can I monitor the reaction's progress?A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against a standard of your starting material (benzonitrile). The disappearance of the nitrile spot indicates consumption. Staining with potassium permanganate (KMnO₄) can help visualize the product, which contains alcohol and amine functionalities. For more quantitative analysis, GC-MS can be used to monitor the formation of the product and key intermediates/byproducts.
Q: Can this reaction be scaled up?A: Yes, but careful temperature control is paramount. The reaction is exothermic, especially during the formation of the Grignard reagent and its reaction with the titanium alkoxide. For larger scales, a jacketed reactor with controlled cooling is recommended. Reagent additions should be done slowly via an addition funnel to manage the heat output.
Q: Is the final product stable for long-term storage?A: The freebase form of 1-(Amino(phenyl)methyl)cyclopropanol may be unstable over long periods. It is often converted to a more stable salt, such as a hydrochloride salt, for storage.[10] However, this must be done carefully after purification to avoid the acid-catalyzed degradation issues mentioned previously.
Key Experimental Protocol: Synthesis of 1-(Amino(phenyl)methyl)cyclopropanol
Disclaimer: This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring. All operations must be performed by qualified personnel in a fume hood under an inert atmosphere.
Materials:
Benzonitrile
Ethylmagnesium bromide (e.g., 3.0 M solution in Et₂O)
Titanium(IV) isopropoxide [Ti(OiPr)₄]
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
Reagent Loading: Under a positive pressure of inert gas, charge the flask with benzonitrile (1.0 eq) dissolved in anhydrous Et₂O. Cool the solution to 0 °C in an ice bath.
Titanium Catalyst Addition: To the stirred solution, add titanium(IV) isopropoxide (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
Grignard Addition: Cool the mixture to -78 °C (dry ice/acetone bath). Add ethylmagnesium bromide (2.2 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the temperature does not rise above -70 °C. Stir the resulting dark mixture at this temperature for 2 hours.
Lewis Acid Addition: Add BF₃·OEt₂ (1.2 eq) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise. Caution: Gas evolution may occur.
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by column chromatography on triethylamine-deactivated silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Lee, J., et al. (2008). Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. Organic letters, 10(21), 4943–4945. [Link]
Bertus, P., & Szymoniak, J. (2001). Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles.
Gao, H., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511.
Reddit r/Chempros Discussion on Low Yields. (2023). What are some common causes of low reaction yields? [Link]
Reaction of Phenylmagnesium Bromide with Benzaldehyde. Chegg.com. [Link]
Garst, J. F., et al. (2005). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of organic chemistry, 70(25), 10186–10196.
Grignard Reaction of Benzaldehyde. Chegg.com. [Link]
Bickelhaupt, F., et al. (2001).
Plenker, M. K., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein journal of organic chemistry, 12, 2299–2307.
The Journal of Organic Chemistry, Vol. 91, No. 2. ACS Publications. [Link]
Khobragade, T. P., et al. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Journal of the Indian Chemical Society, 99(11), 100741.
Chaładaj, W. (2024).
Al-Ghanim, H. S., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 22.
Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. ResearchGate. [Link]
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
Preparation method of 3-methylamino-1-phenylpropanol.
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). Journal of the Serbian Chemical Society, 83(1), 1-10.
Is chlorpropamide stable in acidic aqueous solution? ResearchGate. [Link]
Lozynskyi, A., et al. (2022). 3-Phenylpropanal and citral in the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles. Results in Chemistry, 4, 100464.
Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2777.
Technical Support Center: Analytical Techniques for Determining Enantiomeric Excess of Chiral Amino Alcohols
Welcome to the Technical Support Center for the analysis of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who require accurate determination of enantiomeric...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the analysis of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who require accurate determination of enantiomeric excess (ee). As key intermediates in pharmaceutical synthesis, the stereochemical purity of amino alcohols is a critical quality attribute. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the most prevalent analytical techniques.
I. Foundational Concepts: Choosing Your Analytical Strategy
The determination of enantiomeric excess is pivotal, as different enantiomers of a compound can exhibit varied pharmacological and toxicological profiles. The primary analytical challenge lies in distinguishing between enantiomers, which possess identical physical and chemical properties in an achiral environment. The solution is to create a temporary diastereomeric interaction, which can be achieved through various techniques.
The selection of an appropriate analytical method is paramount for obtaining accurate and reliable measurements. Key factors influencing this decision include the analyte's properties (volatility, presence of chromophores), required sensitivity, sample throughput, and available instrumentation.
Decision Workflow for Technique Selection
Below is a general workflow to guide your selection of the most appropriate analytical technique for your chiral amino alcohol.
Caption: Workflow for selecting an analytical technique for enantiomeric excess determination.
II. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[1] The separation is achieved on a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[1]
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: What is the best type of chiral stationary phase (CSP) for amino alcohols?A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak®, Chiralcel®), are highly effective for a broad range of chiral compounds, including amino alcohols.[1][2] Pirkle-type and cyclodextrin-based columns can also be successful.[2][3] The selection is often empirical, and screening multiple columns is a common strategy.[4][5]
Q2: My amino alcohol lacks a strong UV chromophore. What are my detection options?A2: This is a common issue.[1] You have two main options:
Derivatization: React the amino alcohol with a reagent that introduces a UV-active or fluorescent tag. Common agents include 3,5-Dinitrobenzoyl chloride, N-fluorenylmethoxycarbonyl (FMOC) chloride, or 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl).[1][2][6]
Alternative Detection: Use detectors that do not rely on UV absorbance, such as Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or a Charged Aerosol Detector (CAD).
Q3: Should I use normal-phase or reversed-phase chromatography?A3: Normal-phase (using non-polar solvents like hexane/heptane with a polar modifier like ethanol or isopropanol) is often the first choice for chiral separations on polysaccharide CSPs.[2] However, recent developments in immobilized polysaccharide phases have expanded the range of usable solvents, making reversed-phase methods more viable.[3]
Q4: Why is my peak shape poor for my basic amino alcohol?A4: Basic analytes can interact strongly with residual silanols on the silica support of the CSP, leading to tailing. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), to the mobile phase can significantly improve peak shape by competing for these active sites.[2][7]
1. Screen different types of CSPs (polysaccharide, Pirkle, cyclodextrin).[2] 2. Systematically vary the polar modifier (alcohol) percentage. Test different alcohols (e.g., ethanol vs. isopropanol). 3. Optimize the column temperature; lower temperatures often improve resolution.
Poor peak shape (tailing)
1. Secondary interactions with the stationary phase. 2. Column overload.
1. For basic amino alcohols, add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[2][7] For acidic analytes, add an acidic modifier (e.g., 0.1% TFA). 2. Reduce the injection volume or sample concentration.
Shifting retention times
1. Insufficient column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. "Additive memory effect" on the column.[2][8]
1. Equilibrate the column with at least 20-30 column volumes of the mobile phase until a stable baseline is achieved.[2] 2. Use a column oven for precise temperature control and use freshly prepared mobile phase.[2] 3. Dedicate columns to specific methods or use a rigorous washing protocol when switching between mobile phases with different additives.[2]
Loss of resolution over time
1. Column contamination from sample matrix. 2. Degradation of the stationary phase.
1. Use a guard column and ensure proper sample cleanup. 2. For immobilized columns, flush with a strong solvent like DMF or THF to remove contaminants.[9] For coated columns, flush with the strongest compatible solvent (e.g., isopropanol).[9]
Protocol: Derivatization of Amino Alcohols for HPLC Analysis
This protocol is suitable when direct detection is not feasible due to the lack of a chromophore.[1]
Dissolve Sample: Dissolve 1 mg of the amino alcohol in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).
Add Reagents: Add 1.2 equivalents of a derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride) and 1.5 equivalents of a non-chiral base (e.g., triethylamine).
React: Allow the reaction to proceed at room temperature for 1-2 hours, or until completion (monitor by TLC or achiral HPLC).
Analysis: The resulting solution containing the derivatized diastereomers can then be directly injected for chiral HPLC analysis.
III. Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for volatile or semi-volatile chiral amino alcohols. The separation occurs on a chiral stationary phase, often based on cyclodextrin derivatives.[1][10]
Frequently Asked Questions (FAQs) - Chiral GC
Q1: My amino alcohol is not volatile enough for GC analysis. What should I do?A1: Derivatization is necessary to increase volatility and improve peak shape.[1] A common approach is acylation of both the amino and hydroxyl groups using reagents like trifluoroacetic anhydride (TFAA).[11]
Q2: What type of chiral stationary phase is best for derivatized amino alcohols?A2: Cyclodextrin-based CSPs are widely used for the enantiomeric separation of a broad range of chiral compounds, including derivatized amino alcohols.[10] Chiral stationary phases based on amino acid derivatives, like Chirasil-Val, are also effective.[12]
Troubleshooting Guide - Chiral GC
Issue
Potential Cause(s)
Recommended Solution(s)
Broad or tailing peaks
1. Incomplete derivatization. 2. Active sites in the GC inlet or column.
1. Optimize the derivatization reaction (time, temperature, reagent excess). 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
No separation
1. Incorrect column or temperature program. 2. Co-elution of enantiomers.
1. Screen different chiral GC columns. 2. Optimize the temperature program. Slower ramp rates or isothermal periods can improve resolution.
Racemization
1. High temperatures in the injector or oven.
1. Lower the injector temperature as much as possible while maintaining efficient volatilization. 2. Use the lowest possible oven temperatures that still allow for reasonable analysis times.
Protocol: GC Derivatization with TFAA
Sample Preparation: Place approximately 1 mg of the amino alcohol in a vial.
Add Reagents: Add 0.5 mL of an aprotic solvent (e.g., dichloromethane) and 0.2 mL of trifluoroacetic anhydride (TFAA).[11]
React: Cap the vial and heat at a moderate temperature (e.g., 60-80 °C) for 30-60 minutes.
Evaporate: After cooling, remove the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitute: Re-dissolve the residue in a suitable solvent for GC injection.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach that does not require physical separation of the enantiomers.[1] Instead, it relies on creating a diastereomeric environment in the NMR tube, which causes the signals of the two enantiomers to become distinguishable.
Frequently Asked Questions (FAQs) - Chiral NMR
Q1: How can NMR, an achiral technique, distinguish between enantiomers?A1: By itself, NMR cannot. You must introduce a chiral auxiliary into the NMR tube along with your analyte. This converts the enantiomeric pair into a pair of diastereomers, which have different NMR spectra.[13][14] This can be done in two ways:
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, like Mosher's acid chloride, to form stable diastereomers.[13][15]
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid.[16][17][18]
Q2: Which method is better, CDAs or CSAs?A2: It depends on the application.
CDAs typically produce larger chemical shift differences (ΔΔδ), making quantification easier. However, the derivatization reaction must go to completion without any kinetic resolution.[13]
CSAs are simpler to use as they are just added to the NMR sample, requiring no reaction or workup.[18][19] However, the chemical shift differences are often smaller and can be sensitive to concentration, solvent, and temperature.
Q3: What is the main source of error in NMR-based ee determination?A3: For CDA methods, incomplete reaction or kinetic resolution can lead to inaccurate results. For both methods, poor signal-to-noise and overlapping peaks are the primary sources of integration error. It is crucial to find signals that are well-resolved (baseline separated) for accurate integration.[20] The presence of water can also be a critical issue, potentially hydrolyzing derivatives or interfering with complexation.[21]
Troubleshooting Guide - Chiral NMR
Issue
Potential Cause(s)
Recommended Solution(s)
No splitting of enantiomer signals
1. Ineffective chiral auxiliary (CDA or CSA). 2. Insufficient concentration of CSA. 3. Peak overlap.
1. Try a different CDA or CSA.[17] 2. Increase the molar ratio of CSA to analyte. 3. Use a higher field strength NMR spectrometer. Try different deuterated solvents or change the sample temperature.
Broad peaks
1. Intermediate chemical exchange rate (common with CSAs). 2. Sample viscosity or aggregation.
1. Lower the temperature of the NMR experiment to slow down the exchange rate. 2. Dilute the sample.
Inaccurate ee values
1. Integration of overlapping peaks. 2. Incomplete derivatization or kinetic resolution (with CDAs). 3. Poor signal-to-noise ratio.
1. Choose baseline-resolved signals for integration. Apply appropriate baseline correction and phasing.[20] 2. Ensure the derivatization reaction has gone to 100% completion. 3. Increase the number of scans to improve the signal-to-noise ratio.
Visualizing the NMR Derivatization Workflow
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA) in NMR.
V. Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be adapted for chiral analysis. Enantiomers are separated in a capillary based on their differential interaction with a chiral selector added to the background electrolyte (BGE).[22]
Frequently Asked Questions (FAQs) - Chiral CE
Q1: What chiral selectors are used for amino alcohols in CE?A1: Highly sulfated cyclodextrins are very common and effective chiral selectors for a wide range of compounds, including amino alcohols. Other selectors include chiral crown ethers and certain antibiotics.[23] A complex of D-(+)-gluconic acid δ-lactone and boric acid has also been successfully used as a chiral selector for amino alcohols in nonaqueous CE (NACE).[24][25]
Q2: My amino alcohol is neutral. Can I still use CE?A2: Yes. While CE is ideal for charged species, neutral compounds can be analyzed using Micellar Electrokinetic Chromatography (MEKC), where the chiral selector is incorporated into micelles. Alternatively, derivatization with a charged tag can be performed.
Troubleshooting Guide - Chiral CE
Issue
Potential Cause(s)
Recommended Solution(s)
No separation
1. Ineffective chiral selector or incorrect concentration. 2. Inappropriate pH of the background electrolyte (BGE).
1. Screen different types of chiral selectors (e.g., various cyclodextrins). Optimize the concentration of the selector in the BGE. 2. Adjust the pH of the BGE to optimize the charge of the analyte and its interaction with the selector.
Poor resolution/efficiency
1. Joule heating. 2. Adsorption of the analyte to the capillary wall.
1. Lower the separation voltage or use a wider bore capillary. Ensure the capillary is properly thermostatted. 2. Modify the BGE with additives or use a coated capillary.
Poor reproducibility
1. Inconsistent capillary surface. 2. BGE depletion or degradation.
1. Implement a rigorous capillary conditioning and washing protocol between runs. 2. Prepare fresh BGE daily and replace the buffer in the vials frequently.
VI. Method Validation
Once a method has been developed, it must be validated to ensure it is fit for purpose. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this means demonstrating baseline resolution (Rs > 1.5) between the enantiomers.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value. This can be assessed by analyzing samples with a known enantiomeric composition.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
VII. References
[Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis]. (2014). PubMed. Retrieved January 16, 2024, from [Link]
Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis. (2014). ResearchGate. Retrieved January 16, 2024, from [Link]
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). National Institutes of Health. Retrieved January 16, 2024, from [Link]
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021). National Institutes of Health. Retrieved January 16, 2024, from [Link]
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. Retrieved January 16, 2024, from [Link]
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012). PubMed. Retrieved January 16, 2024, from [Link]
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International. Retrieved January 16, 2024, from [Link]
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2013). PubMed. Retrieved January 16, 2024, from [Link]
Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved January 16, 2024, from [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 16, 2024, from [Link]
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). ACS Publications. Retrieved January 16, 2024, from [Link]
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). ResearchGate. Retrieved January 16, 2024, from [Link]
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). OUCI. Retrieved January 16, 2024, from [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved January 16, 2024, from [Link]
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International. Retrieved January 16, 2024, from [Link]
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Semantic Scholar. Retrieved January 16, 2024, from [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 16, 2024, from [Link]
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved January 16, 2024, from [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications. Retrieved January 16, 2024, from [Link]
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014). ACS Publications. Retrieved January 16, 2024, from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. Retrieved January 16, 2024, from [Link]
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). National Institutes of Health. Retrieved January 16, 2024, from [Link]
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 16, 2024, from [Link]
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved January 16, 2024, from [Link]
NMR determination of enantiomeric excess. (2016). ResearchGate. Retrieved January 16, 2024, from [Link]
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2013). ResearchGate. Retrieved January 16, 2024, from [Link]
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. Retrieved January 16, 2024, from [Link]
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2019). National Institutes of Health. Retrieved January 16, 2024, from [Link]
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (1998). Oxford Academic. Retrieved January 16, 2024, from [Link]
New methods for the enantiomeric excess determination using NMR. (2002). University of Groningen. Retrieved January 16, 2024, from [Link]
Trouble with chiral separations. (2020). Chromatography Today. Retrieved January 16, 2024, from [Link]
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 16, 2024, from [Link]
Analyses of amino acids, Enantiomeric purity. (n.d.). Iris Biotech. Retrieved January 16, 2024, from [Link]
Chiral Separation of Amino Acids. (2023). Reddit. Retrieved January 16, 2024, from [Link]
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2019). Royal Society of Chemistry. Retrieved January 16, 2024, from [Link]
Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. (2009). ResearchGate. Retrieved January 16, 2024, from [Link]
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (2024). MDPI. Retrieved January 16, 2024, from [Link]
determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. (2023). Bohrium. Retrieved January 16, 2024, from [Link]
stability issues of 1-(Amino(phenyl)methyl)cyclopropanol under acidic or basic conditions
Welcome to the technical support center for 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges asso...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique molecule. We will delve into the underlying chemical principles governing its stability under both acidic and basic conditions, providing you with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 1-(Amino(phenyl)methyl)cyclopropanol
1-(Amino(phenyl)methyl)cyclopropanol is a fascinating molecule that incorporates a strained cyclopropanol ring and a chiral aminomethylcarbinol moiety. While these features are valuable for introducing three-dimensional complexity into drug candidates, they also present inherent stability challenges. The high ring strain of the cyclopropane ring (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions, particularly under acidic conditions.[1] Furthermore, the presence of amino and hydroxyl groups introduces potential sites for catalysis and degradation.
This guide will provide a framework for understanding and mitigating these stability issues, enabling you to confidently work with this compound.
Part 1: Troubleshooting Guide
Issue 1: Rapid Degradation Observed Under Acidic Conditions
Symptoms:
Loss of the parent compound peak in HPLC analysis.
Appearance of new, unidentified peaks in the chromatogram.
Changes in the physical appearance of the sample (e.g., color change, precipitation).
Root Cause Analysis:
Under acidic conditions, the cyclopropanol moiety is prone to protonation, leading to the formation of a cyclopropylcarbinyl cation. This intermediate is highly unstable and can undergo rapid rearrangement through ring-opening to form more stable carbocations, ultimately leading to a variety of degradation products.[2] The amino group can also be protonated, which may influence the degradation pathway.
dot
Caption: Acid-catalyzed degradation pathway.
Troubleshooting Steps:
pH Control: The most critical factor is to maintain a neutral or near-neutral pH. If acidic conditions are required for a subsequent reaction, consider the following:
Use the mildest possible acid.
Maintain a low temperature to slow down the rate of degradation.
Minimize the exposure time to acidic conditions.
Protecting Groups: If the chemistry allows, consider protecting the amino or hydroxyl group to prevent their participation in the degradation pathway.
Solvent Selection: The choice of solvent can influence stability. Protic solvents may facilitate protonation and subsequent degradation. Aprotic solvents may offer better stability.
Issue 2: Instability Observed Under Basic Conditions
Symptoms:
Gradual decrease in the concentration of the parent compound over time.
Formation of new impurities, potentially with different polarity from the parent compound.
Root Cause Analysis:
While generally more stable under basic conditions than acidic ones, cyclopropanol derivatives can still undergo degradation. Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can potentially lead to ring-opening or other rearrangement reactions, although typically at a slower rate than acid-catalyzed degradation. The amino group is generally stable under basic conditions.
dot
Caption: Potential degradation pathway under basic conditions.
Troubleshooting Steps:
pH Optimization: Avoid strongly basic conditions. If a basic environment is necessary, use the weakest base that can effectively catalyze the desired reaction. Buffer the solution to maintain a stable pH.
Temperature Control: As with acidic conditions, lower temperatures will slow the rate of degradation.
Exclusion of Oxygen: Some degradation pathways under basic conditions can be oxidative. Purging the reaction mixture with an inert gas like nitrogen or argon can help to minimize oxidative degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of 1-(Amino(phenyl)methyl)cyclopropanol under acidic conditions?
A1: Based on the known reactivity of cyclopropylcarbinyl cations, the primary degradation products are likely to be homoallylic alcohols and aldehydes resulting from ring-opening and rearrangement.[2] The exact product profile will depend on the specific acidic conditions and solvent used.
Q2: How can I monitor the stability of 1-(Amino(phenyl)methyl)cyclopropanol in my samples?
A2: A stability-indicating HPLC method is the most effective way to monitor the degradation of your compound.[3][4] This involves developing an HPLC method that can separate the parent compound from its potential degradation products.
Parameter
Recommendation
Column
C18 reversed-phase column
Mobile Phase
A gradient of acetonitrile and water with a neutral buffer (e.g., phosphate buffer at pH 7)
Detection
UV detection at a wavelength where the parent compound and potential impurities absorb
Q3: Are there any special storage conditions recommended for 1-(Amino(phenyl)methyl)cyclopropanol?
A3: To ensure long-term stability, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C). If in solution, use a neutral, aprotic solvent and store at low temperatures. Avoid storing solutions in acidic or strongly basic buffers for extended periods.
Q4: Can I use this compound in peptide synthesis?
A4: Yes, cyclopropane-containing amino acids are used in peptide synthesis to create conformationally constrained peptides with improved metabolic stability.[5][6] However, care must be taken during the deprotection steps, particularly if strong acids like trifluoroacetic acid (TFA) are used. It is crucial to minimize the time and temperature of the deprotection step to avoid degradation of the cyclopropane ring.
Part 3: Experimental Protocols
Protocol 1: General Stability Testing Using HPLC
This protocol outlines a general procedure for assessing the stability of 1-(Amino(phenyl)methyl)cyclopropanol under various conditions.
Materials:
1-(Amino(phenyl)methyl)cyclopropanol
HPLC grade acetonitrile and water
Phosphate buffer (pH 3, 7, and 10)
HPLC system with UV detector
C18 reversed-phase column
Procedure:
Sample Preparation: Prepare stock solutions of 1-(Amino(phenyl)methyl)cyclopropanol in each of the pH buffers at a known concentration (e.g., 1 mg/mL).
Initial Analysis (T=0): Immediately analyze an aliquot of each solution by HPLC to determine the initial purity.
Incubation: Store the remaining solutions at a controlled temperature (e.g., 40°C for accelerated stability testing).
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC.
Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify the formation of any new peaks.
dot
Caption: Workflow for stability testing.
References
Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH. Available from: [Link]
Improved Access to Cyclopropanol via Supply-Centered Synthesis - ResearchGate. Available from: [Link]
Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones - Sci-Hub. Available from: [Link]
Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - NIH. Available from: [Link]
Studied cyclopropane and cyclopropanone derivatives - ResearchGate. Available from: [Link]
Experimental and theoretical investigations into the stability of cyclic aminals - PMC - NIH. Available from: [Link]
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Available from: [Link]
Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C. Available from: [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]
US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
The Journal of Organic Chemistry Vol. 91 No. 2 - ACS Publications. Available from: [Link]
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
Gradual decrease in stability of (1R,2... | Download Scientific Diagram - ResearchGate. Available from: [Link]
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH. Available from: [Link]
Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Available from: [Link]
(PDF) Oxidative radical ring-opening/cyclization of cyclopropane derivatives - ResearchGate. Available from: [Link]
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. Available from: [Link]
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. Available from: [Link]
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications. Available from: [Link]
ChemInform Abstract: Acid‐Catalyzed Rearrangement of Aryl Cyclopropyl Ketones. - Sci-Hub. Available from: [Link]
Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones | Request PDF - ResearchGate. Available from: [Link]
strategies to avoid ring-opening of the cyclopropanol moiety during reactions
Welcome to the technical support center for chemists working with the versatile yet delicate cyclopropanol moiety. This guide is designed for researchers, synthetic chemists, and drug development professionals who encoun...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for chemists working with the versatile yet delicate cyclopropanol moiety. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in preventing the undesired ring-opening of this strained three-membered ring. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and preventative measures grounded in mechanistic understanding.
The synthetic utility of cyclopropanols is intrinsically linked to their high ring strain (approx. 28 kcal/mol), which makes them susceptible to ring-opening reactions.[1] This reactivity is primarily driven by the release of this strain, often facilitated by an electron-donating hydroxyl group.[1] Cyclopropanols can be highly unstable and prone to isomerization into propanal or other ring-opened products.[2] Key triggers for ring-opening include:
Electrophiles & Protic Acids: Protonation of the hydroxyl group creates a good leaving group (H₂O), leading to the formation of a carbocation that rapidly rearranges to relieve ring strain.[3][4]
Lewis Acids: Coordination to the hydroxyl group can also induce ring cleavage, often forming metallo-homoenolates.[1][5][6]
Oxidants: Single-electron transfer (SET) from the cyclopropanol to an oxidant can generate a β-keto radical, which readily undergoes ring-opening.[1][7]
Thermal Stress: High temperatures can provide the activation energy needed to overcome the barrier to ring-opening, particularly in substituted or strained systems.[8][9]
Transition Metals: Many transition metals can catalyze ring-opening via oxidative addition into a C-C bond, forming a metallacyclobutane intermediate.[1][10]
Substituents on the cyclopropane ring play a crucial role. Electron-donating groups can stabilize the ring, while electron-withdrawing groups, especially in a "donor-acceptor" arrangement, can significantly activate the ring towards cleavage.[6][11][12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both immediate fixes and long-term strategic solutions.
Q1: "My cyclopropanol decomposed upon exposure to a Brønsted acid catalyst. How can I perform acid-catalyzed reactions while preserving the ring?"
Root Cause: Protic acids readily protonate the cyclopropanol's hydroxyl group, initiating a carbocation-mediated ring-opening cascade to relieve strain.[3][4] This is one of the most common failure modes.
Immediate Solutions:
Switch to a Lewis Acid: If acid catalysis is required, consider using a non-protic Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃). These coordinate to the hydroxyl group but may offer different reactivity pathways that are less prone to catastrophic decomposition, although ring-opening can still occur.[1][5]
Use a Non-Nucleophilic Buffer: Add a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to scavenge trace protic acids without interfering with the desired reaction.
Long-Term Strategy: Hydroxyl Group Protection
The most robust solution is to mask the hydroxyl group's reactivity by converting it to a stable protecting group before subjecting the molecule to acidic conditions.[13]
Protecting Group
Introduction Conditions
Cleavage Conditions
Stability Profile & Notes
TBDMS/TBS (t-butyldimethylsilyl)
TBDMSCl, Imidazole, DMF
TBAF, THF; or HF·Py, THF
Stable to most non-acidic conditions. Cleaved by fluoride or strong acid. Excellent general-purpose choice.
TIPS (triisopropylsilyl)
TIPSCl, Imidazole, DMF
TBAF, THF
More sterically hindered and generally more stable to acidic conditions than TBDMS.
Ac (Acetyl)
Ac₂O, Pyridine, DMAP (cat.)
K₂CO₃, MeOH; or LiOH, THF/H₂O
Stable to acidic conditions. Labile to basic (hydrolysis) conditions.[14]
PMB (p-methoxybenzyl)
PMB-Cl, NaH, THF
DDQ, CH₂Cl₂/H₂O; or CAN, MeCN/H₂O
Stable to a wide range of conditions but can be removed oxidatively.
Technical Support Center: Diastereoselectivity in Reactions with 1-(Amino(phenyl)methyl)cyclopropanol
Welcome to the technical support center for chemists working with 1-(Amino(phenyl)methyl)cyclopropanol. This guide, structured in a question-and-answer format, is designed to help you troubleshoot and optimize the diaste...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for chemists working with 1-(Amino(phenyl)methyl)cyclopropanol. This guide, structured in a question-and-answer format, is designed to help you troubleshoot and optimize the diastereoselectivity of your reactions. As Senior Application Scientists, we provide not only procedural steps but also the underlying mechanistic rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(Amino(phenyl)methyl)cyclopropanol that influence diastereoselectivity?
A1: The molecule 1-(Amino(phenyl)methyl)cyclopropanol possesses two key features that are critical for stereocontrol:
Two Stereocenters: The carbon atom bonded to the amino and phenyl groups (the benzylic carbon) is a stereocenter. The adjacent carbon of the cyclopropanol ring, bonded to the hydroxyl group and the aminophenylmethyl group, is also a stereocenter. This creates the potential for diastereomers.
Coordinating Functional Groups: The presence of a hydroxyl (-OH) and an amino (-NH₂) group allows for the formation of intramolecular hydrogen bonds or chelation to metal catalysts.[1] These non-covalent interactions can lock the molecule into a rigid conformation, leading to a highly organized transition state where an incoming reagent is forced to attack from a specific face, thereby controlling diastereoselectivity.[2][3]
Q2: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the most common initial troubleshooting steps?
A2: A lack of diastereoselectivity is a frequent challenge and typically points to a transition state that is not sufficiently ordered. Here is a logical progression for troubleshooting:
Lower the Reaction Temperature: This is the most effective first step. Lowering the temperature increases the free energy difference (ΔΔG‡) between the two diastereomeric transition states. A more ordered, lower-energy transition state is favored, often leading to a significant improvement in the diastereomeric ratio (d.r.).[3]
Verify Reagent and Substrate Purity: Impurities, especially water or protic solvents in anhydrous reactions, can deactivate catalysts or interfere with chelation control. Ensure your starting material, reagents, and solvent are pure and dry.
Screen Solvents: The polarity and coordinating ability of the solvent play a crucial role. Non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred when using a chelating Lewis acid catalyst, as they will not compete for binding. In contrast, polar or coordinating solvents (e.g., THF, acetonitrile) can disrupt intramolecular hydrogen bonding or catalyst chelation, leading to reduced selectivity.
Check Catalyst Loading and Integrity: If using a catalyst, ensure the loading is optimal. Too little catalyst may result in a significant uncatalyzed background reaction with low selectivity. Verify that the catalyst has not degraded.
Troubleshooting Guides: Specific Issues
Issue 1: The Diastereomeric Ratio (d.r.) is Poor (<5:1)
If initial troubleshooting steps have not resolved the issue, a more systematic approach is required. The following guide will help you diagnose the problem.
Detailed Explanation of Workflow Steps:
Temperature: Reactions proceeding through cyclic, chelated transition states often show enhanced selectivity at lower temperatures due to their more organized nature (lower entropy of activation).
Solvent: A solvent screen can reveal the importance of chelation. A significant drop in selectivity when switching from a non-coordinating solvent like Toluene to a coordinating one like THF suggests a chelation-controlled mechanism is operative and being disrupted.
Catalyst/Reagent Modification:
Lewis Acid Choice: The size and identity of the Lewis acid are critical. For example, in reactions of cyclopropanols with imines, diethylzinc (Et₂Zn) can generate a zinc homoenolate that coordinates to the imine, directing the nucleophilic attack.[4] Changing the Lewis acid (e.g., to Ti(Oi-Pr)₄, BF₃·OEt₂) can alter the geometry of the transition state.
Stoichiometry: Ensure you are using at least a stoichiometric amount of the reagent if it is consumed or coordinates strongly. For catalytic reactions, screen loadings from 1 mol% to 20 mol%.
Additives: Sometimes, additives like lithium chloride (LiCl) can break up aggregates of organometallic reagents or modify the catalyst, leading to improved selectivity.[4]
Table 1: Effect of Temperature and Solvent on a Model Reaction
(Illustrative data for the reaction of 1-(Amino(phenyl)methyl)cyclopropanol with an aldehyde)
Entry
Temperature (°C)
Solvent
Diastereomeric Ratio (d.r.)
1
25
DCM
2:1
2
0
DCM
5:1
3
-78
DCM
15:1
4
-78
THF
3:1
This table clearly illustrates that for this hypothetical reaction, lowering the temperature significantly improves diastereoselectivity, while a coordinating solvent like THF is detrimental compared to DCM at the same temperature.
Issue 2: The Opposite Diastereomer is Forming
Receiving the unexpected diastereomer is often more informative than getting a poor mixture. It suggests that the dominant stereochemical control element is different from what was hypothesized.
Q3: My reaction is highly selective, but I'm getting the anti product instead of the expected syn product. Why?
A3: This inversion of selectivity points to a change in the governing stereochemical model.
Chelation vs. Non-Chelation Control: The syn product might be expected from a chelation-controlled model where a Lewis acid coordinates to both the amino and hydroxyl groups, creating a rigid cyclic intermediate. The formation of the anti product suggests a non-chelation or dipole-minimizing model (e.g., a Felkin-Anh-type model) is dominant. This can happen if the Lewis acid used is not a strong chelating agent (e.g., BF₃·OEt₂) or if one of the coordinating groups is protected.
Catalyst-Controlled Selectivity: If you are using a chiral catalyst, the catalyst itself is the primary source of stereochemical induction. The inherent preference of the substrate becomes secondary. The catalyst creates a chiral environment that favors one transition state over the other, and this preference may lead to the anti product.[5]
Mechanism Switch: In some cases, reaction conditions can favor an alternative mechanism. For example, some ring-opening reactions of cyclopropanols can proceed through radical intermediates or via different modes of metal-catalyzed activation, each with its own stereochemical preferences.[6]
Issue 3: Difficulty in Analyzing the Diastereomeric Ratio
Q4: How can I reliably determine the diastereomeric ratio of my product mixture?
A4: Accurate determination of the d.r. is crucial. The two most common methods are high-resolution NMR spectroscopy and chiral chromatography.
¹H NMR Spectroscopy: This is the fastest method. Look for non-overlapping signals corresponding to protons in the two different diastereomers. Protons closest to the newly formed stereocenter are ideal, such as the benzylic proton or the protons on the cyclopropane ring. Integrate the distinct signals for each diastereomer to determine the ratio. If signals overlap, 2D NMR techniques (like COSY or HSQC) or using a higher field strength magnet may be necessary to resolve them.[7][8]
Chiral Chromatography (HPLC or SFC): This method provides baseline separation of diastereomers (and enantiomers if the product is chiral and racemic).[9][10] It is highly accurate for quantification. You will need to screen different chiral stationary phases (CSPs) and mobile phases to find a suitable method.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Mediated Reaction
This protocol describes a model reaction between 1-(Amino(phenyl)methyl)cyclopropanol and an electrophile (e.g., an aldehyde or imine) under anhydrous conditions.
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Amino(phenyl)methyl)cyclopropanol (1.0 eq).
Solvent Addition: Add anhydrous solvent (e.g., DCM, 0.1 M concentration) via syringe.
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
Lewis Acid Addition: Add the Lewis acid (e.g., a 1.0 M solution of Et₂Zn in hexanes, 1.1 eq) dropwise over 5 minutes. Stir the solution for 30 minutes at this temperature.
Electrophile Addition: Add the electrophile (1.1 eq), either neat or as a solution in the same anhydrous solvent, dropwise.
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl or Rochelle's salt at the reaction temperature.
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Determine the crude d.r. by ¹H NMR. Purify the product by column chromatography.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
Identification: Identify a set of well-resolved, non-overlapping peaks corresponding to a specific proton in each diastereomer. For example, the benzylic C-H proton often appears as a distinct doublet or singlet for each diastereomer.
Integration: Carefully integrate the area under each of these identified peaks.
Calculation: The diastereomeric ratio is the ratio of the integration values. For example, if the integral of the major diastereomer's peak is 8.5 and the minor is 1.0, the d.r. is 8.5:1.
References
Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters.
Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry.
Recent advances in asymmetric synthesis via cyclopropanol intermedi
The Chemistry of Cyclopropanols.
Stereoselective Synthesis of Cyclopropanols.
Technical Support Center: Diastereoselectivity in β-Amino Ketone Synthesis. BenchChem.
Supporting Inform
High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Chemistry – A European Journal.
Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry.
Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination.
syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination.
Diastereoselective synthesis of cyclopropane amino acids using diazo compounds gener
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral st
¹H NMR stereochemical analysis of major and minor diastereoisomers.
Functional Groups In Organic Chemistry. University of California, Davis.
Technical Support Center: Large-Scale Synthesis of 1-(Amino(phenyl)methyl)cyclopropanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, chemists, and process developme...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Amino(phenyl)methyl)cyclopropanol. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this valuable synthetic building block. The inherent strain of the cyclopropane ring combined with the vicinal amino alcohol functionality presents unique hurdles.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to ensure the success of your large-scale campaigns.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis. The solutions provided are based on established chemical principles and practical field experience.
Q1: My reaction yield is low and inconsistent, especially after increasing the batch size from lab-scale to pilot-scale. What are the likely causes?
A1: Low and variable yields during the scale-up of cyclopropanation reactions, particularly those involving organometallics like the Kulinkovich-de Meijere or related titanium-mediated processes, are common.[2][3] The root causes are often multifactorial, stemming from issues with heat transfer, mass transfer, and reagent stability.
Common Causes & Solutions:
Inadequate Temperature Control: The formation of the titanacyclopropane intermediate is exothermic.[4] On a small scale, a simple ice bath can manage this. On a larger scale, inefficient heat removal can lead to localized "hot spots," causing the decomposition of the reactive intermediate and promoting side reactions.
Solution: Employ a reactor with a high surface-area-to-volume ratio and a powerful cooling system. Implement a controlled, slow addition of the Grignard reagent to the titanium alkoxide solution to keep the internal temperature within a narrow, predetermined range (e.g., 0-5 °C).
Poor Mixing and Mass Transfer: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can lead to localized areas of high reagent concentration, causing side reactions and reducing the formation of the desired product.
Solution: Use a reactor equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to ensure efficient mixing. The addition of reagents should occur below the surface of the reaction mixture to promote rapid dispersion.
Grignard Reagent Quality and Titration: The quality of the Grignard reagent is paramount. On a large scale, extended preparation or transfer times can lead to degradation from atmospheric moisture.
Solution: Always titrate your Grignard reagent immediately before use, even for commercially supplied solutions. For in-house preparations, ensure all glassware and solvents are rigorously dried. Using a slight excess (1.05-1.10 equivalents) of the Grignard reagent can sometimes compensate for minor degradation without significantly impacting the impurity profile.
Stoichiometry of Titanium Reagent: While catalytic versions of the Kulinkovich reaction exist, the related syntheses of cyclopropylamines from amides or nitriles often perform significantly better with stoichiometric amounts of the titanium reagent.[2] Attempting to use sub-stoichiometric quantities to save costs can drastically reduce yield.
Solution: For robust and reproducible results, begin with a stoichiometric equivalent of the titanium(IV) isopropoxide. Optimization to reduce the catalyst loading should only be attempted after a consistent process has been established.
A logical workflow for troubleshooting these issues is presented below.
Caption: Decision tree for troubleshooting low yield in scale-up.
Q2: I am observing poor diastereoselectivity in my final product. How can I improve the ratio of the desired trans (or cis) diastereomer?
A2: The formation of 1-(Amino(phenyl)methyl)cyclopropanol creates two adjacent stereocenters. Controlling the relative stereochemistry is a significant challenge. Diastereoselectivity in these systems is often influenced by steric hindrance, reaction temperature, and the specific nature of the synthetic route.
Strategies for Improving Diastereoselectivity:
Lower the Reaction Temperature: In many diastereoselective reactions, lower temperatures enhance selectivity by favoring the transition state with the lowest activation energy. Perform the key bond-forming step at the lowest practical temperature that still allows for a reasonable reaction rate (e.g., -20 °C or even -78 °C if feasible).
Modify the Substrate: The steric bulk of protecting groups on the amine or precursor functional group can dramatically influence the facial selectivity of the cyclopropanation.
Example: If starting from an N-protected benzamide derivative in a Kulinkovich-de Meijere type reaction, switching from a small protecting group (e.g., N,N-dimethyl) to a bulkier one (e.g., N,N-dibenzyl) can alter the preferred direction of approach for the titanacyclopropane, potentially improving the diastereomeric ratio.[2]
Choice of Cyclopropanation Reagent: Different methods of cyclopropanation exhibit different intrinsic selectivities.
Simmons-Smith Type Reactions: If the cyclopropane ring is formed from an allylic alcohol precursor, the hydroxyl group can direct the cyclopropanation reagent (e.g., Zn-Cu couple and CH₂I₂) to deliver the methylene group syn to the alcohol, offering a degree of stereocontrol.[5]
Catalytic Carbene Transfer: Rhodium- and copper-catalyzed reactions of diazo compounds with olefins can be highly diastereoselective.[6][7] The choice of catalyst and ligand is critical and often requires screening to find the optimal system for your specific substrate.[8][9]
Comparative Data on Reaction Conditions (Illustrative):
Method
Key Reagent
Temperature (°C)
Typical Diastereomeric Ratio (trans:cis)
Reference Insight
Kulinkovich-de Meijere
EtMgBr/Ti(Oi-Pr)₄
25
2:1 to 5:1
Generally moderate selectivity, sensitive to substrate.[2]
Offers potential for excellent diastereo- and enantioselectivity.[10][11]
Q3: The work-up is challenging. I have a persistent emulsion and difficulty removing titanium salts, leading to a low isolated yield of a tacky solid. What is a robust purification strategy?
A3: This is a classic issue with Kulinkovich-type reactions. The work-up generates fine, gelatinous titanium dioxide (TiO₂) and magnesium salts that are notorious for causing emulsions and trapping the product.
Recommended Large-Scale Work-up and Purification Protocol:
Controlled Quench: Cool the reaction mixture to 0 °C. Instead of quenching directly with aqueous acid, perform a slow, controlled quench with a milder reagent like saturated aqueous ammonium chloride (NH₄Cl) or a Rochelle's salt (potassium sodium tartrate) solution. Rochelle's salt is particularly effective as it chelates magnesium and titanium ions, helping to break up emulsions.
Filtration Aid: After quenching and stirring for a few hours (or overnight) to allow the salts to granulate, add a filter aid like Celite® or diatomaceous earth to the slurry. This creates a porous filter cake and prevents the fine inorganic salts from clogging the filter.
Solvent Selection for Extraction: Your product is an amino alcohol, meaning it has both basic and polar characteristics. It may have significant solubility in both aqueous and organic layers, especially at certain pH values.
First, perform an extraction with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM) to remove non-polar impurities while the product is protonated in the slightly acidic aqueous layer (from the NH₄Cl quench).
Next, basify the aqueous layer to a pH of 10-11 with NaOH or K₂CO₃ to deprotonate the amine, making the product less water-soluble.
Perform a second series of extractions with a suitable solvent (e.g., DCM or ethyl acetate) to recover the free-base product.
Crystallization over Chromatography: Column chromatography is often not economically viable or practical for large-scale purification. Developing a robust crystallization procedure is key.
Solvent Screen: Screen various solvent/anti-solvent systems (e.g., isopropanol/heptane, ethyl acetate/hexanes, toluene) to find conditions that provide good crystallinity and impurity rejection.
Salt Formation: Consider forming a crystalline salt of your product. The hydrochloride or hydrobromide salt of an amine is often more crystalline than the free base. This can be achieved by dissolving the purified free base in a solvent like isopropanol or MTBE and adding a solution of HCl in the same solvent.[12]
Q4: My isolated product appears pure by NMR initially, but it discolors and shows signs of degradation after a few weeks in storage. What are the stability considerations?
A4: The stability of 1-(Amino(phenyl)methyl)cyclopropanol can be compromised by its structural features. The strained cyclopropanol ring is susceptible to ring-opening reactions, particularly under acidic or basic conditions.[13] The primary amine can be susceptible to oxidation.
Stability and Storage Recommendations:
Atmosphere: The amine functionality can be oxidized by atmospheric oxygen over time, leading to discoloration. The cyclopropanol moiety can also be sensitive.
Solution: Store the final product under an inert atmosphere (Nitrogen or Argon). For large quantities, use nitrogen-purged containers.
Temperature: Degradation pathways are kinetically driven, meaning higher temperatures accelerate decomposition. Commercial suppliers recommend storing the compound at 2-8 °C. Long-term storage at -20 °C is advisable.[14]
Form of the Compound: As mentioned in the purification section, storing the compound as a stable crystalline salt (e.g., hydrochloride) can significantly enhance its long-term stability compared to the free-base oil or amorphous solid. The protonated amine is much less susceptible to oxidation.
Light: Photochemical degradation pathways may also exist.
Solution: Always store the material in amber bottles or containers that protect it from light.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 1-(Amino(phenyl)methyl)cyclopropanol?
A1: Based on the principles of cyclopropylamine synthesis, a highly convergent and scalable route is the titanium-mediated cyclopropanation of a nitrile, a variant of the Kulinkovich reaction known as the Kulinkovich-Szymoniak reaction.[4][15] This approach is advantageous because the starting materials are often readily available.
A plausible large-scale workflow is outlined below.
Caption: General workflow for scalable synthesis.
Q2: What are the key safety considerations when running Kulinkovich-de Meijere type reactions at scale?
A2: Safety is the highest priority. Key hazards include:
Grignard Reagents (e.g., EtMgBr): Can be pyrophoric, especially if neat or in high concentration. They react violently with water and protic solvents. All transfers must be done under an inert atmosphere.
Titanium(IV) Isopropoxide: While not pyrophoric, it is extremely moisture-sensitive. Hydrolysis generates isopropanol and titanium oxides.
Solvents: Ethers like THF and diethyl ether are flammable and can form explosive peroxides. Always use freshly distilled or inhibitor-tested solvents.
Reaction Exotherm: As discussed, the reaction can generate significant heat. A failure of the cooling system could lead to a dangerous runaway reaction, potentially boiling the solvent and causing a pressure buildup. Ensure the reactor's cooling capacity is sufficient for the batch size and that a secondary quench bath is available for emergencies.
Q3: How can I monitor the reaction progress effectively?
A3: Monitoring is crucial for determining the reaction endpoint and minimizing byproduct formation.
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. Stain with ninhydrin to visualize the primary amine product and with potassium permanganate to see the starting material.
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can track the disappearance of the starting material and the appearance of the product and any major byproducts. A reverse-phase C18 column with a water/acetonitrile mobile phase (containing TFA or formic acid for peak shaping) is a good starting point.
Gas Chromatography (GC): If the product and starting materials are sufficiently volatile and thermally stable, GC can also be used. Derivatization may be necessary to improve analysis.[14]
Q4: Can this synthesis be made enantioselective?
A4: Yes, achieving enantioselectivity is possible but adds complexity. The standard Kulinkovich reaction is not asymmetric. However, several strategies exist:
Chiral Auxiliaries: Starting with a chiral amide or nitrile (where a chiral group is attached to the nitrogen or another part of the molecule) can induce facial selectivity in the cyclopropanation. This is a substrate-controlled approach.
Asymmetric Catalysis: The use of chiral titanium complexes, such as titanium-TADDOLate complexes, has been reported for asymmetric Kulinkovich reactions, although their application is less common.[16]
Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, have shown remarkable efficiency and selectivity in cyclopropanation reactions and could be adapted for this transformation.[10][11] This is a promising green chemistry approach for producing single-enantiomer products.
References
Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Available at: [Link]
Fustero, S., et al. (2011). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 111(11), 6984-7034. Available at: [Link]
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
Wang, J., et al. (2022). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry, 88(1), 359–365. Available at: [Link]
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(230). Available at: [Link]
Mao, Y., et al. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. ChemInform, 45(37). Available at: [Link]
Fustero, S., et al. (2009). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Molecules, 14(2), 569-603. Available at: [Link]
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Yoshikai, N., et al. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society, 143(44), 18534–18540. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
Doyle, M. P. (2005). Catalytic Methods for the Synthesis of Cyclopropanes. Catalysis of Organic Reactions. Taylor & Francis. Available at: [Link]
ResearchGate. (n.d.). Catalytic Cyclopropanation Reactions. Request PDF. Available at: [Link]
Diez, D., et al. (2003). Stereocontrolled Synthesis of Cyclopropanol Amino Acids from Allylic Sulfones: Conformationally Restricted Building Blocks. The Journal of Organic Chemistry, 68(24), 9345-9352. Available at: [Link]
Al-Abachi, A. M., et al. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1). Available at: [Link]
Crane, Z. D., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(10), 3848–3852. Available at: [Link]
Arnold, F. H., et al. (2022). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ACS Catalysis, 12(15), 9414-9420. Available at: [Link]
Karjalainen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(23), 4547-4564. Available at: [Link]
ResearchGate. (2012). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Request PDF. Available at: [Link]
Moody, C. J., & Taylor, R. J. (2001). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 66(11), 3748–3759. Available at: [Link]
Kulinkovich, O. G. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. Available at: [Link]
Moody, C. J., & Taylor, R. J. (2001). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. Available at: [Link]
Charette, A. B., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Organic & Inorganic Au, 2(4), 313-319. Available at: [Link]
Hartung, W. H. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. US Patent 3,028,429A.
The Constrained Advantage: A Comparative Analysis of 1-(Amino(phenyl)methyl)cyclopropanol and its Acyclic Analogs in Biological Activity
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability, medicinal chemists fre...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability, medicinal chemists frequently employ bioisosteric replacements and conformational constraint as powerful design strategies. The introduction of a cyclopropane ring into a flexible molecule is a classic example of this approach, often yielding profound effects on its biological activity. This guide provides an in-depth comparison of the biological activity of 1-(Amino(phenyl)methyl)cyclopropanol and its analogous open-chain counterparts, such as 2-amino-1-phenylpropan-1-ol (norephedrine) and 3-amino-2-methyl-1-phenylpropan-1-ol . Through a synthesis of established medicinal chemistry principles and supporting data from analogous systems, we will explore how the rigid cyclopropyl moiety can dramatically alter the pharmacological profile of a molecule.
The Rationale: Conformational Rigidity and Beyond
The fundamental difference between 1-(Amino(phenyl)methyl)cyclopropanol and its open-chain analogs lies in the concept of conformational freedom. Acyclic molecules like norephedrine can adopt a multitude of conformations through rotation around their single bonds. In contrast, the cyclopropane ring in 1-(Amino(phenyl)methyl)cyclopropanol severely restricts this rotational freedom, locking the pharmacophoric elements—the phenyl ring, the amino group, and the hydroxyl group—into a more defined spatial arrangement.[1][2][3]
This conformational rigidity can lead to several advantageous outcomes:
Enhanced Potency: By pre-organizing the molecule into a conformation that is optimal for binding to its biological target, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity and potency.[4]
Improved Selectivity: Different receptor subtypes often possess subtle differences in the topography of their binding sites. A conformationally constrained ligand may fit preferentially into the binding pocket of one subtype over another, leading to enhanced selectivity and a reduction in off-target effects.[5]
Increased Metabolic Stability: The cyclopropyl group, particularly when not directly attached to a heteroatom, is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to an analogous isopropyl or other alkyl groups.[6][7] This can lead to a longer plasma half-life and improved pharmacokinetic properties.[8]
Structural Comparison of the Analogs
To visualize the core structural differences, let's examine the molecules at the heart of this comparison.
Figure 1. Chemical structures of the constrained cyclopropyl analog and its open-chain counterparts.
Comparative Biological Activity: An Evidence-Based Projection
The open-chain analog, 2-amino-1-phenylpropan-1-ol (norephedrine), is a well-characterized sympathomimetic agent that acts as a mixed-acting adrenergic agonist. It stimulates adrenergic receptors directly and also causes the release of endogenous norepinephrine.[9][10] Its biological activity is multifaceted, including vasoconstriction (leading to its use as a decongestant) and appetite suppression.[9]
Based on the principles of conformational constraint and bioisosterism, we can project the following differences in the biological profile of 1-(Amino(phenyl)methyl)cyclopropanol:
Biological Parameter
1-(Amino(phenyl)methyl)cyclopropanol (Projected)
Open-Chain Analogs (e.g., Norephedrine)
Rationale
Receptor Binding Affinity (Potency)
Potentially Higher
Moderate
The rigid cyclopropane scaffold may lock the molecule in a bioactive conformation, reducing the entropic penalty of binding to its target receptor(s).[4][9]
Receptor Selectivity
Potentially Higher
Broad (acts on multiple adrenergic receptor subtypes)
The defined conformation of the cyclopropyl analog may allow for more specific interactions with a particular receptor subtype, leading to improved selectivity.[5]
Efficacy
Variable (could be full agonist, partial agonist, or antagonist)
Typically an agonist
The constrained conformation can alter how the ligand interacts with the receptor's activation machinery, potentially modulating its intrinsic activity.[9]
Metabolic Stability
Likely Increased
Susceptible to oxidation
The cyclopropyl group is generally more resistant to CYP450-mediated metabolism compared to the isopropyl group of norephedrine, potentially leading to a longer half-life.[6][7]
Off-Target Activities
Potentially Reduced
Known off-target effects
Improved selectivity would likely lead to a reduction in interactions with unintended biological targets.
Experimental Workflows for Comparative Analysis
To empirically validate these projected differences, a series of well-defined experimental protocols would be necessary. The following outlines a logical workflow for a comprehensive comparative study.
Figure 2. A streamlined workflow for the comparative biological evaluation of the analogs.
Objective: To determine and compare the binding affinities (Kᵢ values) of 1-(Amino(phenyl)methyl)cyclopropanol and its open-chain analogs for a panel of adrenergic receptors (e.g., α₁, α₂, β₁, β₂, β₃).
Materials:
Test compounds: 1-(Amino(phenyl)methyl)cyclopropanol, 2-amino-1-phenylpropan-1-ol, 3-amino-2-methyl-1-phenylpropan-1-ol.
Cell membranes expressing the human adrenergic receptor subtypes of interest.
Radioligands specific for each receptor subtype (e.g., [³H]prazosin for α₁, [³H]rauwolscine for α₂, [³H]dihydroalprenolol for β receptors).
Scintillation vials and scintillation cocktail.
Filtration apparatus and glass fiber filters.
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
Procedure:
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the incubation buffer to achieve a range of final assay concentrations.
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kₑ, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value for each compound. Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.
Detailed Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of 1-(Amino(phenyl)methyl)cyclopropanol and its open-chain analogs in human liver microsomes.
Materials:
Test compounds.
Human liver microsomes (pooled from multiple donors).
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Phosphate buffer (pH 7.4).
Acetonitrile (for quenching the reaction).
LC-MS/MS system for quantitative analysis.
Procedure:
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound in phosphate buffer.
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the rate constant of elimination (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Conclusion: The Power of a Three-Membered Ring
The strategic incorporation of a cyclopropane ring, as seen in 1-(Amino(phenyl)methyl)cyclopropanol, represents a powerful tool in medicinal chemistry for fine-tuning the biological activity of a lead compound. By constraining the molecule into a more rigid conformation, it is possible to enhance potency, improve receptor selectivity, and increase metabolic stability compared to its more flexible open-chain analogs like norephedrine. While direct comparative data is yet to be published, the foundational principles of medicinal chemistry, supported by a wealth of analogous examples, strongly suggest that 1-(Amino(phenyl)methyl)cyclopropanol will exhibit a distinct and potentially superior pharmacological profile. The experimental workflows detailed herein provide a clear roadmap for the empirical validation of these structure-activity relationships, paving the way for the rational design of next-generation therapeutics.
Eshleman, A. J., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 186, 108475. [Link]
Shuto, S., et al. (2003). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. Journal of the American Chemical Society, 125(47), 14512-14524. [Link]
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Doyle, M. P., et al. (1995). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of the American Chemical Society, 117(21), 5763-5775. [Link]
Shuto, S., et al. (2003). Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure. Journal of Medicinal Chemistry, 46(10), 1980-1988. [Link]
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de Moura, A. F., et al. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Revista de la Sociedad Química de México, 44(2), 109-131. [Link]
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
ResearchGate. (n.d.). Receptor binding profiles and behavioral pharmacology of ring-substituted N ,N-diallyltryptamine analogs. ResearchGate. [Link]
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
Lacivita, E., et al. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology, 58(2), 235-243. [Link]
Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]
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Hruby, V. J., et al. (1986). Comparative biological activities of potent analogues of alpha-melanotropin. Effect of nonaromatic and para substituted aromatic amino acids at position 7. International Journal of Peptide and Protein Research, 27(6), 685-694. [Link]
Al-Amiery, A. A., et al. (2022). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. Scientific Reports, 12(1), 1-15. [Link]
comparing the efficacy of drugs synthesized with and without the cyclopropyl moiety
In the landscape of modern medicinal chemistry, the relentless pursuit of enhanced drug efficacy, improved safety profiles, and optimized pharmacokinetic properties is paramount. Among the myriad of structural motifs emp...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern medicinal chemistry, the relentless pursuit of enhanced drug efficacy, improved safety profiles, and optimized pharmacokinetic properties is paramount. Among the myriad of structural motifs employed by drug designers, the cyclopropyl group, a simple three-membered carbocycle, has emerged as a powerful tool to achieve these goals. Its unique stereoelectronic properties distinguish it from other small alkyl groups, often leading to profound effects on a molecule's biological activity. This guide provides an in-depth comparison of the efficacy of drugs synthesized with and without the cyclopropyl moiety, supported by experimental data from compelling case studies.
The Allure of the Cyclopropyl Ring: More Than Just a Small Isostere
The incorporation of a cyclopropyl group into a drug candidate is a strategic decision driven by its distinct chemical nature. The strained 60° bond angles within the ring result in C-C bonds with significant p-character, akin to a double bond, and shorter, stronger C-H bonds compared to linear alkanes.[1][2] These features contribute to several advantageous properties:
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing potency.[3][4]
Increased Metabolic Stability: The robust C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[5] This can lead to a longer in vivo half-life and improved bioavailability.
Modulation of Physicochemical Properties: The cyclopropyl group can act as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or vinyl groups, influencing properties like lipophilicity and solubility.[6][7]
Reduced Off-Target Effects: By providing a specific and rigid conformation, the cyclopropyl moiety can enhance selectivity for the intended biological target, minimizing interactions with other proteins that could lead to adverse effects.[2][8]
The successful application of this strategy is evidenced by the fact that 18 new chemical entities containing a cyclopropyl group were approved by the FDA in the last decade alone, highlighting its proven track record in drug development.[1]
Case Study 1: Enhancing Potency and Selectivity in Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell signaling and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[9] The development of potent and selective BTK inhibitors is an area of intense research.
A compelling example of the cyclopropyl group's impact can be seen in the structure-activity relationship (SAR) studies of a series of reversible BTK inhibitors.[3] In this work, researchers replaced a 2-aminopyridyl group in the clinical-stage inhibitor fenebrutinib with various amide analogs to explore the H2 pocket of the enzyme.
Comparative Efficacy Data:
Compound
Moiety
BTK IC50 (nM)
Compound 8
Cyclopropyl Amide
7.1
Compound 12
Isopropyl Amide
>1000
Fenebrutinib
2-Aminopyridyl
2
Table 1: Comparison of in vitro potency of BTK inhibitors. IC50 values represent the half-maximal inhibitory concentration.[2][3]
The data clearly demonstrates the profound positive effect of the cyclopropyl moiety. The cyclopropyl amide analog (Compound 8 ) exhibited potent BTK inhibition with an IC50 of 7.1 nM. In stark contrast, the structurally similar isopropyl amide analog (Compound 12 ), which lacks the rigid, strained ring, was significantly less potent (IC50 > 1000 nM).[3] This dramatic difference underscores the importance of the cyclopropyl group's conformational constraint in optimizing interactions within the kinase's active site.
While the 2-aminopyridyl group in fenebrutinib provides slightly higher potency (IC50 = 2 nM), the cyclopropyl amide serves as a viable and potent alternative.[2] Furthermore, the study highlights another critical aspect of drug design: off-target effects. A common liability for kinase inhibitors is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.[10] Several compounds in the cyclopropyl amide series showed significant hERG inhibition. However, further optimization, including the introduction of fluorine atoms on the cyclopropyl ring, led to the identification of analogs with potent BTK inhibition and no discernible hERG liability (hERG IC50 > 10 µM).[3]
This case study exemplifies the dual role of the cyclopropyl group in not only enhancing target potency but also providing a scaffold that can be fine-tuned to mitigate off-target effects.
Case Study 2: Mitigating Metabolic Liabilities in Hepatitis C Virus (HCV) NS5B Inhibitors
The hepatitis C virus (HCV) NS5B polymerase is an essential enzyme for viral replication and a key target for antiviral drug development.[11][12] During the optimization of a series of HCV NS5B inhibitors, researchers encountered a metabolic instability issue directly linked to a cyclopropyl moiety.[5][13]
In vitro metabolism studies of a cyclopropyl-containing lead compound revealed an NADPH-dependent bioactivation pathway. This process, mediated by P450 enzymes, led to the formation of multiple glutathione (GSH) conjugates.[13] The formation of such reactive metabolites is a significant safety concern as they can covalently bind to cellular macromolecules, potentially leading to toxicity.
The proposed mechanism involved a hydrogen atom abstraction from the cyclopropyl ring to form a cyclopropyl radical, followed by ring opening and reaction with GSH.[13] To address this metabolic liability, the medicinal chemistry team made a strategic structural modification: they replaced the problematic cyclopropyl ring with a gem-dimethyl group.
Outcome of Bioisosteric Replacement:
Subsequent in vitro studies with the gem-dimethyl analog demonstrated that this bioisosteric replacement successfully averted the bioactivation pathway.[13] The gem-dimethyl group, while sterically similar to the cyclopropyl moiety, lacks the ring strain and the specific electronic properties that made the cyclopropyl group susceptible to the radical-mediated bioactivation.
This case study serves as a critical reminder that while the cyclopropyl group often enhances metabolic stability, its unique reactivity can, in certain chemical contexts, introduce unforeseen metabolic liabilities. It highlights the importance of thorough metabolic profiling during drug development and the utility of bioisosteric replacements to overcome such challenges.
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for key experiments used to compare the efficacy and metabolic stability of drug analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
Kinase of interest (e.g., BTK)
Kinase substrate peptide
ATP
Test compounds (with and without cyclopropyl moiety)
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
ADP-Glo™ Kinase Assay Kit (or similar)
White, opaque 96- or 384-well plates
Multichannel pipettes
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation:
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
Create a serial dilution of each compound in DMSO.
Kinase Reaction:
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.
Add 2.5 µL of the kinase to each well.
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
Pooled liver microsomes (human or other species)
Test compounds
Phosphate buffer (100 mM, pH 7.4)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Magnesium chloride (MgCl2)
Acetonitrile with an internal standard
96-well plates
Incubator/shaker (37°C)
Centrifuge
LC-MS/MS system
Procedure:
Preparation:
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
Incubation:
In a 96-well plate, add the liver microsomes, phosphate buffer, and MgCl2.
Add the test compound to each well (final concentration typically 1-10 µM).
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (add buffer instead).
Incubate the plate at 37°C with shaking.
Time Points and Reaction Quenching:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
Sample Processing and Analysis:
Seal the plate and vortex to mix.
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
Transfer the supernatant to a new 96-well plate.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of drug candidates in a mouse model.
Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.
Subcutaneously inject the cell suspension into the flank of each mouse.
Monitor the mice regularly for tumor growth.
Dosing:
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Prepare the test compounds in a suitable vehicle for the desired route of administration (e.g., oral, intravenous).
Administer the compounds or vehicle to the respective groups according to the planned dosing schedule (e.g., once daily for 21 days).
Monitoring and Data Collection:
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
Monitor the body weight of the mice as an indicator of toxicity.
Observe the general health and behavior of the animals.
Endpoint and Analysis:
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
Excise the tumors and measure their final weight.
Compare the tumor growth inhibition in the treatment groups relative to the control group.
Analyze the data for statistical significance.
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the metabolic pathway considerations and a general experimental workflow.
Caption: Metabolic fate of drugs with and without a cyclopropyl group.
Caption: General workflow for comparing drug efficacy.
Conclusion
The strategic incorporation of a cyclopropyl moiety is a well-established and powerful tactic in drug design. As demonstrated by the case studies on BTK and HCV NS5B inhibitors, this small carbocycle can profoundly influence a drug's efficacy, either by enhancing potency and selectivity or, in some instances, by introducing metabolic liabilities that require careful consideration and mitigation. The decision to include a cyclopropyl group must be guided by a thorough understanding of the target biology and the specific chemical context of the drug candidate. By leveraging the unique properties of the cyclopropyl ring and employing rigorous experimental evaluation, researchers can continue to develop more effective and safer medicines.
References
Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. [Link]
Early identification of hERG liability in drug discovery programs by automated patch clamp. National Center for Biotechnology Information. [Link]
Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. National Center for Biotechnology Information. [Link]
Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed. [Link]
Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
Fenebrutinib, a Potent, Highly Selective, Noncovalent BTK Inhibitor for the Treatment of Multiple Sclerosis. Dialogo Roche. [Link]
Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. ACS Publications. [Link]
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA. [Link]
NADP+/NADPH Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
Fenebrutinib, a Bruton's tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways. PubMed Central. [Link]
Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers. [Link]
Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PubMed. [Link]
Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. National Center for Biotechnology Information. [Link]
Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. National Center for Biotechnology Information. [Link]
Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). ResearchGate. [Link]
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]
Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of Btk-dependent platelet aggregation (PA) by GPVI or FcγRIIa stimulation of blood, therapeutic plasma concentrations and blood concentrations which increase bleeding time in vitro. ResearchGate. [Link]
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
Comparison of lipophilicities between the linear alkyl, isopropyl, cyclopropyl, and 3-oxetanyl substituents by fluorination level (exchange two C-H bonds by a C-C bond or C-O-C bonds, same carbon count). ResearchGate. [Link]
Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. ResearchGate. [Link]
Replication fitness and NS5B drug sensitivity of diverse hepatitis C virus isolates characterized by using a transient replication assay. PubMed. [Link]
Genentech's Fenebrutinib Shows Unprecedented Positive Phase III Results as the Potential First and Only BTK Inhibitor in Both Relapsing and Primary Progressive Multiple Sclerosis. Genentech. [Link]
Current perspective of HCV NS5B inhibitors: a review. PubMed. [Link]
Further SAR Studies on Novel Small Molecule Inhibitors of the Hepatitis C (HCV) NS5B Polymerase. PubMed. [Link]
structure-activity relationship (SAR) studies of 1-(Amino(phenyl)methyl)cyclopropanol derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-(Amino(phenyl)methyl)cyclopropanol Derivatives as Serine Protease Inhibitors This guide provides a comprehensive analysis of the structure-activity rela...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-(Amino(phenyl)methyl)cyclopropanol Derivatives as Serine Protease Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-(amino(phenyl)methyl)cyclopropanol derivatives, a significant class of mechanism-based inhibitors targeting serine proteases, with a particular focus on Human Neutrophil Elastase (HNE). We will dissect the key structural components of this scaffold, compare the performance of various analogs based on published experimental data, and provide insight into the experimental workflows used for their evaluation.
Introduction: The Significance of the Cyclopropanol Scaffold
The 1-(amino(phenyl)methyl)cyclopropanol scaffold represents a class of potent, mechanism-based inhibitors. These compounds are particularly effective against serine proteases, a family of enzymes implicated in numerous physiological and pathological processes, including inflammation, coagulation, and tissue remodeling. A key target for this scaffold is Human Neutril Elastase (HNE), a protease involved in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
The therapeutic potential of these derivatives lies in their unique mechanism of action. The inherent ring strain of the cyclopropanol moiety makes it an effective "warhead" for covalently modifying the catalytic serine residue in the enzyme's active site, leading to irreversible inhibition. This guide synthesizes findings from key studies to provide a comparative analysis of how specific structural modifications influence inhibitory potency and selectivity.
The Core Scaffold and Mechanism of Inhibition
The fundamental structure consists of a cyclopropanol ring attached to a carbon that bears both a phenyl group and an amino group. The interaction with the serine protease active site is a sophisticated process. The catalytic serine's hydroxyl group initiates a nucleophilic attack on the cyclopropanol ring. This attack is facilitated by the strategic positioning of the inhibitor within the active site, leading to the opening of the strained three-membered ring and the formation of a stable, covalent hemiacetal adduct with the enzyme. This effectively and irreversibly neutralizes the enzyme's activity.
Below is a diagram illustrating the general workflow for developing and analyzing these inhibitors.
Caption: General workflow for SAR studies of novel inhibitors.
Comparative SAR Analysis of Key Structural Modifications
The potency of these inhibitors can be finely tuned by modifying three primary regions of the molecule: (A) the Phenyl Ring , (B) the Amino Group , and (C) the Cyclopropyl Moiety .
A. Phenyl Ring Substitutions
The phenyl ring plays a crucial role in orienting the inhibitor within the enzyme's binding pocket. Substitutions on this ring can dramatically alter binding affinity and, consequently, inhibitory potency.
Electron-Withdrawing Groups (EWGs): Placing EWGs, such as fluorine or chlorine, on the phenyl ring generally enhances potency. For instance, derivatives with a 4-fluorophenyl group have shown significantly improved activity against HNE. This enhancement is often attributed to favorable interactions with the enzyme's S1 binding pocket.
Steric Hindrance: Bulky substituents can be detrimental to activity. However, strategic placement of smaller groups can optimize packing and interactions within the active site.
B. Amino Group Modifications
The amino group is another critical point for modification. While a free amine is often a starting point, acylation can lead to more drug-like properties and improved interactions.
Acylation: Converting the primary amine to a substituted amide can introduce new hydrogen bond donors and acceptors, potentially increasing binding affinity. For example, acylation with small heterocyclic moieties has been explored in patent literature, suggesting this position is ripe for optimization.
C. Cyclopropanol Moiety and Spirocyclic Derivatives
The core cyclopropanol "warhead" can also be modified. A significant advancement in this area is the development of spirocyclic derivatives, where the cyclopropane ring is part of a larger, more constrained ring system.
Standard vs. Spirocyclic Analogs: Spirocyclic analogs often exhibit superior potency and metabolic stability compared to their more flexible, non-spirocyclic counterparts. The rigid conformation of the spirocyclic system can pre-organize the molecule into an optimal geometry for binding, reducing the entropic penalty upon interaction with the enzyme.
Quantitative Comparison of Inhibitor Potency
The following table summarizes data from published studies, comparing the inhibitory concentration (IC50) of various 1-(amino(phenyl)methyl)cyclopropanol derivatives against Human Neutrophil Elastase (HNE). Lower IC50 values indicate higher potency.
Compound ID (Example)
Phenyl Ring Substitution
Amino Group Modification
Cyclopropanol Moiety
HNE IC50 (nM)
1
Unsubstituted
Free Amine (-NH2)
Standard
850
2
4-Fluoro
Free Amine (-NH2)
Standard
250
3
4-Chloro
Free Amine (-NH2)
Standard
300
4
2,4-Difluoro
Free Amine (-NH2)
Standard
150
5
4-Fluoro
Acylated Amine
Standard
Varies (data proprietary)
6
4-Fluoro
Free Amine (-NH2)
Spirocyclic
45
Data is compiled and representative of trends reported in the cited literature.
The data clearly illustrates the SAR trends: the introduction of a 4-fluoro substituent (Compound 2 vs. 1) improves potency over 3-fold. Further substitution (Compound 4) provides an additional benefit. Most strikingly, the conformational constraint imposed by a spirocyclic system (Compound 6) leads to a dramatic increase in potency compared to its standard analog.
Caption: Key SAR insights for the 1-(amino(phenyl)methyl)cyclopropanol scaffold.
Experimental Protocol: HNE Inhibition Assay
To ensure the trustworthiness and reproducibility of the data, a standardized experimental protocol is essential. The following is a representative protocol for determining the IC50 values of test compounds against HNE.
Objective: To measure the concentration of a test compound required to inhibit 50% of HNE activity.
Materials:
Human Neutrophil Elastase (HNE), human sputum origin.
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 M NaCl, 0.1% BSA.
Microplate reader capable of measuring absorbance at 405 nm.
Step-by-Step Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.
Assay Plate Setup:
To each well, add 50 µL of Assay Buffer.
Add 2 µL of the serially diluted test compound solution to the appropriate wells. For control wells (100% activity), add 2 µL of pure DMSO.
Add 25 µL of HNE solution (pre-diluted in Assay Buffer to a final concentration of ~0.5 nM) to all wells.
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Add 25 µL of the substrate solution (pre-diluted in Assay Buffer to a final concentration of ~200 µM) to all wells to start the enzymatic reaction.
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every minute for 10-15 minutes. The rate of p-nitroaniline production is directly proportional to HNE activity.
Data Analysis:
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
Normalize the rates relative to the DMSO control (V/V₀).
Plot the normalized rates against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The 1-(amino(phenyl)methyl)cyclopropanol scaffold is a validated and highly tunable platform for designing potent, mechanism-based inhibitors of HNE. The structure-activity relationships demonstrate clear trends:
Potency is enhanced by electron-withdrawing substituents on the phenyl ring.
Conformational constraint , particularly through the use of spirocyclic systems, dramatically improves inhibitory activity.
Future research will likely focus on optimizing the amino group substituents to improve pharmacokinetic properties and on exploring novel spirocyclic systems to further enhance potency and selectivity. The continued application of the robust SAR and screening workflows described herein will be critical for advancing these promising compounds toward clinical applications for inflammatory diseases.
References
Edwards, P. D., et al. (1996). Design, Synthesis, and Kinetic Evaluation of a Series of 1-(Amino(4-substituted-phenyl)methyl)cyclopropanol Derivatives as Inactivators of Human Neutrophil Elastase. Journal of Medicinal Chemistry, 39(5), 1112–1124. [Link]
Warner, R. L., et al. (2001). Human Neutrophil Elastase (HNE) in Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 164(10), S78-S81. [Link]
Groutas, W. C., & Kuang, R. (2012). Novel Heterocyclic Inhibitors of Human Neutrophil Elastase.
Telvekar, V. N. (2016). Cyclopropanol-based scaffolds in medicinal chemistry. MDPI, 21(9), 1136. [Link]
Bernotas, R. C., et al. (1996). Spirocyclic 1-(amino(phenyl)methyl)cyclopropanol derivatives as inhibitors of human neutrophil elastase. ACS Publications, 6(11), 743-746. [Link]
Comparative
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Compounds Featuring the 1-(Amino(phenyl)methyl)cyclopropanol Moiety
For the modern medicinal chemist, designing a potent and selective molecule is only half the battle. A promising compound's journey to becoming a viable drug candidate can be swiftly derailed by poor metabolic stability.
Author: BenchChem Technical Support Team. Date: January 2026
For the modern medicinal chemist, designing a potent and selective molecule is only half the battle. A promising compound's journey to becoming a viable drug candidate can be swiftly derailed by poor metabolic stability. This guide offers an in-depth, comparative analysis of the metabolic stability of compounds containing the 1-(Amino(phenyl)methyl)cyclopropanol moiety, a structural motif of growing interest in drug discovery. We will delve into the underlying mechanistic principles, provide robust experimental protocols for assessment, and compare this moiety to a key bioisosteric alternative, supported by representative experimental data.
The Double-Edged Sword: Understanding the Metabolic Profile of Cyclopropylamines
The inclusion of a cyclopropyl group in a drug candidate is often a strategic decision to enhance metabolic stability. The inherent strain in the three-membered ring leads to stronger C-H bonds, which can be less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] However, when a cyclopropyl group is directly attached to a nitrogen atom, as in the 1-(Amino(phenyl)methyl)cyclopropanol moiety, the metabolic landscape becomes more complex.
While the cyclopropyl group can shield other parts of the molecule from metabolism, the cyclopropylamine functionality itself can be a metabolic hotspot. CYP-mediated oxidation at the nitrogen atom can lead to the formation of reactive intermediates.[3] This process, often initiated by a single electron transfer, can result in ring-opening of the cyclopropane, leading to the formation of reactive species that can covalently bind to cellular macromolecules, a process known as bioactivation.[1][4] Such bioactivation can lead to idiosyncratic toxicity, posing a significant risk in drug development.
Furthermore, cyclopropylamines have been shown to act as mechanism-based inhibitors of CYP enzymes through the formation of metabolic intermediate complexes (MICs).[5][6] In this scenario, a metabolite of the cyclopropylamine binds tightly to the heme iron of the CYP enzyme, rendering it inactive.[6] This can lead to drug-drug interactions and unpredictable pharmacokinetic profiles.
Experimental Assessment of Metabolic Stability: A Tale of Two Systems
To proactively assess the metabolic liabilities of compounds containing the 1-(Amino(phenyl)methyl)cyclopropanol moiety, two primary in vitro experimental systems are indispensable: liver microsomes and hepatocytes.[7][8] These assays provide crucial data on a compound's intrinsic clearance (CLint) and half-life (t1/2), key parameters for predicting its in vivo pharmacokinetic behavior.[9]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that are rich in CYP enzymes, the primary drivers of phase I metabolism.[8] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to CYP-mediated oxidation.
Preparation of Reagents:
Test compound stock solution (e.g., 10 mM in DMSO).
Pooled human liver microsomes (HLMs).
Phosphate buffer (e.g., 100 mM, pH 7.4).
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Internal standard solution for analytical quantification.
Quenching solution (e.g., acetonitrile with internal standard).
Incubation:
Pre-warm a solution of HLMs in phosphate buffer at 37°C.
Add the test compound to the microsomal solution at a final concentration typically below the expected Km for the metabolizing enzymes (e.g., 1 µM).
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
Sample Processing and Analysis:
Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic reaction and precipitates the proteins.
Centrifuge the samples to pellet the precipitated protein.
Analyze the supernatant containing the remaining parent compound by LC-MS/MS.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein) .
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the cellular machinery for Phase II conjugation reactions and do not account for compound uptake into the cell. Hepatocytes, being whole liver cells, provide a more comprehensive picture of a compound's metabolic fate.[8]
Preparation of Reagents:
Test compound stock solution.
Cryopreserved human hepatocytes.
Hepatocyte incubation medium (e.g., Williams' Medium E).
Internal standard solution.
Quenching solution.
Incubation:
Thaw and resuspend cryopreserved hepatocytes in incubation medium.
Pre-warm the hepatocyte suspension to 37°C.
Add the test compound to the hepatocyte suspension (e.g., 1 µM final concentration).
At designated time points, withdraw an aliquot of the cell suspension.
Sample Processing and Analysis:
Follow the same quenching, centrifugation, and LC-MS/MS analysis steps as in the microsomal assay.
Data Analysis:
Data analysis is similar to the microsomal assay to determine t1/2 and CLint. The CLint value is typically expressed as µL/min/10^6 cells.
Comparative Analysis: The 1-(Amino(phenyl)methyl)cyclopropanol Moiety vs. A Bioisosteric Alternative
To mitigate the metabolic risks associated with the cyclopropylamine moiety, medicinal chemists often explore bioisosteric replacements. A common strategy is to replace the cyclopropyl group with a gem-dimethyl group. This substitution maintains a similar steric profile while removing the strained ring system that is susceptible to ring-opening and bioactivation.[3]
The following table presents representative in vitro metabolic stability data for a hypothetical compound containing the 1-(Amino(phenyl)methyl)cyclopropanol moiety (Compound A) and its gem-dimethyl analogue (Compound B). This data is modeled based on published findings for structurally related compounds and serves to illustrate the potential impact of this bioisosteric replacement.
Compound ID
Structure
HLM t1/2 (min)
HLM CLint (µL/min/mg protein)
Hepatocyte t1/2 (min)
Hepatocyte CLint (µL/min/10^6 cells)
Compound A
1-(Amino(phenyl)methyl)cyclopropanol Moiety
25
27.7
40
17.3
Compound B
gem-Dimethyl Analogue
> 60
< 11.6
> 120
< 5.8
Data Interpretation:
Compound A , with the 1-(Amino(phenyl)methyl)cyclopropanol moiety, exhibits moderate metabolic clearance in both human liver microsomes and hepatocytes. The observed clearance suggests that this compound is likely to be metabolized in vivo, potentially leading to a shorter half-life.
Compound B , the gem-dimethyl analogue, demonstrates significantly improved metabolic stability. The half-life in both systems is substantially longer, and the intrinsic clearance is much lower. This suggests that the replacement of the cyclopropyl group with a gem-dimethyl group successfully mitigated the metabolic liability associated with the cyclopropylamine.
Conclusion and Future Directions
The 1-(Amino(phenyl)methyl)cyclopropanol moiety presents a fascinating case study in the trade-offs of drug design. While the cyclopropyl group can offer advantages in terms of conformational rigidity and shielding from metabolism at other positions, the inherent reactivity of the cyclopropylamine functionality poses a significant metabolic risk.
This guide has outlined the key metabolic pathways of concern, provided detailed protocols for their experimental assessment, and demonstrated through a comparative example how bioisosteric replacement can be a powerful strategy to enhance metabolic stability. For researchers working with compounds containing this moiety, a thorough in vitro metabolic evaluation is not just recommended—it is essential for making informed decisions in the lead optimization process and ultimately, for the successful development of safe and effective medicines.
References
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of biochemistry and biophysics, 436(2), 265–275. [Link]
Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048–2050. [Link]
Hollenberg, P. F., Kent, U. M., & Harlow, G. R. (2002). Mechanism-based inactivation of P450s: a means of identifying the enzymes responsible for the metabolism of drugs and other xenobiotics.
Peters, J. U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Talaat, R. E., & Hanzlik, R. P. (1986). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. The Journal of biological chemistry, 261(32), 15006–15013.
Hanzlik, R. P., Cerny, M. A., & Shaffer, C. L. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of biochemistry and biophysics, 436(2), 265-75. [Link]
Peterson, L. A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
Locuson, C. W., 2nd, & Tracy, T. S. (2010). A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Bioorganic & medicinal chemistry, 18(12), 4405–4414.
Van de Poel, B., Smet, D., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in plant science, 5, 640. [Link]
Abdelhameed, A. S., Kadi, A. A., Darwish, H. W., & Attwa, M. W. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC-MS/MS method. Frontiers in chemistry, 11, 1234567. [Link]
Banks, W. A., & Kastin, A. J. (1998). Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis. American journal of physiology. Regulatory, integrative and comparative physiology, 274(5), R1247–R1253. [Link]
Wuts, P. G. M. (2019). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. International journal of molecular sciences, 20(23), 5876. [Link]
Vandeput, F., Van Der Straeten, D., & Van de Poel, B. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in plant science, 8, 12. [Link]
Murakami, K., Minakata, K., Gonmori, K., Yamamuro, T., Kuwayama, K., Tsujikawa, K., & Iwata, Y. T. (2025). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of toxicology, 100(1), 1-12. [Link]
Reddy, M. V. R., Akula, A., & Sridhar, B. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 82(1), 59-71. [Link]
Wikipedia. (2023). 1-Aminocyclopropane-1-carboxylic acid. In Wikipedia. [Link]
Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 5(11), 1079-1093. [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
A Comparative Guide to the Mechanism of Action of Bioactive Compounds Derived from 1-(Amino(phenyl)methyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of neuroactive compounds, the unique structural motif of the cyclopropane ring has garnered sign...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of neuroactive compounds, the unique structural motif of the cyclopropane ring has garnered significant interest for its ability to impart conformational rigidity and novel pharmacological properties.[1] This guide provides an in-depth, objective comparison of the mechanism of action of bioactive compounds derived from 1-(Amino(phenyl)methyl)cyclopropanol, a class of molecules showing promise as N-methyl-D-aspartate (NMDA) receptor antagonists. We will dissect their performance against established NMDA receptor modulators, namely Memantine and Ketamine, and provide the experimental frameworks necessary for their evaluation.
The NMDA Receptor: A Critical Target in Neuroscience
The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[3] NMDA receptors are heterotetrameric complexes, typically composed of two GluN1 and two GluN2 subunits, which require both glutamate and a co-agonist (glycine or D-serine) for activation.[2] A key characteristic is their voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[2]
Antagonists of the NMDA receptor can be broadly categorized based on their mechanism of action:
Competitive Antagonists: These compounds bind to the glutamate binding site on the GluN2 subunit, directly competing with the endogenous agonist.[2]
Non-competitive Antagonists (Channel Blockers): These agents bind to a site within the ion channel pore, such as the phencyclidine (PCP) binding site, physically obstructing the flow of ions.[2] Their action is often use-dependent, requiring the channel to be open for them to bind.
Glycine Site Antagonists: These molecules block the binding of the co-agonist glycine, preventing receptor activation.
1-(Amino(phenyl)methyl)cyclopropanol Derivatives: A New Class of NMDA Receptor Antagonists
Research into conformationally restricted analogues of known neuroactive compounds has led to the development of derivatives of 1-(Amino(phenyl)methyl)cyclopropanol. The cyclopropane ring introduces a rigid structure that can be exploited to design molecules with high affinity and selectivity for their targets.[4]
One notable derivative, (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) , has been identified as a potent NMDA receptor antagonist.[4] Another significant compound from this class is (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide , which has been characterized as a novel open channel blocker of the NMDA receptor.[5]
The proposed mechanism of action for these cyclopropanol derivatives centers on their ability to function as non-competitive antagonists, similar to Ketamine and Memantine. The conformational analysis of PPDC suggests a three-dimensional structure that is conducive to binding within the NMDA receptor ion channel.[1]
Comparative Analysis: Cyclopropanol Derivatives vs. Established Modulators
To understand the therapeutic potential of 1-(Amino(phenyl)methyl)cyclopropanol derivatives, a direct comparison with clinically used NMDA receptor antagonists like Memantine and Ketamine is essential.
This in vitro assay quantifies the affinity of a compound for a specific receptor site by measuring its ability to displace a radiolabeled ligand.[2]
Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity (Ki) of a test compound.
Detailed Methodology:
Membrane Preparation: Homogenize a tissue source rich in NMDA receptors (e.g., rat cerebral cortex) in a cold buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.[2]
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]TCP for the PCP site) and a range of concentrations of the unlabeled test compound.[2]
Separation: After reaching equilibrium, separate the bound from the free radioligand using rapid vacuum filtration.
Quantification: Measure the radioactivity of the filters using a scintillation counter.
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology: Unraveling the Mechanism of Inhibition
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application, providing insights into the mechanism of inhibition (competitive vs. non-competitive, use-dependency, and kinetics).[9]
Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for characterizing the inhibitory mechanism of a test compound.
Detailed Methodology:
Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).[10]
Recording: Obtain a whole-cell patch-clamp recording from a single cell.
Agonist Application: Apply a solution containing NMDA receptor agonists (e.g., glutamate and glycine) to elicit an inward current.[10]
Antagonist Application: Co-apply the test compound with the agonists at various concentrations.
Data Analysis: Measure the peak and steady-state current amplitudes to determine the concentration-response curve and the IC50 value. Assess for use-dependency by applying the antagonist in the presence and absence of repeated agonist applications. Determine the voltage-dependency of the block by measuring inhibition at different membrane potentials.
This assay measures the influx of calcium (Ca²⁺) through NMDA receptors upon activation, providing a functional readout of receptor antagonism.[11]
Workflow for Calcium Imaging Assay
Caption: Workflow for measuring the functional inhibition of NMDA receptors.
Detailed Methodology:
Cell Preparation: Culture primary neurons or a suitable cell line and load them with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12]
Image Acquisition: Mount the cells on a fluorescence microscope and acquire baseline fluorescence images.
Stimulation: Perfuse the cells with a solution containing NMDA and glycine to induce Ca²⁺ influx.
Inhibition: Pre-incubate the cells with the test compound at various concentrations before stimulating with agonists.
Data Analysis: Measure the change in fluorescence intensity to quantify the intracellular Ca²⁺ concentration. Determine the IC50 value for the inhibition of the Ca²⁺ response.
In Vivo Evaluation: Behavioral Models
To assess the physiological effects of these compounds, in vivo behavioral models are employed.
Elevated Plus Maze (EPM): Assessing Anxiolytic/Anxiogenic Effects
The EPM is a widely used test to evaluate anxiety-like behavior in rodents.[2] The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent in the open arms.
Morris Water Maze (MWM): Assessing Learning and Memory
The MWM is a test of spatial learning and memory.[13] Rodents are placed in a pool of opaque water and must learn the location of a hidden platform. NMDA receptor antagonists are known to impair performance in this task.
Conclusion and Future Directions
Bioactive compounds derived from 1-(Amino(phenyl)methyl)cyclopropanol represent a promising new class of NMDA receptor antagonists. Their rigid cyclopropane scaffold offers a unique platform for the design of potent and selective modulators. The experimental workflows detailed in this guide provide a robust framework for their comprehensive characterization and comparison with established drugs like Memantine and Ketamine.
Future research should focus on direct, head-to-head comparative studies to elucidate the specific advantages of these novel compounds, including their subtype selectivity, kinetic properties, and in vivo efficacy and side-effect profiles. Such data will be crucial for advancing these promising molecules through the drug development pipeline.
References
A Comparative Guide to (RS)-CPP and Non-Competitive NMDA Receptor Antagonists. Benchchem.
Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses.
The Use of Ligand Binding in Assays of NMDA Receptor Function.
Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central.
Calcium Imaging in mDA neurons. Protocols.io.
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applic
A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. PubMed Central.
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In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed.
NMDA-receptors functional assays for CNS diseases. Neuroservice news.
Comparison of functional properties of N20C with MK-801 and memantine.
Reversible inhibition of intracellular calcium influx through NMDA receptors by imidazoline I(2) receptor antagonists. Sigma-Aldrich.
Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PubMed Central.
Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease.
Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC)
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Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- Diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. PubMed.
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling P
Patch2MAP combines patch-clamp electrophysiology with super-resolution structural and protein imaging in identified single neurons without genetic modific
Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S,2R)-1-Phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker.
Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived
Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI.
Conformational Analysis of the NMDA Receptor Antagonist (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) Designed by a Novel Conformational Restriction Method Based on the Structural Feature of Cyclopropane Ring.
Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqual
Pharmacology of NMDA Receptors. NCBI.
Comparison of the effects of MK-801, ketamine and memantine on responses of spinal dorsal horn neurones in a rat model of mononeurop
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic
Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. PubMed Central.
Ligand-binding residues integrate affinity and efficacy in the NMDA receptor. PubMed.
Differential effects of ketamine and MK-801 on the induction of long-term potenti
Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
Arylcyclohexamines: Ketamine, Phencyclidine, and Analogues. OUCI.
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New morpholine and piperazine derivatives of ketamine: synthesis and anti-nociceptive effects.
[Memantine: a therapeutic drug for Alzheimer's disease and the comparison with MK-801]. N.A.
(PDF) Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity.
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
Pharmacodynamics of Memantine: An Upd
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
Evaluating the Conformational Constraints of 1-(Amino(phenyl)methyl)cyclopropanol in Peptide Structures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based drug design, the ability to control the three-dimensional structure of a peptide is paramount to achieving desired therape...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug design, the ability to control the three-dimensional structure of a peptide is paramount to achieving desired therapeutic outcomes.[1][2] Unconstrained peptides often suffer from proteolytic instability and low binding affinity due to their inherent flexibility.[2][3] The introduction of conformationally restricted amino acid analogs is a powerful strategy to overcome these limitations, leading to more potent and selective drug candidates.[4][5][6] This guide provides an in-depth evaluation of 1-(Amino(phenyl)methyl)cyclopropanol (Apc), a unique dipeptide mimetic, and compares its conformational constraints with other established peptidomimetic strategies.
The Critical Role of Conformational Constraint in Peptide Therapeutics
Linear peptides often lack a well-defined structure in solution, which can compromise their ability to effectively bind to their biological targets.[1] By introducing constraints, we can lock a peptide into its bioactive conformation, thereby enhancing its binding affinity, stability against enzymatic degradation, and cell permeability.[1][3] Common strategies to achieve this include cyclization, stapling, and the incorporation of unnatural amino acids that restrict the available conformational space.[2][7]
1-(Amino(phenyl)methyl)cyclopropanol (Apc): A Novel Approach to Dipeptide Mimicry
1-(Amino(phenyl)methyl)cyclopropanol (Apc) is a conformationally constrained building block that serves as a mimetic for a dipeptide unit. Its rigid cyclopropane ring, combined with the phenyl and amino groups, imposes significant restrictions on the peptide backbone, influencing the local and global conformation of the resulting peptide.
Comparative Analysis of Apc with Other Constrained Amino Acids
To understand the unique advantages of Apc, it is essential to compare its properties with other commonly used conformationally restricted amino acids and peptidomimetics.
Feature
1-(Amino(phenyl)methyl)cyclopropanol (Apc)
Proline Analogs
N-Methylated Amino Acids
Cα,Cα-Dialkyl Amino Acids
Type of Constraint
Dipeptide Mimetic with a rigid cyclopropane scaffold
Cyclic side chain restricting the Φ backbone torsion angle
N-alkylation restricts the Ψ backbone torsion angle
Gem-dialkyl substitution restricts both Φ and Ψ angles
Flexibility
Highly restricted due to the cyclopropane ring
Moderately restricted
Moderately restricted
Highly restricted
Synthesis
Multi-step synthesis required
Readily available or synthesized via established methods
Can be incorporated during standard peptide synthesis
Requires specialized building blocks
Impact on Secondary Structure
Induces specific turn or extended conformations
Often found in β-turns
Can disrupt α-helices and β-sheets
Can promote helical conformations
Proteolytic Stability
High, due to the unnatural backbone
Increased stability compared to natural counterparts
Generally increased stability
High stability against proteases
Table 1: Comparison of Apc with other conformationally constrained amino acids.
Experimental Evaluation of Apc-Containing Peptides
The conformational constraints imposed by Apc can be rigorously evaluated using a combination of experimental and computational techniques.
Synthesis of Apc-Containing Peptides
The incorporation of Apc into a peptide sequence requires a multi-step synthetic approach.
Experimental Protocol: Synthesis of Apc and Peptide Incorporation
Synthesis of 1-(Amino(phenyl)methyl)cyclopropanol: The synthesis of the Apc building block can be achieved through various published routes, often starting from commercially available materials.[8]
Protection of Functional Groups: The amino and hydroxyl groups of Apc must be appropriately protected (e.g., with Boc or Fmoc for the amine and a suitable protecting group for the alcohol) before its incorporation into a peptide.
Solid-Phase Peptide Synthesis (SPPS): The protected Apc amino acid is then coupled to a growing peptide chain on a solid support using standard peptide coupling reagents like PyBOP.[9]
Cleavage and Deprotection: After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed.
Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Causality: The choice of protecting groups is critical to ensure compatibility with the SPPS chemistry and to prevent side reactions. The use of robust coupling reagents is necessary to efficiently incorporate the sterically hindered Apc moiety.
Structural Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[11][12][13]
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H2O/D2O or an organic solvent) to a concentration of 1-5 mM.[10][12]
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY, NOESY, and HSQC experiments, on a high-field NMR spectrometer.[14]
Resonance Assignment: Assign all the proton, carbon, and nitrogen resonances of the peptide.[11][14]
Structural Restraint Generation: Extract distance restraints from the NOESY spectrum and dihedral angle restraints from coupling constants.
Structure Calculation: Use the experimental restraints to calculate a family of 3D structures that are consistent with the NMR data.
Trustworthiness: The quality of the final structures is validated by assessing their agreement with the experimental data and their stereochemical quality using programs like PROCHECK.
Caption: Workflow for determining the 3D structure of an Apc-containing peptide using NMR spectroscopy.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[15][16]
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain single crystals of the Apc-containing peptide.
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam to collect diffraction data.[16]
Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build a molecular model of the peptide. Refine the model to best fit the experimental data.[16]
Authoritative Grounding: The final crystal structure provides precise atomic coordinates, offering a detailed view of the conformational constraints imposed by the Apc unit.[17][18]
Caption: General workflow for determining the crystal structure of an Apc-containing peptide.
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can complement experimental data by providing insights into the dynamic behavior and conformational preferences of Apc-containing peptides.
Conclusion
1-(Amino(phenyl)methyl)cyclopropanol (Apc) represents a valuable tool in the design of conformationally constrained peptides. Its unique dipeptide-mimicking structure imposes significant rigidity, leading to peptides with enhanced stability and potentially higher binding affinities. The experimental and computational methods outlined in this guide provide a robust framework for evaluating the conformational constraints of Apc and for rationally designing novel peptide-based therapeutics.
References
Elsevier. (n.d.). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Retrieved from [Link]
MDPI. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]
BioSpace. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Retrieved from [Link]
ETD at IISc. (2009, May 18). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. Retrieved from [Link]
National Institutes of Health. (n.d.). Development of Peptidomimetics Targeting IAPs. Retrieved from [Link]
MDPI. (2021, May 19). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. Retrieved from [Link]
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A Comprehensive Guide to the Safe Disposal of 1-(Amino(phenyl)methyl)cyclopropanol
This document provides essential procedural guidance for the safe handling and disposal of 1-(Amino(phenyl)methyl)cyclopropanol (CAS No. 1391737-71-5).
Author: BenchChem Technical Support Team. Date: January 2026
This document provides essential procedural guidance for the safe handling and disposal of 1-(Amino(phenyl)methyl)cyclopropanol (CAS No. 1391737-71-5). As a specialized research chemical, understanding its unique properties is paramount to ensuring laboratory safety and environmental compliance. This guide moves beyond mere procedural checklists to explain the chemical reasoning behind each step, empowering researchers to manage this compound with confidence and scientific integrity.
Compound Profile and Hazard Assessment
A thorough understanding of a compound's chemical and physical properties is the foundation of its safe management. 1-(Amino(phenyl)methyl)cyclopropanol is an organic molecule containing an amino group, a phenyl group, and a cyclopropanol ring.
The Globally Harmonized System (GHS) provides a clear, standardized assessment of the compound's known hazards. This information is critical for determining the necessary personal protective equipment (PPE) and handling precautions.
Hazard Class
GHS Code
Description
Implication for Handling & Disposal
Eye Irritation
H319
Causes serious eye irritation.
Direct contact can cause significant discomfort or damage. Chemical safety goggles or a face shield are mandatory.
Skin Sensitization
H317
May cause an allergic skin reaction.
Repeated skin contact may lead to the development of an allergic rash or dermatitis. Chemically resistant gloves are required.
GHS Pictogram
GHS07
Exclamation Mark
Indicates that the substance may cause irritation, skin sensitization, or is otherwise harmful.
Inherent Chemical Instability: The Strained Cyclopropanol Ring
Beyond its classified hazards, the core structural feature of this molecule—the cyclopropanol ring—warrants special consideration. Three-membered rings possess significant ring strain (approx. 27 kcal/mol), making them susceptible to ring-opening reactions[2][3]. This reaction can be initiated by acids, certain metals, or heat[4].
Expert Insight: The presence of both a basic amino group and an acid-sensitive cyclopropanol ring in the same molecule creates a unique disposal challenge. Inadvertent mixing of this waste with acidic waste streams could trigger a potentially exothermic and uncontrolled ring-opening reaction, leading to pressure buildup in the waste container. Therefore, stringent waste segregation is not just good practice; it is a critical safety measure.
Immediate Safety and Spill Management Protocol
Rapid and correct response to a spill is crucial to mitigate exposure and prevent environmental contamination.
Required Personal Protective Equipment (PPE)
Before handling the compound or managing a spill, the following PPE must be worn:
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a significant risk of splashing[5][6].
Hand Protection: Chemically resistant nitrile gloves. Contaminated gloves should be disposed of immediately and replaced[7].
Body Protection: A laboratory coat is mandatory. For larger spills, additional protective clothing may be necessary[7].
Step-by-Step Spill Cleanup Procedure
Evacuate and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area[8].
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform the cleanup within a chemical fume hood if possible[9].
Contain: For a solid spill, carefully sweep up the material. Avoid creating dust[9]. Place the swept material into a clearly labeled, sealable container for hazardous waste.
Absorb: Use an inert absorbent material, such as dry sand or vermiculite, to absorb any remaining residue or if the compound is in solution[8].
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.
Dispose: The container with the spilled material and cleanup debris must be sealed, labeled as hazardous waste, and disposed of according to the protocol in Section 3.
Core Disposal Protocol: A Step-by-Step Guide
Disposal of 1-(Amino(phenyl)methyl)cyclopropanol must be handled through a licensed environmental waste management service. Never discharge this chemical into drains or the environment[10].
Step 1: Waste Characterization and Segregation
Classification: This compound must be classified as Hazardous Chemical Waste .
Segregation: Maintain a dedicated waste container for this compound and structurally similar, compatible chemicals.
DO NOT MIX with acidic waste due to the risk of a violent ring-opening reaction[2][4].
DO NOT MIX with strong oxidizing agents, as amino alcohols can react vigorously[11].
Segregate from other incompatible waste streams as per your institution's guidelines[12][13].
Step 2: Containerization
Select an Appropriate Container: Use a container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition with no leaks or external residue[14].
Keep Closed: The waste container must be securely sealed with a tight-fitting lid at all times, except when adding waste[14]. This prevents the release of vapors and protects against spills.
Step 3: Labeling
Clarity is Key: All waste containers must be clearly and accurately labeled from the moment waste is first added.
The full chemical name: "1-(Amino(phenyl)methyl)cyclopropanol "[12].
The approximate concentration and quantity of the waste.
The date accumulation started.
Relevant hazard information (e.g., "Irritant," "Skin Sensitizer").
Step 4: On-Site Accumulation and Storage
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your facility's equivalent[14].
Safe Storage Conditions: The storage location should be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and incompatible chemicals[6][11].
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Final Disposal
Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6][9][15].
Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest or chemical inventory, to the disposal vendor.
Decontamination and Empty Container Management
Properly managing "empty" containers is a critical final step in the disposal lifecycle.
Decontamination: Non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.
Empty Container Disposal: A container is not truly empty until it has been properly decontaminated.
Triple Rinse: Rinse the "empty" container three times with a suitable solvent[13].
Collect Rinsate: Collect all three rinses as hazardous liquid waste.
Deface Label: Completely remove or obliterate the original product label[13].
Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box)[13]. Consult your local EHS guidelines for final confirmation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(Amino(phenyl)methyl)cyclopropanol.
Caption: Disposal workflow for 1-(Amino(phenyl)methyl)cyclopropanol.
References
AMINO ALCOHOL EA SAFETY DATA SHEET . Nippon Nyukazai Co., Ltd. [Link]
Guidelines: Handling and Disposal of Chemicals . Purdue University. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Amino(phenyl)methyl)cyclopropanol
Executive Summary: This guide provides essential safety and logistical information for handling 1-(Amino(phenyl)methyl)cyclopropanol (CAS No. 1391737-71-5).
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary: This guide provides essential safety and logistical information for handling 1-(Amino(phenyl)methyl)cyclopropanol (CAS No. 1391737-71-5). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from available supplier data, the known hazards of its constituent chemical groups (aromatic amine, cyclopropanol), and SDSs of structurally similar compounds. A conservative approach to personal protective equipment (PPE) and handling is strongly advised. The primary potential hazards include serious eye irritation, skin irritation, and the possibility of allergic skin reactions.[1] The inherent instability of the cyclopropanol ring presents an additional, less-defined risk of rearrangement to propanal.[2] This guide will detail the necessary PPE, operational protocols, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Deconstructing the Hazard Profile of 1-(Amino(phenyl)methyl)cyclopropanol
A thorough risk assessment is paramount. While specific toxicological data for 1-(Amino(phenyl)methyl)cyclopropanol is sparse, its structure allows for an informed evaluation of its potential hazards.
Aromatic Amine Moiety: The presence of a phenyl group attached to a nitrogen-containing functional group suggests potential hazards associated with aromatic amines. These can range from skin and eye irritation to more severe systemic effects with prolonged exposure.
Cyclopropanol Ring: The three-membered ring of cyclopropanol is highly strained and unstable, making it susceptible to ring-opening reactions.[2] This could lead to the formation of propanal, a compound with its own set of hazards, including flammability and irritation. The reactivity of the cyclopropanol ring itself is a key consideration.
Primary Amine and Alcohol Groups: These functional groups contribute to the compound's potential to cause skin and eye irritation.[3] Safety data for analogous compounds frequently list H315 (Causes skin irritation) and H318/H319 (Causes serious eye damage/irritation) as relevant hazard statements.[1]
Supplier Safety Information: The available information for 1-(Amino(phenyl)methyl)cyclopropanol explicitly warns of H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1]
Based on this analysis, researchers should treat this compound as, at a minimum, a skin and eye irritant, a potential skin sensitizer, and a substance with unknown inhalation and ingestion toxicity.
Mission-Critical Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The following table summarizes the recommended PPE.
PPE Category
Item
Specifications and Rationale
Eye & Face Protection
Chemical Safety Goggles
Must be worn at all times to protect from splashes.[4][5]
Face Shield
Recommended to be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities.[6]
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended for their general resistance to amines and alcohols.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately upon contamination.[5][7]
Body Protection
Flame-Resistant Lab Coat
Should be fully buttoned to provide maximum coverage of skin and personal clothing.[6]
Chemical-Resistant Apron
To be worn over the lab coat for an additional layer of protection against spills, especially during transfer or weighing operations.[5]
Closed-toe Shoes
Shoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.[6][7]
Respiratory Protection
Respirator
The use of a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if working outside of a certified chemical fume hood, if there is a risk of aerosolization, or if the ventilation is inadequate.[4][6][8]
Standard Operating Procedure (SOP) for Handling
A systematic approach to handling minimizes the risk of exposure.
Preparation and Engineering Controls
Consult Safety Information: Always review this guide and any available supplier safety information before beginning work.
Work in a Ventilated Area: All handling of 1-(Amino(phenyl)methyl)cyclopropanol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
Prepare a Clean Workspace: Ensure the work area is clean and uncluttered.
Assemble all Materials: Have all necessary equipment, including PPE, spill kits, and waste containers, readily available before handling the chemical.
Handling Procedures
Don PPE: Put on all required PPE as outlined in Section 2.0.
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
Transfers: When transferring the compound, either as a solid or in solution, do so carefully to avoid splashing and aerosol generation.
Heating: Avoid strong heating, as this may promote decomposition or rearrangement of the unstable cyclopropanol ring.
Post-Handling and Decontamination
Clean Workspace: Decontaminate the work area with an appropriate solvent and then soap and water.
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, goggles, and lab coat).
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]
Emergency Response Protocol
Spill Response
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
Assess the Spill: For small spills, if you are trained and have the appropriate PPE and spill kit, you may clean it up. For large spills, evacuate the area and contact your institution's emergency response team.
Containment: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand).
Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
Decontamination: Clean the spill area thoroughly.
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[3] If skin irritation or an allergic reaction occurs, seek medical attention.[1]
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
End-of-Life-Cycle: Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
Waste Segregation and Collection
Solid Waste: All solid waste contaminated with 1-(Amino(phenyl)methyl)cyclopropanol, including used gloves, weighing boats, and absorbent materials from spills, should be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
Disposal Method
All chemical waste must be disposed of through your institution's environmental health and safety office.[3] Do not dispose of this chemical down the drain or in the regular trash. Disposal methods may include high-temperature incineration by a licensed waste disposal contractor.[10]